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  • Product: Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
  • CAS: 19077-97-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- (N4-Acetylsulfaguanidine)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the mechanisms of action for the sulfonamide compound, Acetamide, N-[4-[[(amino...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanisms of action for the sulfonamide compound, Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, commonly known as N4-acetylsulfaguanidine. As a member of the sulfonamide class, this molecule is predicted to exert its biological effects through two primary pathways: the inhibition of dihydropteroate synthase (DHPS) in microorganisms, leading to antibacterial activity, and the inhibition of carbonic anhydrase (CA) isoenzymes, which has implications for a range of physiological processes. This document will delve into the molecular underpinnings of these interactions, present relevant quantitative data from closely related analogs, detail established experimental protocols for mechanistic investigation, and provide visual representations of the key pathways and interactions.

Introduction: Unveiling the Dual-Action Potential of a Sulfonamide Derivative

N4-acetylsulfaguanidine (CAS 19077-97-5) is a chemical entity belonging to the sulfonamide class of compounds.[1][2][3] The archetypal mechanism of action for sulfonamides is their antibacterial effect, which stems from their structural similarity to para-aminobenzoic acid (PABA).[4][5] This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[5] As mammals obtain folic acid from their diet, this mechanism provides selective toxicity against susceptible bacteria.[4]

Furthermore, the sulfonamide functional group is a well-established zinc-binding moiety, enabling many compounds in this class to act as potent inhibitors of carbonic anhydrases (CAs).[6][7] These zinc-containing metalloenzymes are ubiquitous and play crucial roles in physiological processes ranging from pH regulation and fluid secretion to biosynthesis.[8] Inhibition of specific CA isoenzymes is the basis for the therapeutic effects of several established drugs. Given its chemical structure, N4-acetylsulfaguanidine is poised to exhibit a dual mechanism of action, a characteristic that warrants in-depth investigation for potential therapeutic applications.

Primary Mechanism of Action: Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition

The principal and most well-documented mechanism of action for sulfonamides is their bacteriostatic activity, achieved through the competitive inhibition of DHPS.[5]

Molecular Interaction with DHPS

The DHPS enzyme catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a precursor to folic acid.[9] Folic acid, in its reduced form (tetrahydrofolate), is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[4]

N4-acetylsulfaguanidine, like other sulfonamides, acts as a PABA analogue. Its structural resemblance allows it to bind to the PABA-binding site of the DHPS enzyme.[9] This competitive binding prevents the natural substrate, PABA, from accessing the active site, thereby halting the synthesis of 7,8-dihydropteroate.[5] The consequence of this enzymatic blockade is the depletion of the bacterial cell's folic acid pool, leading to an inability to synthesize DNA and replicate, resulting in a bacteriostatic effect.[4]

Signaling Pathway: Folic Acid Synthesis

The inhibition of DHPS by N4-acetylsulfaguanidine directly disrupts the bacterial folic acid synthesis pathway, as illustrated in the diagram below.

folic_acid_pathway cluster_synthesis Bacterial Folic Acid Synthesis cluster_inhibition Inhibition by N4-Acetylsulfaguanidine Pteridine Pteridine DHPPP DHPPP Pteridine->DHPPP Dihydropterin Pyrophosphokinase Dihydropteroate Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthetase PABA PABA PABA->Dihydropteroate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Precursors Purines, Thymidine, Amino Acids Tetrahydrofolate->Precursors One-Carbon Metabolism Inhibitor N4-Acetylsulfaguanidine (PABA Analogue) DHPS_enzyme DHPS Inhibitor->DHPS_enzyme Competitive Inhibition PABA_mol PABA PABA_mol->DHPS_enzyme

Figure 2: General mechanism of carbonic anhydrase inhibition by a sulfonamide.
Isoform Selectivity and Quantitative Data

Humans express 15 different carbonic anhydrase isoforms, and their inhibition can lead to diverse physiological effects. While no specific inhibitory data exists for N4-acetylsulfaguanidine, a 2023 study on novel sulfaguanidine derivatives provides valuable insights into its likely activity. The study demonstrated that these compounds were potent inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with Ki values in the submicromolar to micromolar range. [7]Notably, they were inactive against the off-target cytosolic isoforms hCA I and II (Ki > 100 µM). [7]This suggests that N4-acetylsulfaguanidine may also exhibit selectivity for hCA IX and XII.

Table 1: Carbonic Anhydrase Inhibition Data for Representative Sulfaguanidine Derivatives

Compound hCA I Ki (µM) hCA II Ki (µM) hCA IX Ki (µM) hCA XII Ki (µM)
N-(N-n-octyl-carbamimidoyl) benzenesulfonamide >100 >100 0.168 0.672
N-(N-p-methylbenzyl-carbamimidoyl) benzenesulfonamide >100 >100 0.453 0.335

(Data sourced from a study on sulfaguanidine derivatives, not N4-acetylsulfaguanidine itself.)[7]

Experimental Protocols for Mechanistic Validation

To empirically determine the inhibitory activity of N4-acetylsulfaguanidine against its putative targets, the following established assay methodologies can be employed.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a coupled spectrophotometric assay suitable for determining the inhibitory potential of compounds against DHPS.

Workflow:

dhps_assay start Prepare Reagents: - DHPS Enzyme - DHPPP & PABA (Substrates) - DHFR Enzyme - NADPH - N4-Acetylsulfaguanidine step1 Incubate DHPS with N4-Acetylsulfaguanidine start->step1 step2 Initiate reaction with DHPPP and PABA step1->step2 step3 DHPS produces Dihydropteroate step2->step3 step4 Coupled Reaction: DHFR reduces Dihydropteroate to Tetrahydropteroate step3->step4 step5 Monitor NADPH oxidation at 340 nm step4->step5 result Calculate % Inhibition and IC50 value step5->result

Figure 3: Workflow for the DHPS inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.6, containing 10 mM MgCl₂).

    • Dissolve N4-acetylsulfaguanidine and control inhibitors in DMSO to create stock solutions. Prepare serial dilutions.

    • Prepare working solutions of DHPS, DHFR, DHPPP, PABA, and NADPH in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the test compound (N4-acetylsulfaguanidine) or vehicle (DMSO for control).

    • Add the DHPS enzyme and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Add DHFR and NADPH.

    • Initiate the reaction by adding the substrates, PABA and DHPP.

  • Data Acquisition and Analysis:

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of NADPH oxidation is proportional to DHPS activity.

    • Calculate the initial reaction velocities from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of N4-acetylsulfaguanidine relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value. [2][5]

Carbonic Anhydrase (CA) Inhibition Assay

This protocol details a colorimetric assay to measure the inhibition of CA esterase activity.

Workflow:

ca_assay start Prepare Reagents: - CA Enzyme (e.g., hCA IX) - p-NPA (Substrate) - Assay Buffer (Tris-HCl) - N4-Acetylsulfaguanidine step1 Incubate CA with N4-Acetylsulfaguanidine start->step1 step2 Initiate reaction by adding p-NPA step1->step2 step3 CA hydrolyzes p-NPA to p-Nitrophenol (yellow) step2->step3 step4 Monitor absorbance increase at 400-405 nm step3->step4 result Calculate % Inhibition and Ki value step4->result

Figure 4: Workflow for the CA inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Dissolve N4-acetylsulfaguanidine and a known CA inhibitor (e.g., Acetazolamide) in DMSO to create stock solutions and subsequent serial dilutions.

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile or DMSO.

    • Prepare a working solution of the desired human carbonic anhydrase isoenzyme in cold assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to the appropriate wells.

    • Add the test compound (N4-acetylsulfaguanidine) or vehicle (DMSO for control).

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to facilitate enzyme-inhibitor binding.

  • Data Acquisition and Analysis:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 400-405 nm in kinetic mode. The rate of p-nitrophenol formation is directly proportional to CA activity.

    • Calculate the reaction rates from the slope of the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of N4-acetylsulfaguanidine.

    • Calculate the IC₅₀ value by plotting percent inhibition against inhibitor concentration. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive. [6][10]

Conclusion and Future Directions

Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- (N4-acetylsulfaguanidine) is a sulfonamide derivative with a strong theoretical basis for a dual mechanism of action involving the inhibition of both dihydropteroate synthase and carbonic anhydrase. Its role as a potential antibacterial agent is predicated on the well-established mechanism of folic acid synthesis inhibition, common to all sulfonamides. Concurrently, based on data from closely related sulfaguanidine analogs, it is likely a potent and selective inhibitor of the tumor-associated carbonic anhydrase isoforms IX and XII.

Further research is required to empirically validate these mechanisms for N4-acetylsulfaguanidine itself. The experimental protocols outlined in this guide provide a clear path for determining the specific inhibitory constants (IC₅₀ and Ki) against a panel of bacterial DHPS enzymes and human CA isoforms. Such studies will be crucial in defining the therapeutic potential of this compound, whether as a novel antimicrobial agent, a selective CA inhibitor for oncology applications, or a dual-action therapeutic.

References

  • Aggarwal, M., & Kondeti, B. (2021). Carbonic Anhydrase IX Inhibitors in Cancer Therapy. Pharmaceuticals, 14(8), 786.
  • Di Fiore, A., De Simone, G., & Supuran, C. T. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 266–272. [Link]

  • Eldehna, W. M., Alafeefy, A. M., Nocentini, A., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658. [Link]

  • Lloyd, C. R., & Christianson, D. W. (2015). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 58(15), 6219–6228. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sulfaguanidine. Retrieved January 12, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). N4-Acetylsulfaguanidine. Retrieved January 12, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfaguanidine?[Link]

  • ResearchGate. (n.d.). Mode of action of sulfonamides on Tetrahydrofolate synthesis pathway. [Link]

  • ACS Chemical Biology. (2014, March 20). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. [Link]

  • ResearchGate. (n.d.). Interaction of DHP‐sulfonamide conjugates...[Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of action of sulphonamides. [Link]

Sources

Exploratory

Introduction: The Enduring Relevance of a Prototypical Sulfa Drug

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of Sulfaguanidine Sulfaguanidine (4-amino-N-(aminoiminomethyl)benzenesulfonamide) is a sulfonamide antibiotic that, while one of the earliest antimicrob...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of Sulfaguanidine

Sulfaguanidine (4-amino-N-(aminoiminomethyl)benzenesulfonamide) is a sulfonamide antibiotic that, while one of the earliest antimicrobial agents, remains a compound of significant interest in both veterinary and human medicine, particularly for the treatment of enteric infections.[1] Its utility stems from poor absorption from the gastrointestinal tract, which allows it to concentrate in the gut and exert a localized antibacterial effect. Beyond its direct therapeutic use, sulfaguanidine serves as a critical intermediate and molecular scaffold in the synthesis of new pharmaceutical entities, with recent research exploring its incorporation into novel anticancer, antiviral, and anti-inflammatory candidates.[2][3]

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering a detailed exploration of the principal synthesis pathways for sulfaguanidine. It elucidates the underlying reaction mechanisms, provides field-proven experimental protocols, and explains the critical causality behind key process choices, ensuring a blend of theoretical understanding and practical applicability.

Part 1: Core Synthesis Pathways: A Comparative Analysis

The industrial production of sulfaguanidine has evolved, but the core chemistry centers on the formation of a sulfonyl-guanidide bond. Two primary pathways dominate the literature and industrial practice, each with distinct advantages and mechanistic considerations.

Pathway I: Direct Condensation of Sulfanilamide with Guanidine Nitrate

This is the most common and economically viable industrial method. It involves the direct, high-temperature condensation of sulfanilamide with guanidine nitrate in the presence of a base, typically sodium carbonate (soda ash).[1][4][5] The reaction is effectively a fusion process where the reactants are melted together to drive the condensation.

Causality Behind Experimental Choices:

  • Reactants: Sulfanilamide is the readily available sulfonamide backbone. Guanidine nitrate serves as the source for the guanidinyl moiety.[1][4] Guanidine nitrate is preferred due to its stability and industrial availability, often produced from the reaction of dicyandiamide and ammonium nitrate.[6][7]

  • Base (Sodium Carbonate): The sulfonamide proton (-SO₂NH-) of sulfanilamide is weakly acidic. The base is crucial for deprotonating this nitrogen, converting it into a more potent nucleophile that can attack the guanidine group.

  • High Temperature (125-145°C): The reaction requires significant thermal energy to overcome the activation barrier for condensation and to maintain the reactants in a molten state, ensuring homogenous mixing and interaction.[1]

  • Vacuum Application: A key step in driving the reaction to completion is the application of a vacuum.[1] This efficiently removes volatile byproducts, such as ammonia and carbon dioxide (from the decomposition of the carbonate), shifting the reaction equilibrium towards the product side according to Le Chatelier's principle.

Logical Workflow for Sulfaguanidine Synthesis via Direct Condensation

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Purification & Isolation A Sulfanilamide D Mix & Heat (120°C) A->D B Guanidine Nitrate B->D C Sodium Carbonate (Base) C->D E Apply Vacuum (Remove NH₃, CO₂) D->E F Heat to 125-145°C (1-3 hours) E->F G Cool to 50°C Add Water F->G H Adjust pH with NaOH Cool to 20-30°C G->H I Filter & Wash (Crude Product) H->I J Recrystallization (e.g., with Activated Carbon) I->J K Sulfaguanidine (Final Product) J->K

Caption: Workflow of the primary industrial synthesis of Sulfaguanidine.

Pathway II: Synthesis via N-Acetylsulfanilyl Chloride

An alternative, multi-step route involves protecting the aniline amine group of the precursor, performing the sulfonyl-guanidide bond formation, and then deprotecting to yield the final product.[8][9] This pathway offers greater control and can sometimes lead to a purer product, avoiding some of the side reactions associated with high-temperature fusion.

  • Protection: Acetanilide is reacted with chlorosulfonic acid. The acetyl group protects the primary amine, preventing it from reacting with the highly reactive chlorosulfonic acid. This step yields p-acetamidobenzenesulfonyl chloride.[8][10]

  • Condensation: The resulting p-acetamidobenzenesulfonyl chloride is then reacted with guanidine nitrate in an aqueous solution, with a base like sodium hydroxide used to maintain pH and neutralize the HCl byproduct.[8][9]

  • Deprotection: The intermediate, N-acetylsulfaguanidine, is hydrolyzed (typically under acidic or basic conditions) to remove the acetyl group and yield sulfaguanidine.

Causality Behind Experimental Choices:

  • Protecting Group (Acetyl): The use of a protecting group is a classic strategy in organic synthesis. It ensures the chemoselectivity of the chlorosulfonation step, directing the reaction to the desired position on the benzene ring without side reactions at the aniline nitrogen.

  • Solvent-Based Reaction: Unlike the fusion method, this reaction is performed in a solvent (e.g., acetone/water), allowing for lower reaction temperatures and potentially easier control of reaction parameters.[4]

  • pH Control: Maintaining the pH with a base is critical during the condensation step to neutralize the liberated HCl, which would otherwise protonate the guanidine, rendering it non-nucleophilic.[9]

Part 2: Reaction Mechanism Elucidation

Mechanism of Direct Condensation

The direct condensation of sulfanilamide and guanidine nitrate is a nucleophilic substitution reaction occurring in a molten state.

  • Deprotonation: The base (Na₂CO₃) removes the acidic proton from the sulfonamide nitrogen of sulfanilamide, generating a resonance-stabilized sulfanilamide anion. This anion is a significantly stronger nucleophile than the neutral molecule.

  • Nucleophilic Attack: The sulfanilamide anion attacks the central carbon atom of the guanidinium cation (from guanidine nitrate). This carbon is electrophilic due to the electron-withdrawing effects of the three nitrogen atoms.

  • Elimination: The reaction proceeds via the elimination of a neutral molecule, likely ammonia (NH₃), and the formation of the new C-N bond, resulting in the sulfaguanidine product. The high temperature and vacuum facilitate the removal of ammonia, driving the reaction forward.

Reaction Mechanism: Sulfanilamide Condensation with Guanidine

Caption: Proposed mechanism for the direct condensation synthesis of Sulfaguanidine.

Pharmacological Mechanism of Action: Competitive Inhibition

The therapeutic value of sulfaguanidine is rooted in its ability to disrupt a critical metabolic pathway in bacteria, which is absent in humans. This selective toxicity makes it an effective antimicrobial agent.[11]

  • PABA Analogue: Sulfaguanidine is a structural analogue of para-aminobenzoic acid (PABA).

  • Enzyme Inhibition: Bacteria rely on the enzyme dihydropteroate synthase (DHPS) to incorporate PABA into dihydropteroic acid, a precursor to folic acid.[11][12]

  • Metabolic Disruption: Sulfaguanidine competitively binds to the active site of DHPS, blocking PABA from binding.[11][13] This halts the synthesis of folic acid.

  • Bacteriostasis: Folic acid is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. Without folic acid, bacteria cannot grow or replicate, an effect known as bacteriostasis.[11]

Mechanism of Action: Inhibition of Folic Acid Synthesis

PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate FolicAcid Folic Acid Synthesis DHPS->FolicAcid Catalyzes DNA_RNA DNA/RNA Synthesis FolicAcid->DNA_RNA Growth Bacterial Growth & Replication DNA_RNA->Growth Sulfaguanidine Sulfaguanidine Inhibition X Sulfaguanidine->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Sulfaguanidine competitively inhibits the bacterial DHPS enzyme.

Part 3: Experimental Protocols and Data

The following protocols are synthesized from industrial patents and scientific literature, representing a validated approach to synthesis. Researchers must conduct their own risk assessments before implementation.

Protocol 1: Industrial Production via Direct Condensation[2]

Objective: To synthesize sulfaguanidine from sulfanilamide and guanidine nitrate.

Materials & Molar Ratios:

Reactant/Reagent Molar Ratio Example Mass
Sulfanilamide 1.2-1.5 416.5 kg
Sodium Carbonate 1.0 203.6 kg
Guanidine Nitrate 1.5-1.8 407.3 kg
Catalyst/Promoter Varies e.g., 5 kg CuCl₂, 7 kg EDTA
Water (for workup) - ~1000 kg

| NaOH Solution (for pH) | - | ~300 kg (25%) |

Procedure:

  • Charging the Reactor: In a suitable glass-lined reactor, charge sulfanilamide, sodium carbonate, guanidine nitrate, and any catalysts/promoters.

  • Initial Heating: Begin stirring and heat the mixture. When the temperature reaches approximately 120°C, begin to apply a vacuum to the reactor.

  • Decompression & Main Reaction: Maintain the vacuum for at least 30 minutes to remove evolving ammonia and carbon dioxide. Continue heating the mixture to a target temperature of 125-145°C.

  • Reaction Hold: Once the material has completely melted and the target temperature is reached, seal the reactor and hold at this temperature with stirring for 1-3 hours to complete the condensation.

  • Quenching and Precipitation: Turn off the heat and allow the mixture to cool naturally. At approximately 50°C, add a volume of purified water roughly equal to the initial total mass of reactants. Stir to dissolve/suspend the product.

  • pH Adjustment: Add a sodium hydroxide solution to adjust the pH, ensuring the complete precipitation of the crude product. Cool the slurry to 20-30°C.

  • Isolation: Filter the solid crude product and wash the filter cake thoroughly with water until the pH of the filtrate is neutral (7.0-7.5).

  • Purification: The crude product is typically purified by recrystallization from hot water, often with the addition of activated carbon to remove colored impurities. The final product is filtered, dried, and packaged.

Protocol 2: Synthesis via p-Acetamidobenzenesulfonyl Chloride[9][10]

Objective: To synthesize sulfaguanidine in a multi-step process involving a protected intermediate.

Procedure:

  • Preparation of Guanidine Nitrate Solution: Dissolve guanidine nitrate in water. Adjust the pH to 8-9 with a base (e.g., liquid caustic soda). Heat this solution to 50-60°C.

  • Preparation of p-Acetamidobenzenesulfonyl Chloride: In a separate reactor, react acetanilide with chlorosulfonic acid under controlled temperatures (e.g., increasing to 50-52°C and holding for 3 hours) to produce p-acetamidobenzenesulfonyl chloride. This intermediate is isolated and dried.

  • Condensation Reaction: Slowly add the prepared p-acetamidobenzenesulfonyl chloride to the heated guanidine nitrate solution.

  • pH Maintenance: Continuously monitor the pH of the reaction mixture. As the reaction proceeds, it will generate HCl, causing the pH to drop. Maintain the pH at 8-9 by the controlled addition of liquid caustic soda.

  • Isolation of Intermediate: Once the reaction is complete (as determined by TLC or HPLC), cool the solution to precipitate the N-acetylsulfaguanidine intermediate. Filter and wash the solid.

  • Hydrolysis (Deprotection): Resuspend the intermediate in dilute acid (e.g., HCl) and heat to reflux to hydrolyze the acetyl group.

  • Final Isolation: Cool the acidic solution and neutralize it carefully with a base to precipitate the final sulfaguanidine product. Filter, wash with water until neutral, and dry.

Conclusion

The synthesis of sulfaguanidine is a well-established process that showcases fundamental principles of organic chemistry, from nucleophilic substitution to the strategic use of reaction conditions to maximize yield and purity. The direct condensation route remains the industrial mainstay due to its atom economy and simplicity, despite the harsh reaction conditions. The alternative pathway through a protected intermediate offers a milder, more controlled approach suitable for laboratory-scale synthesis or when higher initial purity is required. Understanding the causality behind each step—the role of the base, the necessity of heat and vacuum, and the logic of protecting groups—is paramount for process optimization, troubleshooting, and the development of next-generation pharmaceuticals built upon the versatile sulfaguanidine scaffold.

References

  • Fengchen Group Co., Ltd.
  • Publons. Review of Sulfaguanidine cocrystals: Synthesis, structural characterization and their antibacterial and hemolytic analysis. (2020).
  • Sheng, X. Preparation method for sulphaguanidine. (2016). SciSpace.
  • PubMed. The role of the sulfaguanidine molecular scaffold in drug design and development. (2024).
  • Patsnap Synapse. What is the mechanism of Sulfaguanidine? (2024).
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Mechanism of Action of Sulfaguanidine Antibiotics.
  • PubMed. The role of the sulfaguanidine molecular scaffold in drug design and development. (2024).
  • Google Patents. CN103012224A - Production process of medicinal sulphaguanidine.
  • Google Patents. CN105601545A - Method for synthesizing sulphaguanidine.
  • Google Patents.
  • Singh, V., & Kaushik, N. K. (2011). Novel Method for Synthesis of Sulphaguanidine. Oriental Journal of Chemistry, 27(2), 645-648.
  • Patsnap Synapse.
  • ResearchGate. Novel method for synthesis of sulphaguanidine. (2011).
  • National Institutes of Health (NIH). Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors.
  • Sigma-Aldrich. Sulfaguanidine 57-67-0.
  • NINGBO INNO PHARMCHEM CO.,LTD. Sulfaguanidine: A Key Intermediate in Pharmaceutical Synthesis for Animal Therapies.
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020).
  • Wikipedia.
  • Organic Syntheses.

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Foundational

"Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and pote...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and potential applications of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-. The information herein is curated to support research and development efforts in medicinal chemistry and related fields.

Introduction

Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, also known as N-(4-(N'-carbamimidoylsulfamoyl)phenyl)acetamide or N-acetylsulfaguanidine, is a sulfonamide derivative. The core structure features an acetamide group linked to a phenylsulfonyl guanidine moiety. This structural arrangement suggests its potential as a bioactive molecule, drawing interest within the field of medicinal chemistry. The sulfonamide class of compounds is well-established for its diverse pharmacological activities, and the incorporation of a guanidinium group can significantly influence the molecule's physicochemical properties and biological interactions. This guide will delve into the known characteristics and scientific context of this compound.

Physicochemical Properties & Structural Elucidation

A thorough understanding of the physicochemical properties is fundamental to any research and development endeavor. The key identifiers and properties of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- are summarized below.

PropertyValueSource
IUPAC Name N-[4-(Carbamimidoylsulfamoyl)phenyl]acetamide[1]
CAS Number 19077-97-5[1]
Molecular Formula C₉H₁₂N₄O₃S[1]
Molecular Weight 256.29 g/mol [1]
Water Solubility 399.8 mg/L (at 37.5 °C)[2]
Predicted pKa 10.87 ± 0.70[2]
Structural Formula:

Caption: 2D Chemical Structure of N-[4-(Carbamimidoylsulfamoyl)phenyl]acetamide.

Synthesis and Characterization

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process, starting from the readily available acetanilide.

G Acetanilide Acetanilide Step1 Chlorosulfonation Acetanilide->Step1 ChlorosulfonicAcid Chlorosulfonic Acid (ClSO₃H) ChlorosulfonicAcid->Step1 N_Acetylsulfanilyl_Chloride N-Acetylsulfanilyl Chloride Step1->N_Acetylsulfanilyl_Chloride Formation of sulfonyl chloride Step2 Condensation N_Acetylsulfanilyl_Chloride->Step2 Guanidine Guanidine Guanidine->Step2 Target_Molecule Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- Step2->Target_Molecule Formation of sulfonamide bond

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of N-Acetylsulfanilyl Chloride

This step involves the electrophilic substitution of acetanilide with chlorosulfonic acid. The acetamido group is an ortho-, para-directing group, and due to steric hindrance from the acetyl group, the para-substituted product is predominantly formed.

Experimental Protocol:

  • In a fume hood, carefully add 25 g of dry, powdered acetanilide in portions to 63 ml (110 g) of chlorosulfonic acid with stirring.[3]

  • Heat the reaction mixture to 60-70°C for 2 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture cautiously onto approximately 500 g of crushed ice.[3]

  • The N-acetylsulfanilyl chloride will precipitate as a white solid.

  • Filter the solid and wash thoroughly with cold water until the washings are neutral to remove any remaining acid.[3]

  • The crude product is often used directly in the next step, but can be purified by crystallization from chloroform to yield colorless crystals.[3]

Causality: The use of excess chlorosulfonic acid serves as both the reactant and the solvent. The reaction is exothermic and requires careful temperature control to prevent unwanted side reactions. Pouring the reaction mixture onto ice hydrolyzes the excess chlorosulfonic acid and precipitates the less water-soluble product.

Step 2: Condensation with Guanidine

The synthesized N-acetylsulfanilyl chloride is then reacted with guanidine to form the final product. This is a nucleophilic substitution reaction where the amino group of guanidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Generalized Experimental Protocol:

  • Dissolve N-acetylsulfanilyl chloride in a suitable aprotic solvent such as acetonitrile.

  • In a separate flask, prepare a solution of guanidine free base. This can be generated from guanidine hydrochloride by treatment with a base like sodium ethoxide in ethanol, followed by filtration of the precipitated sodium chloride.

  • Add the guanidine solution dropwise to the N-acetylsulfanilyl chloride solution at a controlled temperature (e.g., 0-5°C) with constant stirring.

  • Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by TLC.

  • Upon completion, the reaction mixture can be worked up by filtering any solid byproducts and evaporating the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality: The use of guanidine free base is crucial as the hydrochloride salt is not sufficiently nucleophilic. The reaction is typically carried out in an aprotic solvent to avoid hydrolysis of the sulfonyl chloride. The final purification by recrystallization is essential to obtain a product of high purity for subsequent analysis and biological testing.

Characterization

The definitive identification of the synthesized compound would rely on a combination of spectroscopic techniques. While specific data for the target molecule is not available in the cited literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring, typically in the range of 7-8 ppm. The protons of the acetamide group (NH and CH₃) would likely appear as a singlet for the methyl protons around 2 ppm and a broader singlet for the amide proton. The protons of the guanidinium and sulfonamide NH groups would be observable, potentially as broad singlets, and their chemical shifts could be solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the aromatic carbons, the carbonyl carbon of the acetamide group (around 170 ppm), the methyl carbon of the acetamide group (around 25 ppm), and the carbon of the guanidinium group.

  • IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide, sulfonamide, and guanidine groups (typically in the range of 3200-3500 cm⁻¹). A strong absorption band for the C=O stretching of the acetamide group would be present around 1670-1710 cm⁻¹. The S=O stretching vibrations of the sulfonamide group would appear as two strong bands in the regions of 1320-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).[2][4]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (256.29 g/mol ). Fragmentation patterns would likely involve the cleavage of the sulfonamide and acetamide bonds.

Potential Applications and Biological Activity

While specific pharmacological studies on Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- are not extensively documented, its structural similarity to other well-studied sulfonamides allows for informed hypotheses regarding its potential biological activities.

The broader class of N-phenyl-acetamide sulfonamides has been investigated for various therapeutic applications, including as analgesic and anti-inflammatory agents .[1][5] Some derivatives have shown promise as non-hepatotoxic alternatives to existing drugs.[1]

Furthermore, sulfonamides are known inhibitors of carbonic anhydrases and urease .[2] The guanidine moiety is a known pharmacophore that can interact with biological targets through hydrogen bonding and electrostatic interactions. This suggests that the target molecule could be explored for its potential as an inhibitor of these enzymes, which are implicated in various diseases.

The presence of the sulfonamide group, a key feature in many antibacterial drugs, also suggests potential antimicrobial activity .[6] The acetamide moiety is also a common feature in many pharmaceuticals and can influence the molecule's pharmacokinetic and pharmacodynamic properties.[6]

Future Directions

The information presented in this guide highlights Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- as a compound of interest for further investigation. Future research should focus on:

  • Developing and optimizing a detailed, high-yield synthesis protocol.

  • Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) to confirm its structure.

  • In-vitro and in-vivo screening for a range of biological activities, including analgesic, anti-inflammatory, carbonic anhydrase and urease inhibition, and antimicrobial effects.

  • Structure-activity relationship (SAR) studies by synthesizing and testing related analogues to identify key structural features for desired biological activity.

This foundational work will be crucial in determining the therapeutic potential of this and related compounds.

References

  • United States Environmental Protection Agency. Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- - Substance Details. Available from: [Link]

  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. PMC. Available from: [Link]

  • Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. PubMed. Available from: [Link]

  • N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. PubMed Central. Available from: [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Preparation of N-acetylsulfanilyl chloride. PrepChem.com. Available from: [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Synthesis-and-antimicrobial-study-of-N-%5B4-(2-1-yl-Basappa-Swamy/b792484f918e9860b7305d4d38c4c79532504820]([Link]

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and History of Sulfaguanidine in Veterinary Medicine

For Researchers, Scientists, and Drug Development Professionals Abstract Sulfaguanidine, a notable member of the sulfonamide class of antimicrobials, holds a significant place in the historical landscape of veterinary me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaguanidine, a notable member of the sulfonamide class of antimicrobials, holds a significant place in the historical landscape of veterinary medicine. Its discovery in 1940 marked a pivotal advancement in the treatment of enteric bacterial infections in livestock and companion animals. This technical guide provides a comprehensive exploration of the discovery, synthesis, and historical application of sulfaguanidine in veterinary practice. It delves into the compound's mechanism of action, the evolution of its use, the emergence of bacterial resistance, and the factors that led to its eventual decline in favor of newer therapeutic agents. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering field-proven insights and a thorough examination of sulfaguanidine's journey within veterinary pharmacology.

The Dawn of a New Era: The Discovery of Sulfaguanidine

The year 1940 was a landmark for veterinary chemotherapy with the independent and nearly simultaneous discovery of sulfaguanidine by two American research teams. One team, led by E. K. Marshall, Jr. at Johns Hopkins University, and the other by Richard O. Roblin, Jr. of the American Cyanamid Company, introduced a sulfonamide with a unique and highly desirable property: poor absorption from the gastrointestinal tract.[1] This characteristic allowed the drug to reach high concentrations in the intestines, making it particularly effective against enteric pathogens.[1]

The strategic design of sulfaguanidine involved the incorporation of a guanidine group into the sulfanilamide structure. This modification significantly increased the polarity of the molecule, thereby limiting its passage across the intestinal wall and into the bloodstream. This targeted action minimized systemic side effects while maximizing the drug's antibacterial efficacy at the site of infection.

The Chemical Blueprint: Synthesis of Sulfaguanidine

The synthesis of sulfaguanidine has been approached through several methods since its inception. The following outlines a common and historically significant synthetic route.

Experimental Protocol: A Generalized Synthesis of Sulfaguanidine

This protocol describes a multi-step synthesis, beginning with the acetylation of sulfanilamide, followed by chlorosulfonation, and finally, condensation with guanidine.

Step 1: Acetylation of Sulfanilamide

  • Sulfanilamide is dissolved in a suitable solvent, such as acetic anhydride.

  • The mixture is heated under reflux to facilitate the acetylation of the amino group, forming N-acetylsulfanilamide.

  • The reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The N-acetylsulfanilamide is then filtered, washed, and dried.

Step 2: Chlorosulfonation of N-acetylsulfanilamide

  • The dried N-acetylsulfanilamide is carefully added to an excess of chlorosulfonic acid in a reaction vessel equipped with a stirrer and a gas trap to handle the evolving hydrogen chloride gas.

  • The reaction is typically carried out at a controlled temperature to prevent degradation.

  • Upon completion, the reaction mixture is cautiously poured onto crushed ice to precipitate the N-acetylsulfanilyl chloride.

  • The product is filtered, washed with cold water, and dried.

Step 3: Condensation with Guanidine

  • Guanidine, usually in the form of its nitrate or hydrochloride salt, is dissolved in an appropriate solvent, often in the presence of a base like sodium hydroxide to liberate the free guanidine.

  • The N-acetylsulfanilyl chloride is then added portion-wise to the guanidine solution while maintaining a controlled temperature.

  • The reaction mixture is stirred for several hours to ensure complete condensation.

  • The resulting N-acetylsulfaguanidine is then hydrolyzed, typically by heating with an acid or base, to remove the acetyl group.

  • The final product, sulfaguanidine, is precipitated by adjusting the pH, then filtered, washed, and purified by recrystallization.

Synthesis_of_Sulfaguanidine cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Condensation & Hydrolysis Sulfanilamide Sulfanilamide N-acetylsulfanilamide N-acetylsulfanilamide Sulfanilamide->N-acetylsulfanilamide Acetic anhydride N-acetylsulfanilyl chloride N-acetylsulfanilyl chloride N-acetylsulfanilamide->N-acetylsulfanilyl chloride Chlorosulfonic acid N-acetylsulfaguanidine N-acetylsulfaguanidine N-acetylsulfanilyl chloride->N-acetylsulfaguanidine Guanidine Sulfaguanidine Sulfaguanidine N-acetylsulfaguanidine->Sulfaguanidine Hydrolysis

Caption: A simplified workflow of the multi-step synthesis of sulfaguanidine.

Mechanism of Action: A Competitive Inhibition

Sulfaguanidine, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[2][3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folic acid). Folic acid is an essential component for the synthesis of nucleic acids (DNA and RNA) and certain amino acids in bacteria.[4]

The structural similarity between sulfaguanidine and para-aminobenzoic acid (PABA), the natural substrate for DHPS, allows sulfaguanidine to bind to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid.[5] Mammalian cells are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[4] This selective toxicity is a cornerstone of the therapeutic efficacy of sulfonamides.

Sulfaguanidine_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Product Sulfaguanidine Sulfaguanidine Sulfaguanidine->Inhibition Folic_Acid_Pathway Folic Acid Synthesis Dihydrofolic_Acid->Folic_Acid_Pathway Bacterial_Growth Bacterial Growth (DNA, RNA, Protein Synthesis) Folic_Acid_Pathway->Bacterial_Growth Inhibition->DHPS Competitive Inhibition

Caption: Sulfaguanidine competitively inhibits dihydropteroate synthetase.

A Pillar of Early Veterinary Therapeutics: Historical Applications

Following its discovery, sulfaguanidine quickly became a vital tool in the veterinarian's arsenal for combating enteric diseases in a variety of animal species. Its primary application was in the treatment of bacterial diarrhea (scours) in young animals and dysentery.

Use in Ruminants (Calves and Lambs)

Neonatal calf diarrhea, or "scours," was a significant cause of economic loss in the cattle industry. Early clinical studies demonstrated the efficacy of sulfaguanidine in reducing the morbidity and mortality associated with this condition.

Animal Disease Typical Dosage Regimen Observed Efficacy Reference
CalvesBacterial Scours (E. coli)240 mg/kg body weight on day 1, followed by 120 mg/kg for 2-3 daysSignificant reduction in the severity and duration of diarrhea.[6][7]
LambsDysentery/Scours0.1 - 0.3 g/kg body weight daily for 3 daysEffective in controlling outbreaks of bacterial enteritis.[2]
Application in Swine

Swine dysentery, a severe and often fatal enteric disease, was another primary target for sulfaguanidine therapy. Its use helped to control outbreaks and reduce the economic impact of the disease on swine production.

Pathogen Disease Typical Dosage Regimen Observed Efficacy Reference
Brachyspira hyodysenteriaeSwine DysenteryIncluded in feed at various concentrationsAided in the control and treatment of clinical signs.[8]
Coccidiosis Control in Poultry

One of the most significant applications of sulfaguanidine in veterinary medicine was in the control of coccidiosis in poultry, a parasitic disease caused by protozoa of the genus Eimeria. While not its primary mechanism of action, sulfaguanidine demonstrated a notable coccidiostatic effect, paving the way for the development of other sulfonamides specifically for this purpose.

The Challenge of Resistance

The widespread and often prolonged use of sulfaguanidine, as with other antimicrobials, inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance to sulfonamides in veterinary pathogens include:

  • Alterations in the Dihydropteroate Synthetase (DHPS) Enzyme: Mutations in the folP gene, which encodes for DHPS, can lead to an enzyme with a reduced affinity for sulfonamides while retaining its ability to bind PABA.[9]

  • Increased Production of PABA: Some bacteria can overcome the competitive inhibition by overproducing PABA, effectively outcompeting the sulfonamide for the enzyme's active site.

  • Acquisition of Resistance Genes: Plasmids carrying genes that encode for sulfonamide-resistant variants of DHPS (e.g., sul1, sul2, and sul3) can be transferred between bacteria, facilitating the rapid spread of resistance.[9][10][11]

The rise of resistance, particularly in enteric bacteria such as E. coli and Salmonella, significantly diminished the clinical efficacy of sulfaguanidine over time.[9][12]

Pharmacokinetics: A Comparative Overview

The key pharmacokinetic feature of sulfaguanidine is its poor absorption from the gastrointestinal tract. However, the degree of absorption and subsequent elimination can vary between species. While specific pharmacokinetic data for sulfaguanidine across all veterinary species is limited in historical literature, the general principles of sulfonamide pharmacokinetics provide a framework for understanding its behavior.

Parameter Pigs Calves Lambs Poultry
Oral Bioavailability LowLowLowLow
Distribution Primarily confined to the GI tractPrimarily confined to the GI tractPrimarily confined to the GI tractPrimarily confined to the GI tract
Metabolism Limited systemic metabolism due to low absorptionLimited systemic metabolism due to low absorptionLimited systemic metabolism due to low absorptionLimited systemic metabolism due to low absorption
Excretion Primarily in the fecesPrimarily in the fecesPrimarily in the fecesPrimarily in the feces

Note: This table represents a generalized overview. Specific values can be influenced by factors such as age, health status, and diet.[13][14]

The Decline of an Era and Lasting Legacy

The prominence of sulfaguanidine in veterinary medicine began to wane with the advent of newer, more potent, and broader-spectrum antibiotics. Several factors contributed to its decline in use:

  • Widespread Bacterial Resistance: The increasing prevalence of sulfonamide-resistant enteric pathogens rendered sulfaguanidine less reliable for empirical therapy.[5]

  • Development of More Effective Drugs: The introduction of antibiotics such as tetracyclines, neomycin, and later, fluoroquinolones, offered veterinarians more effective and often bactericidal options for treating enteric infections.

  • Concerns about Residues: Regulatory bodies became increasingly concerned about antimicrobial residues in food products from treated animals, leading to stricter withdrawal times and a shift towards drugs with more predictable pharmacokinetic profiles.[15]

Despite its diminished role in modern veterinary practice, the discovery and history of sulfaguanidine offer invaluable lessons. It demonstrated the potential of targeted drug design to minimize systemic toxicity and maximize efficacy at the site of infection. Furthermore, its story serves as a stark reminder of the inevitability of antimicrobial resistance and the critical importance of antimicrobial stewardship. The "sulfa craze" of its time also highlighted the need for rigorous testing and regulation of new drugs.[4]

Conclusion

Sulfaguanidine stands as a testament to the ingenuity of early antimicrobial drug discovery. For several decades, it was an indispensable tool for veterinarians in the fight against devastating enteric diseases in animals. While its clinical utility has been largely superseded by newer agents, its historical significance remains undeniable. The principles learned from its development, application, and eventual decline continue to inform and guide modern veterinary drug research and development, emphasizing the ongoing need for novel therapeutic strategies and responsible antimicrobial use.

References

  • VAPCO. (n.d.). SULPHAGUANIDINE(B.P). Retrieved from [Link]

  • Improve Veterinary Education. (2023). History of Sulfonamides. Retrieved from [Link]

  • Huvepharma. (2025). Sulfonamides: A Short History And Their Importance For Livestock Use. Retrieved from [Link]

  • Lees, P., Pelligand, L., Giraud, E., & Toutain, P. L. (2020). A history of antimicrobial drugs in animals: Evolution and revolution. Journal of Veterinary Pharmacology and Therapeutics, 44(2), 137-171.
  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]

  • Prescott, J. F. (2018). History and Current Use of Antimicrobial Drugs in Veterinary Medicine. In Antimicrobial Resistance in Bacteria of Animal Origin.
  • DADvet. (n.d.). DAD-Sulphaguanidine Water-Soluble Powder. Retrieved from [Link]

  • Frye, J. G., & Jackson, C. R. (2013). Genetic mechanisms of antimicrobial resistance identified in Salmonella enterica, Escherichia coli, and Enteroccocus spp. isolated from U.S. food animals. Frontiers in Microbiology, 4, 1-19.
  • DADvet. (n.d.). Dad-Sulphaguanidine Water-Soluble Powder. Retrieved from [Link]

  • Gomes, V., et al. (2021). Use of sulfonamides for the treatment of bovine neonatal diarrhea: clinical and performance parameters. Pesquisa Veterinária Brasileira, 41.
  • Soufi, L., et al. (2022). Defense mechanisms of Salmonella against antibiotics: a review. Frontiers in Microbiology, 13.
  • Sheep 201. (n.d.). Drug use in sheep. Retrieved from [Link]

  • Nagy, B., & Fekete, P. Z. (2015). Multidrug resistant commensal Escherichia coli in animals and its impact for public health. Frontiers in Microbiology, 6.
  • Marsden, G. L., et al. (1981). Transmissible drug resistance of Escherichia coli and Salmonella from humans, animals, and their rural environments. The Journal of Infectious Diseases, 144(4), 337-343.
  • Corwin, W. C. (1941). Studies on the Chronic Toxicity of Sulfaguanidine (Sulfanilylguanidine). Bulletin of the Johns Hopkins Hospital, 69(1), 39-52.
  • Vet Times. (2025). VetPartners reveals continued antibiotic usage reduction. Retrieved from [Link]

  • Noli, C. (1999). Sulphonamides: updates on use in veterinary medicine.
  • Cutting, W. C., & Cover, W. L. (1940). Summary of the Pharmacology of Sulfanilamide and Related Compounds. California and Western Medicine, 52(3), 110–113.
  • World Organisation for Animal Health. (n.d.). Technical Reference Document Listing Antimicrobial Agents of Veterinary Importance for Swine. Retrieved from [Link]

  • Kansas State University Veterinary Health Center. (n.d.). Evaluation of pain associated with scours in calves Study Purpose. Retrieved from [Link]

  • Garry, F. (2025). Calf Scours: Prevention and Treatment. Retrieved from [Link]

  • Pork Checkoff. (2023). Use of medically important antimicrobials in food-producing animals has declined significantly since implementation of Veterinary Feed Directive guidelines. Retrieved from [Link]

  • Alvarez, L. I., et al. (2008). Comparative pharmacokinetics of sulfamethazine after intravenous administration in bovine (Bos taurus) and buffalo (Bubalis bubalis) calves. Journal of Veterinary Pharmacology and Therapeutics, 31(5), 437-442.
  • Marshall, E. K. (1941). The story of sulfanilamide. The American Journal of the Medical Sciences, 201(3), 323-333.
  • Witt, D. (2006). Pharmacokinetics of Sulfadiazine in Pigs. Universität Osnabrück.
  • Nielsen, P., & Rasmussen, F. (1990). A Comparison of Some of the Pharmacokinetic Parameters of Three Commercial sulphadiazine/trimethoprim Combined Preparations Given Orally to Pigs.
  • Ai, X., et al. (2022). Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella)
  • Marshall, E. K. (1938). THE DETERMINATION OF SULFANILAMIDE. Science, 88(2273), 85-86.

Sources

Foundational

"Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-" solubility in different solvents

An In-Depth Technical Guide to the Solubility of Sulfaguanidine (Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-) Authored by: A Senior Application Scientist Introduction: The Critical Role of Solubility in D...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Sulfaguanidine (Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-)

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences a drug's formulation, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, a compound more commonly known as Sulfaguanidine.

Sulfaguanidine is a sulfonamide antibacterial agent.[1] Its molecular structure, incorporating a strongly basic guanidine group, results in high dissociation and low lipid solubility.[2][3] Understanding its solubility profile across a spectrum of solvents is paramount for researchers and formulation scientists aiming to develop effective and stable dosage forms.

This document will delve into the theoretical underpinnings of solubility, present available solubility data for Sulfaguanidine, and provide detailed, field-proven methodologies for its experimental determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Physicochemical Properties of Sulfaguanidine

A compound's solubility is intrinsically linked to its fundamental physicochemical properties. For Sulfaguanidine, these key parameters are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₀N₄O₂S[2]
Molecular Weight 214.24 g/mol [2]
Melting Point 190-193°C[2][4]
pKa 2.37 (Uncertain)[2][4]
Appearance White to off-white, needle-like crystalline powder[2][4]

Quantitative Solubility Data for Sulfaguanidine

The following table summarizes the available quantitative solubility data for Sulfaguanidine in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the polymorphic form of the solid.[5]

SolventSolubilityTemperatureSource
Water 1 g / 1000 mL25°C[2][3][4]
Water 1 g / 10 mL100°C[2][3][6]
Ethanol Slightly solubleNot specified[2][3][4]
Ethanol with gentle warming and ultrasonic ≥2.67 mg/mLNot specified[1]
Acetone Slightly solubleNot specified[2][3][4]
Dimethyl Sulfoxide (DMSO) ≥9.6 mg/mLNot specified[1]
1 M Hydrochloric Acid (HCl) 50 mg/mLNot specified[2][3]
Water with gentle warming and ultrasonic ≥2.66 mg/mLNot specified[1]

Experimental Determination of Solubility: Methodologies and Protocols

Accurate determination of solubility is a critical experimental undertaking. Two primary methods are employed in pharmaceutical sciences: equilibrium solubility and kinetic solubility assays. The choice between them depends on the stage of drug development and the specific question being addressed.[7]

Equilibrium Solubility: The Gold Standard

Equilibrium solubility represents the true thermodynamic solubility of a compound at saturation in a given solvent over a sufficient period.[8] It is the most reliable method and is particularly crucial for pre-formulation studies.[7][9]

Causality Behind Experimental Choices in Equilibrium Solubility
  • Excess Solid: The addition of an excess amount of the compound ensures that the solution reaches saturation and is in equilibrium with the solid phase.[8]

  • Extended Incubation: A prolonged incubation period (e.g., 24-72 hours) is necessary to ensure that the system has reached thermodynamic equilibrium.[8][9] Shorter times may lead to an underestimation of solubility.

  • Agitation: Continuous agitation facilitates the dissolution process and ensures a homogenous suspension of the solid particles.[9]

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and controlled temperature is critical for reproducible results.[5]

  • Phase Separation: Filtration or centrifugation is essential to separate the undissolved solid from the saturated solution before analysis. This step prevents artificially high concentration measurements.[8][9]

  • Analysis of the Supernatant: Quantification of the dissolved compound in the clear supernatant, typically by High-Performance Liquid Chromatography (HPLC) or LC-MS/MS, provides the solubility value.[9]

Step-by-Step Protocol for Equilibrium Solubility Determination [9]
  • Preparation:

    • Prepare the desired solvent or buffer solution (e.g., Phosphate-Buffered Saline, PBS).

    • Accurately weigh a sufficient amount of Sulfaguanidine to ensure an excess of solid material will remain after equilibrium is reached.

    • Add the solid compound to a vial or container with the prepared solvent.

  • Incubation:

    • Thoroughly mix the solid and solvent.

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours).

    • Ensure continuous agitation using a shaker or stirrer.

  • Separation and Analysis:

    • After incubation, allow the solution to settle.

    • Carefully filter the supernatant through a suitable filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.

    • Quantify the concentration of dissolved Sulfaguanidine in the filtrate using a validated analytical method such as HPLC or LC-MS/MS.

    • The resulting concentration is the equilibrium solubility.

Experimental Workflow for Equilibrium Solubility

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Weigh excess Sulfaguanidine prep2 Add to solvent prep1->prep2 Dispense inc1 Agitate at constant temperature (24-72h) prep2->inc1 Equilibrate analysis1 Filter to remove undissolved solid inc1->analysis1 Separate analysis2 Quantify concentration (HPLC/LC-MS) analysis1->analysis2 Analyze

Caption: Workflow for determining equilibrium solubility.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are rapid, high-throughput methods often used in the early stages of drug discovery for compound screening.[7][10] These assays measure the solubility of a compound that precipitates out of a solution when an aqueous buffer is added to a DMSO stock solution.[11][12]

Causality Behind Experimental Choices in Kinetic Solubility
  • DMSO Stock Solution: Compounds are initially dissolved in DMSO, a strong organic solvent, to ensure they are fully in solution before precipitation is induced.[10][11]

  • Addition of Aqueous Buffer: The addition of an aqueous buffer to the DMSO stock solution changes the solvent environment, causing less soluble compounds to precipitate.[7]

  • Short Incubation Time: Kinetic solubility is measured over a short period (e.g., 1-2 hours), reflecting the rate of dissolution and precipitation rather than true thermodynamic equilibrium.[10]

  • Detection of Precipitation: Precipitation can be detected by various methods, including nephelometry (light scattering) or by measuring the concentration of the remaining dissolved compound after filtration using UV spectrophotometry.[7][10]

Step-by-Step Protocol for Kinetic Solubility Determination (Nephelometric Method) [10]
  • Preparation:

    • Prepare a stock solution of Sulfaguanidine in DMSO at a known high concentration.

    • Prepare the desired aqueous buffer.

  • Assay Procedure:

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

    • Add the aqueous buffer to each well to achieve the desired final compound concentration.

    • Mix the contents thoroughly.

    • Incubate the plate at a controlled temperature for a specified duration (e.g., 2 hours).

  • Measurement:

    • Use a nephelometer to measure the light scattering in each well.

    • Increased light scattering indicates the presence of undissolved particles (precipitate).

    • The kinetic solubility is the concentration at which precipitation is first observed.

Experimental Workflow for Kinetic Solubility

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep1 Prepare DMSO stock solution assay1 Add aqueous buffer to induce precipitation prep1->assay1 Dispense assay2 Incubate (1-2h) assay1->assay2 Mix detection1 Measure light scattering (Nephelometry) assay2->detection1 Analyze

Caption: Workflow for determining kinetic solubility.

Practical Implications for Researchers and Drug Development Professionals

The solubility data and methodologies presented in this guide have significant practical implications:

  • Early-Stage Discovery: Kinetic solubility assays can be used to rapidly screen large numbers of compounds and prioritize those with favorable solubility characteristics.

  • Lead Optimization: Understanding the structure-solubility relationship can guide medicinal chemists in modifying compound structures to improve solubility.

  • Formulation Development: Equilibrium solubility data in various solvents and pH conditions are essential for developing appropriate formulations for both preclinical and clinical studies. This includes selecting suitable vehicles for in vivo dosing and developing stable liquid or solid dosage forms.

  • Biopharmaceutical Classification System (BCS): Equilibrium solubility is a key parameter in the BCS, which helps to predict the in vivo performance of a drug product.[5]

Logical Relationships in Solubility Assessment

Solubility_Logic cluster_discovery Drug Discovery cluster_development Drug Development cluster_outcomes Key Outcomes kinetic Kinetic Solubility (High-Throughput) equilibrium Equilibrium Solubility (Gold Standard) kinetic->equilibrium Informs selection for formulation Formulation Strategy equilibrium->formulation Dictates bioavailability Predicted Bioavailability formulation->bioavailability Impacts

Caption: Logical flow from solubility assessment to development outcomes.

Conclusion

The solubility of Sulfaguanidine is a multifaceted property that is crucial for its successful development as a therapeutic agent. This guide has provided a detailed overview of its known solubility in various solvents, along with robust, step-by-step protocols for its experimental determination. By understanding and applying these principles, researchers and drug development professionals can make informed decisions to optimize the formulation and enhance the therapeutic potential of this important compound.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol. Link

  • AxisPharm. Kinetic Solubility Assays Protocol. Link

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Link

  • ChemicalBook. Sulfaguanidine CAS#: 57-67-0. Link

  • APExBIO. Sulfaguanidine - Antibacterial Agent for Infection Control. Link

  • ChemBK. Sulfaguanidine. Link

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Link

  • ChemicalBook. Sulfaguanidine | 57-67-0. Link

  • Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). In vitro solubility assays in drug discovery. Drug Discovery Today, 11(21-22), 1013-1018. Link

  • Fengchen Group Co., Ltd. Sulfaguanidine Powder API, Raw Material EP, BP, USP CAS 56-67-0. Link

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Link

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link

Sources

Exploratory

Sulfaguanidine: An In-Depth Technical Guide to its Antibacterial Spectrum and Efficacy

This guide provides a comprehensive technical overview of sulfaguanidine, a sulfonamide antibiotic with a historical and ongoing significance in specific therapeutic niches. Tailored for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of sulfaguanidine, a sulfonamide antibiotic with a historical and ongoing significance in specific therapeutic niches. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, antibacterial spectrum, and methodologies for evaluating the efficacy of sulfaguanidine. We will explore the causality behind its antimicrobial action, detail robust experimental protocols, and provide a framework for understanding its clinical and veterinary applications.

Introduction: The Enduring Relevance of a First-Generation Sulfonamide

Sulfaguanidine (N'-(diaminomethylidene)sulfanilamide) is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. First introduced in the 1940s, it played a pivotal role in the pre-penicillin era for the management of bacterial infections.[1] While the advent of more potent and broadly acting antibiotics has since narrowed its systemic applications in human medicine, sulfaguanidine's unique pharmacokinetic profile—namely its poor absorption from the gastrointestinal tract—has ensured its continued utility in the treatment of enteric infections, particularly in veterinary medicine.[2][3] Understanding the foundational principles of its antibacterial action and spectrum remains critical for its appropriate use and for the broader field of antimicrobial research.

This guide will provide a detailed exploration of sulfaguanidine's mechanism of action, its efficacy against a range of bacterial pathogens, established methods for susceptibility testing, and the molecular basis of resistance.

Mechanism of Action: Competitive Inhibition of Folate Synthesis

The antibacterial effect of sulfaguanidine is primarily bacteriostatic and rooted in its ability to disrupt the bacterial synthesis of folic acid (vitamin B9), an essential nutrient for bacterial growth and replication.[2] Bacteria, unlike mammals who obtain folic acid from their diet, must synthesize it de novo. This metabolic pathway presents an ideal target for selective toxicity.

Sulfaguanidine's molecular structure is analogous to that of para-aminobenzoic acid (PABA), a crucial precursor in the folic acid synthesis pathway. This structural mimicry allows sulfaguanidine to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2] By binding to the active site of DHPS, sulfaguanidine prevents the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid, the immediate precursor to dihydrofolic acid. The subsequent reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form, is also inhibited. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. Consequently, the inhibition of this pathway leads to the cessation of bacterial cell growth and division.

Diagram 1: Sulfaguanidine's Mechanism of Action in the Folic Acid Synthesis Pathway

Folic_Acid_Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_PP Dihydropteridine Pyrophosphate Dihydropteridine_PP->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Sulfaguanidine Sulfaguanidine Sulfaguanidine->DHPS Competitively Inhibits Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Precursors Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Precursors DNA_RNA_Proteins DNA, RNA, and Protein Synthesis Precursors->DNA_RNA_Proteins

A diagram illustrating the competitive inhibition of dihydropteroate synthase (DHPS) by sulfaguanidine.

Antibacterial Spectrum and Efficacy

Sulfaguanidine exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against enteric pathogens, which aligns with its primary clinical application.

Susceptible Organisms

While comprehensive and standardized MIC data for sulfaguanidine is not as readily available as for newer antibiotics, the sulfonamide class is known to be effective against a range of bacteria. Sulfaguanidine's activity is most pronounced against:

  • Enterobacteriaceae: This family of Gram-negative bacteria includes many common intestinal inhabitants and pathogens. Sulfaguanidine has demonstrated activity against various strains.[1]

  • Shigella spp.: Historically, sulfaguanidine was used in the treatment of bacillary dysentery caused by Shigella species.[4][5] However, the emergence of resistance has limited its contemporary use for this indication.[5]

  • Other susceptible bacteria: The broader class of sulfonamides has shown activity against a variety of other Gram-positive and Gram-negative organisms.

It is important to note that the clinical efficacy of sulfaguanidine can be influenced by the local prevalence of resistant strains.

Quantitative Assessment of Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. While specific, universally agreed-upon MIC breakpoints for sulfaguanidine are not defined by current CLSI or EUCAST guidelines due to its limited use in systemic human therapy, published research provides insights into the concentrations at which sulfaguanidine and its derivatives can inhibit bacterial growth.

Bacterial SpeciesDrugMIC Range (µM)Reference
Gram-positive bacteriaSulfaguanidine derivatives4.69 - 156.47[6]
E. coliSulfaguanidine derivativesNot explicitly stated, but active[6]
P. aeruginosaSulfaguanidine derivativesNot explicitly stated, but active[6]

Note: The provided MIC values are for sulfaguanidine derivatives as reported in a specific study and may not be directly representative of sulfaguanidine itself. The original study should be consulted for specific experimental details.[6]

Methodologies for Susceptibility Testing

The in vitro susceptibility of bacteria to sulfaguanidine can be determined using standardized methods. The Kirby-Bauer disk diffusion test and broth microdilution for MIC determination are the most common approaches.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a qualitative method that assesses the susceptibility of a bacterial isolate to an antimicrobial agent. A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate, and paper disks impregnated with a specific concentration of the antimicrobial are applied. The plate is then incubated, and the diameter of the zone of inhibition around each disk is measured.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour non-selective agar plate.

    • Suspend the colonies in sterile saline or Tryptic Soy Broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antimicrobial Disks:

    • Using sterile forceps or a disk dispenser, apply the sulfaguanidine-impregnated disks to the surface of the agar.

    • Ensure that the disks are at least 24 mm apart from each other and from the edge of the plate.

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete inhibition in millimeters using a ruler or calipers.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized interpretive charts provided by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). It is important to note that specific CLSI breakpoints for sulfaguanidine are not currently published for most bacteria.[7][8]

Diagram 2: Experimental Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing

Kirby_Bauer_Workflow Start Start: Pure Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Plate_Inoculation Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->Plate_Inoculation Disk_Application Apply Sulfaguanidine Disk(s) Plate_Inoculation->Disk_Application Incubation Incubate at 35°C for 16-20 hours Disk_Application->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement Interpretation Interpret Results (S/I/R) based on Standardized Charts Measurement->Interpretation

A flowchart outlining the key steps in the Kirby-Bauer disk diffusion susceptibility test.

Mechanisms of Bacterial Resistance

The emergence of resistance to sulfonamides, including sulfaguanidine, has been a significant clinical challenge. The primary mechanisms of resistance are:

  • Alterations in the Target Enzyme: Chromosomal mutations in the folP gene, which encodes for dihydropteroate synthase (DHPS), can lead to an enzyme with a reduced affinity for sulfonamides while retaining its affinity for PABA. This allows the bacterium to continue folic acid synthesis even in the presence of the drug.

  • Acquisition of Resistant DHPS: Bacteria can acquire plasmids carrying genes (sul1, sul2, sul3) that encode for highly resistant forms of DHPS. These plasmid-borne resistance determinants are a major contributor to the widespread resistance to sulfonamides.

  • Increased Production of PABA: Some bacteria can overproduce PABA, which can outcompete the sulfonamide for binding to DHPS.

  • Alternative Folic Acid Synthesis Pathway: Some bacteria may possess or acquire an alternative metabolic pathway for the synthesis of folic acid that is not inhibited by sulfonamides.

Clinical and Veterinary Applications

Due to its poor absorption from the gastrointestinal tract, sulfaguanidine's primary application is in the treatment of enteric infections.[2] It is particularly used in veterinary medicine to treat bacterial diarrhea (scours) in livestock and other animals.[3] It has also been used to reduce the intestinal flora prior to bowel surgery.[3] In human medicine, its use has been largely superseded by more effective and less resistance-prone antibiotics for systemic infections. However, it remains a subject of research for potential new applications and as a scaffold for the development of novel antimicrobial agents.[2]

Conclusion

Sulfaguanidine, a pioneering sulfonamide antibiotic, remains a valuable tool in specific therapeutic contexts, most notably in veterinary medicine for the treatment of enteric infections. Its mechanism of action, centered on the competitive inhibition of dihydropteroate synthase, is a classic example of targeted antimicrobial therapy. While its broad-spectrum activity is well-established, the prevalence of resistance necessitates careful consideration and susceptibility testing. The methodologies outlined in this guide provide a robust framework for the continued evaluation of sulfaguanidine's efficacy and for the broader endeavor of antimicrobial drug discovery and development. A thorough understanding of its antibacterial spectrum, mechanism of action, and the molecular basis of resistance is essential for its responsible and effective use.

References

  • Al-Ostath, S., et al. (2021). Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors. Molecules, 26(21), 6489. Available at: [Link]

  • Patsnap Synapse. (2024). What is Sulfaguanidine used for? Available at: [Link]

  • Cornell, V. H., et al. (1945). Sulfaguanidine in the Control of Shigella Paradysenteriae Infections in Troops. Military Medicine, 97(5), 411-417. Available at: [Link]

  • Fengchen Group Co., Ltd. (n.d.). Sulfaguanidine Powder API, Raw Material EP, BP, USP CAS 56-67-0. Available at: [Link]

  • Klontz, K. C., & Singh, N. (2015). Treatment of drug-resistant Shigella infections. Expert Review of Anti-infective Therapy, 13(1), 69-80. Available at: [Link]

  • Al-Tawfiq, J. A., & Laxminarayan, R. (2019). Shigella: Antibiotic-Resistance Mechanisms And New Horizons For Treatment. Infection and Drug Resistance, 12, 3073–3085. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Piddock, L. J. V. (2024). Comprehensive Insights into Sulfaguanidine in the Solid State: An Experimental and Computational Study. Crystal Growth & Design. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • Biology LibreTexts. (2024). 13.5B: Kirby-Bauer Disk Susceptibility Test. Available at: [Link]

  • UCLA Health. (2019). Antimicrobial Susceptibility Summary 2019. Available at: [Link]

  • Barry, A. L., et al. (1971). Evaluation of Two Standardized Disk Methods for Testing Antimicrobial Susceptibility of Pseudomonas aeruginosa and of the Enterobacteriaceae. Applied Microbiology, 22(3), 400-404. Available at: [Link]

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Foundational

An In-depth Technical Guide on the Degradation Products and Stability of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- (Sulfaguanidine)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the degradation products and stability of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the degradation products and stability of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, commonly known as sulfaguanidine. As a sulfonamide antibiotic, understanding its stability profile is critical for ensuring its safety, efficacy, and quality throughout its lifecycle. This document delves into the chemical properties of sulfaguanidine, its known degradation pathways under various stress conditions—including hydrolysis, oxidation, photolysis, and thermal stress—and the primary degradation products formed. Furthermore, it outlines methodologies for conducting forced degradation studies and the analytical techniques essential for the identification and quantification of both the active pharmaceutical ingredient (API) and its degradants. This guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of sulfaguanidine-containing pharmaceutical products.

Introduction to Sulfaguanidine

Sulfaguanidine is a sulfonamide antibacterial agent primarily used in veterinary medicine to treat enteric infections.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3] By disrupting this pathway, sulfaguanidine impedes bacterial growth and replication.[2][3] The compound is characterized by a guanidine group attached to the sulfanilamide core structure. This structural feature contributes to its poor absorption from the gut, allowing it to concentrate in the gastrointestinal tract where it exerts its therapeutic effect.[1][3]

The chemical stability of a drug substance like sulfaguanidine is a paramount consideration in pharmaceutical development. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties, all of which can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of its degradation profile is essential for developing stable formulations, establishing appropriate storage conditions, and defining a suitable shelf-life.

Physicochemical Properties and Solid-State Characteristics

Sulfaguanidine is a white, needle-shaped crystalline powder that is odorless and tasteless.[4] It is known to darken gradually upon exposure to sunlight.[4] The solid-state properties of sulfaguanidine are complex, with multiple polymorphic and hydrated forms identified. Recent studies have confirmed the existence of five anhydrous polymorphs, two monohydrate polymorphs, and several solvates.[5][6][7] The thermodynamic and kinetic stability of these forms can vary, with transformations between them influenced by factors such as temperature and humidity.[5][7] These solid-state characteristics are critical as they can influence the drug's solubility, dissolution rate, and overall stability.

Forced Degradation Studies: A Regulatory and Scientific Imperative

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[8][9] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[8][9][10][11] Key objectives of forced degradation studies for sulfaguanidine include:

  • Elucidating Degradation Pathways: Identifying the chemical transformations sulfaguanidine undergoes under various stress conditions.[9][11]

  • Identifying Degradation Products: Characterizing the structure of impurities and degradants that may form.[9]

  • Developing Stability-Indicating Methods: Ensuring that the analytical methods used can accurately separate and quantify the intact drug from its degradation products.[9]

  • Informing Formulation and Packaging Development: Providing insights to develop a stable drug product and select appropriate packaging to protect it from detrimental environmental factors.[9][11]

Typically, forced degradation studies for sulfaguanidine should be conducted during Phase III of clinical development.[12]

Degradation Pathways and Products

Sulfaguanidine is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. For sulfonamides, the rate of hydrolysis is often pH-dependent. Studies have shown that many sulfonamides are generally stable at neutral and alkaline pH but can be more susceptible to hydrolysis under acidic conditions.[13][14] Sulfaguanidine, in particular, has been found to be hydrolytically stable at pH 4.0, 7.0, and 9.0 under typical environmental temperatures, suggesting a long half-life with respect to this degradation route.[14] However, under more strenuous conditions of forced degradation (e.g., elevated temperatures and extreme pH), cleavage of the sulfonamide (S-N) bond can occur.

The primary site of hydrolytic cleavage in sulfonamides is the S-N bond, which would lead to the formation of sulfanilic acid and aminoguanidine.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. For sulfonamides, the primary site of oxidation is often the aniline amino group. The susceptibility of sulfonamides to oxidation can be influenced by factors such as pH and the presence of metal ions. While specific studies on the oxidative degradation of sulfaguanidine are limited, related sulfonamides have shown susceptibility to oxidation, leading to the formation of hydroxylated and other oxidized derivatives.[15][16] Advanced oxidation processes (AOPs) utilizing hydroxyl radicals have been shown to effectively degrade sulfonamides.[16]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of sulfaguanidine.[4] Studies have demonstrated that sulfaguanidine in aqueous solutions can be significantly degraded upon UV irradiation.[17] The degradation process often involves the formation of fluorescent photoproducts.[17] The rate and extent of photodegradation can be influenced by the wavelength of UV light and the presence of other substances in the solution.[17] For related sulfonamides like sulfadiazine, photodegradation is enhanced by the presence of hydroxyl radicals.[18] The degradation pathways can involve hydroxylation of the benzene ring, oxidation of the amine group, and cleavage of the S-N bond.[19]

Thermal Degradation

Sulfaguanidine has a melting point of approximately 190-193°C.[4] While generally stable at ambient temperatures, exposure to high temperatures can lead to thermal decomposition. Thermal degradation studies on other sulfonamides in milk have shown that they are quite stable during pasteurization but can degrade significantly during sterilization at higher temperatures (e.g., 120°C for 20 minutes).[20] The solid-state form of sulfaguanidine can also influence its thermal stability, with different polymorphs exhibiting different thermal behaviors.[5]

Methodologies for Stability and Degradation Analysis

A crucial aspect of studying sulfaguanidine's stability is the use of robust and validated analytical methods to separate and quantify the parent drug and its degradation products.

Experimental Protocols for Forced Degradation

The following are generalized protocols for conducting forced degradation studies on sulfaguanidine. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Table 1: Recommended Stress Conditions for Forced Degradation of Sulfaguanidine

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 48 hours
Base Hydrolysis 0.1 M NaOH60°C24 - 48 hours
Neutral Hydrolysis Water60°C24 - 48 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Photostability ICH Option 1 or 2Room TemperatureAs per ICH Q1B
Thermal Stress Dry Heat105°C24 hours

Experimental Workflow for Forced Degradation Studies

Caption: A generalized workflow for conducting and analyzing forced degradation studies of sulfaguanidine.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common and powerful technique for analyzing sulfaguanidine and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for the determination of sulfaguanidine in various matrices, including medicated feedingstuffs.[21] LC-MS offers high sensitivity and specificity, allowing for the accurate quantification of the parent drug and the identification of unknown degradation products by providing mass information.[21]

  • HPLC with UV Detection: A reliable and widely used method for the quantification of sulfonamides.[22] A reversed-phase C18 column is typically used with a suitable mobile phase, and detection is often performed at a wavelength of around 260 nm.[22]

Table 2: Summary of Analytical Methods for Sulfaguanidine

TechniqueColumnMobile Phase ExampleDetectionApplication
LC-MS C18 (e.g., 150 mm x 4.6 mm, 5 µm)Gradient of 0.1% formic acid in water and acetonitrilePositive Atmospheric Pressure Chemical Ionization (APCI)-MSQuantification in complex matrices; identification of degradants.[21]
HPLC-UV C18Gradient of phosphate buffer and acetonitrile/methanolUV at ~260 nmRoutine quantitative analysis in medicated feeds.[22]

Conclusion

The stability of sulfaguanidine is a multifaceted issue influenced by its inherent chemical structure and its complex solid-state properties. While generally stable under typical environmental conditions with respect to hydrolysis, it is susceptible to degradation under photolytic, oxidative, and high thermal stress. A comprehensive understanding of these degradation pathways and the resulting products is crucial for the development of stable and safe pharmaceutical formulations. The implementation of systematic forced degradation studies, as outlined in this guide, coupled with robust, stability-indicating analytical methods like LC-MS, is essential for ensuring the quality, safety, and efficacy of sulfaguanidine-containing products. This knowledge base provides a solid foundation for researchers and drug development professionals to navigate the challenges associated with the formulation and lifecycle management of this important veterinary antibiotic.

References

  • The Conversion and Degradation of Sulphaguanidine under UV and Electron Beam Irradiation Using Fluorescence. Journal of Fluorescence.
  • Proposed degradation pathways of sulfonamides during the UV/H2O2...
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  • Comprehensive Insights into Sulfaguanidine in the Solid State: An Experimental and Computational Study. PubMed. [Link]

  • Photocatalytic Degradation of the Antibiotic Sulfamethazine Using Decatungstate Anions in an Aqueous Solution: Mechanistic Approach. MDPI. [Link]

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  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI. [Link]

  • Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. PubMed. [Link]

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  • Nature of Luminescence and Pharmacological Activity of Sulfaguanidine. National Institutes of Health. [Link]

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  • Degradation Kinetics and Mechanism of Sulfadiazine and Sulfamethoxazole in an Agricultural Soil System With Manure Application. PubMed. [Link]

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  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]

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  • Photodegradation of Sulfadiazine in Aqueous Solution and the Affecting Factors. ResearchGate. [Link]

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Exploratory

Sulfaguanidine: A Pharmacokinetic and Pharmacodynamic Deep Dive for the Modern Researcher

Abstract Sulfaguanidine (CAS 57-67-0), a pioneering sulfonamide antimicrobial, holds a unique and enduring place in therapeutics, primarily due to its distinct pharmacokinetic profile which is ideally suited for its phar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfaguanidine (CAS 57-67-0), a pioneering sulfonamide antimicrobial, holds a unique and enduring place in therapeutics, primarily due to its distinct pharmacokinetic profile which is ideally suited for its pharmacodynamic activity.[1] This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of sulfaguanidine, moving beyond basic principles to explore the causal relationships that govern its efficacy and clinical application. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with contemporary analytical insights, offering a comprehensive resource on the absorption, distribution, metabolism, and excretion (ADME) of sulfaguanidine, its precise mechanism of antibacterial action, and the analytical methodologies required for its rigorous study.

Core Pharmacodynamic Principles: Targeted Inhibition of Folate Synthesis

The therapeutic efficacy of sulfaguanidine is rooted in its action as an antimetabolite, selectively targeting a metabolic pathway in prokaryotes that is absent in humans.[2][3]

Mechanism of Action: Competitive Antagonism

Sulfaguanidine exerts its antimicrobial effect by inhibiting bacterial folic acid synthesis, a pathway essential for the production of nucleotides (purines and thymidine) required for DNA and RNA replication.[3][4] The mechanism is one of competitive inhibition:

  • Structural Mimicry : Sulfaguanidine is a structural analogue of para-aminobenzoic acid (PABA), a natural substrate essential for bacteria.[2]

  • Enzyme Inhibition : It competitively inhibits the bacterial enzyme dihydropteroate synthetase (DHPS).[3][4] By binding to the active site of DHPS, sulfaguanidine prevents PABA from being converted into dihydropteroate, a critical precursor to folic acid.[4]

  • Cessation of Growth : The blockade of folic acid synthesis halts the production of necessary DNA and RNA building blocks, leading to an arrest of bacterial growth and replication.[3] This effect is primarily bacteriostatic , although bactericidal properties can be observed at higher concentrations, particularly in urine.[2]

Humans are unaffected by this mechanism because they do not synthesize their own folic acid; they acquire it from their diet, making the action of sulfaguanidine selectively toxic to susceptible bacteria.[3]

Sulfaguanidine_MoA cluster_bacteria Bacterial Cell PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes DNA_RNA DNA & RNA Precursors Folic_Acid->DNA_RNA Replication Bacterial Replication DNA_RNA->Replication Sulfaguanidine Sulfaguanidine Inhibition Sulfaguanidine->Inhibition Competes with PABA Inhibition->DHPS caption Mechanism of Action of Sulfaguanidine.

Caption: Competitive inhibition of the bacterial folic acid pathway by Sulfaguanidine.

Antibacterial Spectrum and Resistance

Sulfaguanidine demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][6] However, its utility has been tempered by the emergence of bacterial resistance. The primary mechanisms of resistance include:

  • Target Modification : Mutations in the bacterial folP gene can alter the DHPS enzyme, reducing its binding affinity for sulfonamides while preserving its function with PABA.[3][7]

  • Metabolic Bypass : Bacteria may develop alternative pathways for folic acid synthesis.[5]

  • Plasmid-Mediated Resistance : Horizontal gene transfer of plasmid-borne genes, such as sul1 and sul2, which code for highly resistant variants of the DHPS enzyme, is a significant clinical concern.[7][8]

Pharmacokinetics: The "Gut-Restricted" Advantage

The clinical utility of sulfaguanidine for enteric infections is a direct consequence of its unique pharmacokinetic properties, particularly its poor systemic absorption.[9] This ensures that high concentrations of the active drug are delivered directly to the site of infection in the gastrointestinal tract.[2][4]

Absorption

Following oral administration, sulfaguanidine is poorly and minimally absorbed from the gut in adults.[5][9] This property is not a limitation but rather the central feature defining its therapeutic niche. By remaining within the intestinal lumen, the drug can exert its bacteriostatic effects directly on enteric pathogens.[2]

Interestingly, studies in rats have demonstrated a significant age-dependent difference in absorption, with neonatal subjects showing substantially higher bioavailability than adults. This underscores the importance of considering developmental physiology in pharmacokinetic studies.

ParameterAdult RatsNeonatal RatsSource
Absolute Bioavailability (Oral) 12.76%57.86%
Cmax (2.5 mg/kg; p.o.) 0.41 µg/mL3.56 µg/mL
Tmax (2.5 mg/kg; p.o.) 1.67 h1.50 h
Total Clearance (CLt) 0.29 L/h/kg0.14 L/h/kg
Volume of Distribution (Vdss) 0.65 L/kg0.59 L/kg

Table 1: Comparative Pharmacokinetic Parameters of Sulfaguanidine in Adult vs. Neonatal Rats.

Distribution, Metabolism, and Excretion (ADME)
  • Distribution : Due to its low absorption, systemic distribution of sulfaguanidine is limited.[4] The volume of distribution determined in rat studies suggests some tissue penetration for the fraction of the drug that is absorbed. Its primary site of action and highest concentration remains the gastrointestinal tract.[2]

  • Metabolism : Specific biotransformation pathways for sulfaguanidine are not extensively detailed in the available literature. Generally, the metabolism of sulfonamides can occur in the liver, often through processes like acetylation. However, given its poor absorption, the extent of systemic metabolism is expected to be low.

  • Excretion : The small fraction of sulfaguanidine that is absorbed is eliminated from the body, primarily via the kidneys. It is crucial for patients to maintain adequate fluid intake, as sulfonamides can precipitate in acidic urine, leading to crystalluria and potential kidney damage. Elimination is slower in neonates compared to adults, consistent with their higher systemic exposure.

Sulfaguanidine_ADME Oral Oral Administration GI_Tract Gastrointestinal Tract (High Concentration) Oral->GI_Tract Systemic Systemic Circulation (Low Concentration) GI_Tract->Systemic Small Fraction Absorbed Feces Excretion (Feces - Unabsorbed Drug) GI_Tract->Feces Majority (Poor Absorption) Liver Liver (Minimal Metabolism) Systemic->Liver Kidneys Kidneys Systemic->Kidneys Excretion Excretion (Urine) Kidneys->Excretion caption ADME Pathway of Sulfaguanidine.

Caption: Simplified ADME pathway of orally administered Sulfaguanidine.

Analytical Methodologies for Quantification

Accurate determination of sulfaguanidine in complex biological matrices like plasma, tissue, or medicated feedstuffs is critical for both research and regulatory purposes. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for this application.

Protocol: LC-MS Determination in Medicated Feedstuffs

This protocol provides a robust framework for the quantification of sulfaguanidine. The causality behind the steps is to efficiently extract the analyte from a complex matrix, remove interfering substances, and prepare it for sensitive detection.

Step 1: Sample Extraction

  • Action : Weigh 10g of the homogenized feed sample into a 250 mL Erlenmeyer flask. Add 100 mL of acidified methanol.

  • Rationale : Methanol serves as an efficient solvent for sulfaguanidine. The acidification helps to protonate the molecule, improving its solubility and extraction efficiency from the feed matrix.

Step 2: Centrifugation & Dilution

  • Action : Shake the mixture vigorously and then centrifuge to pellet solid debris. Transfer a known volume of the supernatant to a new tube.

  • Rationale : Centrifugation provides a primary clean-up step by removing insoluble matrix components.

Step 3: Sample Dilution and Analysis

  • Action : Dilute an aliquot of the clear extract with water and inject it into the LC-MS system.

  • Rationale : Dilution with water ensures compatibility with the aqueous mobile phase used in reverse-phase chromatography and brings the analyte concentration into the linear range of the instrument.

Step 4: LC-MS Analysis

  • Instrumentation : A C18 column is typically used for separation, with a mobile phase consisting of a gradient of 0.1% formic acid in water and acetonitrile. Detection is performed using a mass spectrometer in positive ion mode.

  • Rationale : The C18 stationary phase provides good retention for the moderately polar sulfaguanidine. The formic acid in the mobile phase aids in protonation, which is essential for sensitive detection by mass spectrometry in positive ionization mode.

Self-Validation and Trustworthiness : For ensuring the highest accuracy, the protocol must be validated for linearity, precision, and specificity. A key component of a self-validating system is the use of a stable isotope-labeled internal standard, such as Sulfaguanidine-13C6 . This standard is added at the beginning of the sample preparation process and co-elutes with the analyte. Since it is chemically identical but mass-shifted, it corrects for any variability in extraction recovery, matrix effects, or instrument response, ensuring highly reliable and trustworthy quantification.

LCMS_Workflow Start Homogenized Sample (e.g., Medicated Feed) Spike Spike with Internal Standard (Sulfaguanidine-13C6) Start->Spike Extract Extraction (Acidified Methanol) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Dilute Dilution (with Water) Centrifuge->Dilute Inject LC-MS Injection & Analysis Dilute->Inject Data Data Acquisition & Quantification Inject->Data caption Workflow for LC-MS analysis of Sulfaguanidine.

Sources

Foundational

Unveiling the Core of a Classic: A Technical Guide to Sulfaguanidine as a Sulfonamide Antibiotic

For Researchers, Scientists, and Drug Development Professionals Introduction: Re-examining a Foundational Antibiotic Sulfaguanidine, chemically known as Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, repres...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-examining a Foundational Antibiotic

Sulfaguanidine, chemically known as Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, represents one of the earliest sulfonamide antibiotics developed for the treatment of gastrointestinal infections.[1] While the advent of newer antibiotic classes has somewhat overshadowed its use, sulfaguanidine remains a subject of significant interest, particularly in veterinary medicine and in regions where access to more advanced therapies is limited.[1][2] Its unique pharmacokinetic profile, characterized by poor absorption from the gut, makes it a targeted agent for enteric pathogens.[3][4] This guide provides an in-depth technical exploration of sulfaguanidine, from its fundamental chemical properties and mechanism of action to practical considerations for its synthesis, characterization, and formulation.

Physicochemical Properties and Structural Elucidation

Sulfaguanidine is a white, needle-like crystalline powder that is odorless and tasteless. It is known to change color upon exposure to light.[5] Its solubility profile is a key determinant of its therapeutic application; it is slightly soluble in water, ethanol, and acetone, but readily soluble in dilute mineral acids and boiling water.[5]

PropertyValueReference
IUPAC Name 4-Amino-N-[amino(imino)methyl]benzenesulfonamide[4]
Synonyms Sulfaguanidine, Sulphaguanidine[2]
CAS Number 57-67-0[4]
Molecular Formula C₇H₁₀N₄O₂S[2]
Molecular Weight 214.24 g/mol [2]
Melting Point 190-193 °C[4]

A comprehensive understanding of sulfaguanidine's solid-state properties is crucial for formulation development. Recent studies have revealed a complex polymorphic nature, with the existence of multiple anhydrous forms, hydrates, and solvates.[6] This highlights the importance of thorough solid-state characterization to ensure the stability and batch-to-batch consistency of the final drug product.[6]

Mechanism of Action and Antimicrobial Spectrum

Inhibition of Folic Acid Synthesis

Like other sulfonamides, sulfaguanidine exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital cofactor in the biosynthesis of nucleic acids (purines and thymidine) and some amino acids.[1] By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfaguanidine blocks the folic acid synthesis pathway, thereby halting bacterial growth and replication.[1]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Cofactor for Sulfaguanidine Sulfaguanidine Sulfaguanidine->DHPS Competitive Inhibitor

Caption: Mechanism of action of Sulfaguanidine.

Antimicrobial Spectrum

Mechanisms of Resistance

Bacterial resistance to sulfonamides, including sulfaguanidine, is a significant clinical concern. The primary mechanisms of resistance involve:

  • Alterations in the Target Enzyme: Mutations in the gene encoding dihydropteroate synthase can lead to an enzyme with reduced affinity for sulfonamides, while maintaining its ability to bind PABA.

  • Increased Production of PABA: Some bacteria can overcome the competitive inhibition by overproducing PABA, effectively outcompeting the sulfonamide for binding to DHPS.

  • Alternative Metabolic Pathways: Some bacteria may develop or acquire alternative pathways for folic acid synthesis that are not inhibited by sulfonamides.

Pharmacokinetics and Pharmacodynamics

The key pharmacokinetic feature of sulfaguanidine is its poor absorption from the gastrointestinal tract.[3][4] This property is advantageous for the treatment of enteric infections, as it allows the drug to reach high concentrations at the site of infection in the gut with minimal systemic exposure.[1]

Pharmacokinetic studies in rats have demonstrated this limited absorption. For instance, the absolute oral bioavailability in adult rats was found to be approximately 12.76%.[8]

ParameterValue (Adult Rats, 2.5 mg/kg p.o.)Reference
Cmax 0.41 µg/mL[8]
Tmax 1.67 h[8]
AUC₀-∞ 8.18 µg•h/mL (i.v.)[8]
Vdss 0.65 L/kg (i.v.)[8]
CLt 0.29 L/h/kg (i.v.)[8]

The pharmacodynamics of sulfaguanidine are primarily defined by its bacteriostatic action. The efficacy of sulfonamides is generally time-dependent, meaning that the duration of time the bacterial population is exposed to the drug is a critical determinant of its antibacterial effect.

Synthesis and Characterization

Synthesis Protocols

Several methods for the synthesis of sulfaguanidine have been reported. A common approach involves the reaction of a sulfanilamide derivative with a guanidinylating agent. One patented method describes the reaction of N-acetylsulfanilyl chloride with guanidine nitrate in an aqueous solution, maintaining the pH with a base, followed by deacetylation.

Illustrative Synthesis Workflow:

Acetanilide Acetanilide NASC N-acetylsulfanilyl chloride Acetanilide->NASC + Chlorosulfonic Acid Chlorosulfonic_Acid Chlorosulfonic Acid Acetyl_Sulfaguanidine N-acetylsulfaguanidine NASC->Acetyl_Sulfaguanidine + Guanidine Nitrate Guanidine_Nitrate Guanidine Nitrate Sulfaguanidine Sulfaguanidine Acetyl_Sulfaguanidine->Sulfaguanidine Hydrolysis Hydrolysis Alkaline Hydrolysis cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Media_Prep Prepare Low-Thymidine Mueller-Hinton Broth Inoculation Inoculate Microtiter Plate Media_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of Sulfaguanidine Drug_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Sources

Exploratory

The Expanding Therapeutic Potential of the Sulfaguanidine Scaffold: A Technical Guide to Biological Activity and Derivative Development

For Researchers, Scientists, and Drug Development Professionals Abstract Sulfaguanidine, a sulfonamide antibiotic, has long been a tool in the management of enteric bacterial infections. Its unique pharmacokinetic profil...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaguanidine, a sulfonamide antibiotic, has long been a tool in the management of enteric bacterial infections. Its unique pharmacokinetic profile, characterized by poor absorption from the gastrointestinal tract, allows for targeted action within the gut.[1][2] However, the therapeutic journey of the sulfaguanidine scaffold is far from over. Recent research has unveiled a remarkable diversification of its biological activities, with novel derivatives demonstrating potent anticancer, anti-inflammatory, antidiabetic, and enzyme-inhibiting properties.[3][4] This in-depth technical guide provides a comprehensive overview of the biological activities of sulfaguanidine and its derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols crucial for their evaluation.

The Foundational Antimicrobial Activity of Sulfaguanidine

Mechanism of Action: Targeting Folate Biosynthesis

The primary antibacterial effect of sulfaguanidine, like other sulfonamides, lies in its ability to disrupt the bacterial synthesis of folic acid, an essential nutrient for DNA and RNA synthesis.[5][6] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Sulfaguanidine acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in this pathway.[7][8][9] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfaguanidine binds to the active site of DHPS, thereby halting the production of dihydropteroate, a precursor to folic acid.[7][8][9] This bacteriostatic action effectively inhibits bacterial growth and replication.

Folic Acid Synthesis Pathway Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Sulfaguanidine GTP GTP Dihydropterin Pyrophosphate Dihydropterin Pyrophosphate GTP->Dihydropterin Pyrophosphate GTP Cyclohydrolase I Dihydropteroate Dihydropteroate Dihydropterin Pyrophosphate->Dihydropteroate DHPS Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) Dihydrofolate Synthetase PABA PABA PABA->Dihydropteroate DHPS DHPS DHPS PABA->DHPS Natural Substrate DHF DHF Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHF->Tetrahydrofolate (THF) Dihydrofolate Reductase THF THF Purines, Thymidine, Amino Acids Purines, Thymidine, Amino Acids THF->Purines, Thymidine, Amino Acids One-Carbon Metabolism Sulfaguanidine Sulfaguanidine Sulfaguanidine->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfaguanidine.

Antimicrobial Spectrum and Efficacy

Sulfaguanidine exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulfaguanidine and some of its derivatives against common bacterial strains.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
Sulfaguanidine64 - >512>100[10]
N-(3-fluorophenyl) sulfamide derivative64 - 256Not Reported[10]
N-(phenyl) sulfamide derivative64 - 256Not Reported[10]
N-(phenylethyl) sulfamide derivative64 - 256Not Reported[10]

The Emergence of Sulfaguanidine Derivatives in Oncology

The sulfaguanidine scaffold has emerged as a promising platform for the development of novel anticancer agents.[11] Derivatives have been synthesized that exhibit significant cytotoxicity against various cancer cell lines, often through mechanisms distinct from the parent compound's antimicrobial action.[12][13]

Anticancer Mechanisms and Structure-Activity Relationships

The anticancer activity of sulfaguanidine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and topoisomerases.[4][14] Structure-activity relationship (SAR) studies have revealed that modifications to the sulfaguanidine molecule can significantly impact its anticancer potency. For instance, the introduction of carbazole moieties has been shown to yield derivatives with potent antiproliferative activity.[12]

In Vitro Anticancer Efficacy

The following table presents the half-maximal inhibitory concentration (IC50) values of selected sulfaguanidine derivatives against various human cancer cell lines.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Sulfaguanidine-triazine hybridMCF-7 (Breast)14.8 - 33.2[7]
Sulfaguanidine-triazine hybridA549 (Lung)14.8 - 33.2[7]
Carbazole sulfonamide derivativeMultiple0.00081 - 0.03119[12]
Benzimidazole-1,2,3-triazole hybridMDA-MB-231 (Breast)3.13[14]
Benzimidazole-1,2,3-triazole hybridCaco-2 (Colorectal)3.64[14]

Sulfaguanidine Derivatives as Carbonic Anhydrase Inhibitors

A significant area of research has focused on the development of sulfaguanidine derivatives as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including tumorigenesis.[4]

Targeting Tumor-Associated Carbonic Anhydrases

Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and metastasis.[4] Sulfaguanidine-based inhibitors have shown promising selectivity for these tumor-associated isoforms over the ubiquitous cytosolic isoforms (CA I and II), which could lead to more targeted cancer therapies with fewer side effects.

Inhibition Potency

The inhibitory potential of sulfaguanidine derivatives against different carbonic anhydrase isoforms is summarized below, with Ki values representing the inhibition constant.

Derivative SerieshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, µM)hCA XII (Ki, µM)Reference
N-(N,N'-dialkyl/dibenzyl-carbamimidoyl) benzenesulfonamide>100,000>100,0000.168 - 0.9210.335 - 1.451[7]
N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamide>100,000>100,0000.168 - 0.9210.335 - 1.451[7]
Imidazolinone incorporated sulfaguanidineInactive47.3Inactive325.0[15]

Expanding Horizons: Anti-inflammatory, Antidiabetic, and Antiviral Activities

Recent studies have highlighted the potential of sulfaguanidine derivatives in treating a range of other conditions, including inflammation, diabetes, and viral infections.[3][16][17][18]

  • Anti-inflammatory Activity: Certain sulfonamide derivatives, including those with a sulfaguanidine-like structure, have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[17]

  • Antidiabetic Activity: Sulfaguanidine-based compounds have been investigated for their potential to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[16] Inhibition of these enzymes can help to control postprandial hyperglycemia.

  • Antiviral Activity: The sulfaguanidine scaffold has been incorporated into the design of potential antiviral candidates, although this area of research is still in its early stages.[3][4]

Experimental Protocols for Biological Evaluation

The following sections provide detailed, step-by-step methodologies for key experiments used to assess the biological activity of sulfaguanidine and its derivatives.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is widely used to determine the susceptibility of bacteria to antimicrobial agents.

  • Preparation of Bacterial Inoculum: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour culture on a non-selective agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.

  • Application of Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the test compound (sulfaguanidine derivative) onto the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sulfaguanidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHPS activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), magnesium chloride, a suitable buffer (e.g., HEPES), and the test inhibitor (sulfaguanidine derivative) at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified DHPS enzyme to the reaction mixture.

  • Coupled Enzyme Reaction: In a coupled assay, the product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of this decrease is proportional to the DHPS activity.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

The Drug Discovery and Development Workflow

The journey of a sulfaguanidine derivative from a conceptual molecule to a potential therapeutic agent follows a well-defined workflow.

Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development Target_Identification Target Identification (e.g., DHPS, CA IX) Lead_Design Lead Compound Design (Sulfaguanidine Scaffold) Target_Identification->Lead_Design Synthesis Chemical Synthesis of Derivatives Lead_Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (Antimicrobial, Anticancer, etc.) Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization ADME_Tox In Vitro/In Vivo ADME/Tox (Pharmacokinetics & Safety) Lead_Optimization->ADME_Tox IND_Application Investigational New Drug (IND) Application ADME_Tox->IND_Application Phase_I Phase I Clinical Trials (Safety) IND_Application->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-Scale Efficacy) Phase_II->Phase_III NDA_Review New Drug Application (NDA) & Regulatory Review Phase_III->NDA_Review

Caption: A streamlined workflow for the discovery and development of sulfaguanidine derivatives.

Conclusion and Future Directions

The sulfaguanidine scaffold has proven to be a remarkably versatile platform in medicinal chemistry. While its role as an intestinal anti-infective agent is well-established, the true potential of its derivatives is only now being fully realized. The diverse biological activities, including promising anticancer and enzyme-inhibiting properties, highlight the importance of continued research in this area. Future efforts should focus on the rational design of novel derivatives with enhanced potency and selectivity, a deeper understanding of their mechanisms of action, and comprehensive pharmacokinetic and toxicological profiling to pave the way for their clinical translation. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and development of the next generation of sulfaguanidine-based therapeutics.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- for the Management of Avian Coccidiosis

Foreword for the Researcher Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, stands as a persistent threat to the economic viability of the global poultry industry.[1][2][...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, stands as a persistent threat to the economic viability of the global poultry industry.[1][2][3] The relentless cycle of infection leads to significant production losses stemming from reduced weight gain, poor feed conversion, and increased mortality.[4] For decades, sulfonamides have been a cornerstone of anticoccidial therapy.[1][3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the evaluation of a specific sulfonamide derivative, Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, as a potential agent for treating coccidiosis in poultry. While specific data on this molecule is emerging, the principles and protocols outlined herein are grounded in the extensive body of research on sulfonamides and established methodologies for anticoccidial drug evaluation.[5][6]

Scientific Background and Rationale

The Enduring Challenge of Coccidiosis

Coccidiosis is transmitted via the fecal-oral route through the ingestion of sporulated oocysts.[2][7] Once ingested, a complex life cycle ensues within the intestinal epithelium, leading to cell damage, inflammation, and nutrient malabsorption.[2][8] The seven key Eimeria species that infect chickens (E. acervulina, E. brunetti, E. maxima, E. mitis, E. necatrix, E. praecox, and E. tenella) each exhibit tropism for specific regions of the intestine, resulting in a range of clinical signs and lesion severity.[2][9] Prophylactic administration of anticoccidial agents in feed has been the primary control strategy.[7][10]

Sulfonamides: A Class of Potent Anticoccidials

Sulfonamides were among the pioneering synthetic compounds used for the control of coccidiosis.[3] Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial substrate in the folic acid synthesis pathway of the Eimeria parasite.[5]

Proposed Mechanism of Action for Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-

It is hypothesized that Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS). This enzyme is vital for the conversion of PABA into dihydropteroic acid, a precursor to dihydrofolate.[8] By blocking this step, the parasite is unable to synthesize tetrahydrofolate, a coenzyme essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[11] This disruption of a fundamental metabolic pathway leads to a bacteriostatic or coccidiostatic effect, arresting the development and replication of the parasite.[8][11] Host animals, including poultry, are unaffected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[5][8]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Dihydrofolate Dihydrofolate Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA/RNA synthesis) Dihydrofolate->Tetrahydrofolate Sulfonamide Acetamide, N-[4-[[(aminoiminomethyl)amino] sulfonyl]phenyl]- (Sulfonamide) Block Competitive Inhibition Sulfonamide->Block Block->DHPS

Caption: Proposed mechanism of action of the sulfonamide.

Pre-Clinical Evaluation: In Vitro and Ex Vivo Methodologies

Prior to extensive in vivo studies, in vitro and ex vivo assays can provide valuable preliminary data on the efficacy and mechanism of action of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-.

Oocyst Sporulation Inhibition Assay

This assay assesses the ability of the compound to inhibit the maturation of non-infectious oocysts into infectious sporulated oocysts.

Protocol:

  • Oocyst Isolation: Collect fresh fecal samples from chickens shedding a known Eimeria species. Isolate and purify unsporulated oocysts using standard salt flotation techniques.

  • Incubation: Suspend the purified oocysts in a 2.5% potassium dichromate solution.

  • Treatment Groups: Aliquot the oocyst suspension into multiple treatment groups, including a negative control (potassium dichromate solution only), a positive control (a known anticoccidial like diclazuril), and various concentrations of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-.

  • Sporulation Conditions: Incubate the suspensions at 28-30°C with aeration for 48-72 hours to facilitate sporulation.

  • Quantification: After incubation, examine a subsample from each group under a microscope. Count the number of sporulated and unsporulated oocysts using a hemocytometer.

  • Analysis: Calculate the percentage of sporulation inhibition for each treatment group relative to the negative control.

In Vitro Cell Invasion and Development Assay

This assay evaluates the compound's effect on the ability of sporozoites to invade and develop within a host cell monolayer.[12]

Protocol:

  • Cell Culture: Culture a suitable avian cell line, such as Madin-Darby bovine kidney (MDBK) cells or primary chicken kidney cells, to confluence in multi-well plates.

  • Sporozoite Excystation: Excyst sporulated oocysts using bile salts and trypsin to release viable sporozoites.

  • Infection and Treatment: Pre-treat the cell monolayers with varying concentrations of the test compound for a set period. Subsequently, infect the cells with the prepared sporozoites.

  • Incubation: Incubate the infected and treated cell cultures for 24-48 hours to allow for invasion and development of intracellular stages (e.g., trophozoites, schizonts).

  • Assessment: Quantify the intracellular parasite load using methods such as quantitative PCR (qPCR) targeting Eimeria-specific genes or by microscopic counting after staining.

  • Analysis: Determine the concentration-dependent inhibition of parasite invasion and development.

In Vivo Efficacy and Safety Evaluation in Broiler Chickens

The definitive evaluation of an anticoccidial agent requires well-controlled in vivo studies in the target species.[6][13] The following protocols are designed in accordance with guidelines from regulatory bodies like the FDA's Center for Veterinary Medicine (CVM).[6][14]

Battery Cage Efficacy Study

This study design provides a highly controlled environment to assess the efficacy of the test compound against specific Eimeria species infections.[6]

Experimental Design:

  • Animals: Day-old broiler chicks of a commercial strain, confirmed to be coccidia-free.

  • Housing: Birds are housed in wire-floored battery cages to prevent reinfection from litter.

  • Acclimation: A 10-14 day acclimation period is recommended.[6]

  • Treatment Groups:

    • Group 1 (Negative Control): Uninfected, untreated.

    • Group 2 (Positive Control): Infected, untreated.

    • Group 3 (Test Compound - Low Dose): Infected, treated with Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-.

    • Group 4 (Test Compound - Medium Dose): Infected, treated with Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-.

    • Group 5 (Test Compound - High Dose): Infected, treated with Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-.

    • Group 6 (Positive Drug Control): Infected, treated with an approved anticoccidial drug.

  • Infection: At approximately 14 days of age, birds in the infected groups are orally inoculated with a known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella, E. acervulina, or E. maxima).

  • Medication: The test compound is administered in the feed, starting 24-48 hours prior to infection and continuing for the duration of the study (typically 7-9 days post-infection).

  • Data Collection: Key parameters are measured throughout the study.

ParameterMeasurement TimepointRationale
Body Weight Day 0, and at study terminationTo assess the impact on growth performance.
Feed Intake DailyTo calculate the Feed Conversion Ratio (FCR).
Mortality DailyTo determine the protective effect against lethal infection.
Lesion Scoring 5-6 days post-infectionTo quantify intestinal damage.[15][16]
Oocyst Shedding (OPG) 5-9 days post-infectionTo measure the reduction in parasite replication.[4][17]

Protocol for Lesion Scoring:

Based on the Johnson and Reid (1970) method, intestinal lesions are scored on a scale of 0 to 4, with 0 indicating no gross lesions and 4 representing the most severe lesions.[9][18]

  • E. acervulina (Duodenum): Scored based on the presence and coalescence of white, ladder-like plaques.[9][18]

  • E. maxima (Mid-intestine): Scored based on petechiae, intestinal wall thickening, and the presence of orange mucus or blood.[9][19]

  • E. tenella (Ceca): Scored based on the presence of blood, thickening of the cecal wall, and the formation of caseous cores.[9][19]

Protocol for Oocyst Per Gram (OPG) Counting:

  • Collect fecal samples from each pen over a 24-hour period.

  • Homogenize the feces and weigh a representative sample (e.g., 1 gram).

  • Suspend the sample in a known volume of a saturated salt solution.

  • Use a modified McMaster counting chamber to count the number of oocysts under a microscope.[17]

  • Calculate the OPG based on the dilution factor and the volume of the chamber.

In_Vivo_Efficacy_Workflow cluster_DataCollection Data Collection (Day 14-21) Start Day-old Chicks Acclimation Acclimation (14 days) Start->Acclimation Grouping Random Allocation to Treatment Groups Acclimation->Grouping Medication Medicated Feed Administration (Day 12-21) Grouping->Medication Infection Oral Inoculation with Eimeria Oocysts (Day 14) Grouping->Infection Performance Weight Gain & Feed Conversion Infection->Performance Lesion_Scoring Intestinal Lesion Scoring (Day 19-20) Infection->Lesion_Scoring OPG Oocyst Per Gram (OPG) (Day 19-21) Infection->OPG Analysis Data Analysis & Efficacy Determination Performance->Analysis Lesion_Scoring->Analysis OPG->Analysis

Caption: Workflow for an in vivo battery cage efficacy study.

Floor Pen / Commercial Field Study

To evaluate the compound under conditions that mimic commercial poultry production, a floor pen study is essential.[6][20] This design introduces the complexities of litter management and natural reinfection cycles.

Experimental Design:

This study follows a similar structure to the battery cage trial but with key differences:

  • Housing: Birds are raised on litter (e.g., fresh wood shavings) in floor pens.

  • Infection: Coccidial challenge can be introduced by seeding the litter with a mixture of sporulated oocysts of relevant Eimeria species.

  • Duration: The study typically runs for a full broiler grow-out cycle (e.g., 35-42 days).

  • Parameters: In addition to the parameters measured in the battery cage study, litter moisture and oocyst counts in the litter can also be monitored.

Safety and Toxicology

A critical component of drug development is establishing a safe dosage range.

Key Toxicological Considerations for Sulfonamides:

  • Renal Toxicity: High doses or prolonged use of sulfonamides can lead to crystalluria (precipitation of the drug in the renal tubules), potentially causing kidney damage.[21][22] Ensuring adequate water intake is crucial.

  • Egg Production: Sulfonamides are generally not recommended for laying hens as they can cause a decrease in eggshell thickness and residues can be found in eggs.[21][23]

  • Hypersensitivity: Although less common in poultry, hypersensitivity reactions can occur.[24]

Protocol for Acute Toxicity Study:

  • Use healthy, uninfected chickens.

  • Administer escalating doses of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, including doses well above the anticipated therapeutic range (e.g., 1x, 3x, 5x the proposed dose).

  • Monitor the birds closely for any clinical signs of toxicity, such as changes in behavior, reduced feed or water intake, or mortality.

  • Conduct post-mortem examinations and histopathology of key organs (especially kidneys and liver) to identify any treatment-related changes.

Data Interpretation and Conclusion

The efficacy of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- will be determined by its ability to:

  • Prevent mortality in infected groups.

  • Maintain weight gain and feed conversion ratios comparable to the uninfected control group.

  • Significantly reduce intestinal lesion scores compared to the infected, untreated control group.

  • Substantially decrease oocyst shedding (OPG) , indicating an inhibition of parasite replication.

A successful compound will demonstrate a high level of efficacy across these parameters at a dose that is well-tolerated and shows no signs of toxicity. The data generated from these protocols will provide the foundational evidence required for further development and potential regulatory submission of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- as a novel treatment for coccidiosis in poultry.

References

  • Sulfadimethoxine for Chickens and Ducks - PoultryDVM. (URL: )
  • Sulfa Drugs Tested for control of coccidiosis, pullorum, typhoid and cholera in chickens - California Agriculture. (URL: )
  • Chicken Coccidiosis Lesion Scoring | PDF | Gastrointestinal Tract | Necrosis - Scribd. (URL: [Link])

  • Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC - NIH. (URL: [Link])

  • Coccidiosis treatment: guide to prevention and control in poultry - Nuproxa. (URL: [Link])

  • Lesion scoring technique for assessing the virulence and pathogenicity of Indian field isolates of avian Eimeria species - CABI Digital Library. (URL: [Link])

  • Sulfonamides | Drugs | Various - Poultrymed. (URL: [Link])

  • Oocyst Counting in Poultry – An Essential Tool for Coccidiosis Management. (URL: [Link])

  • Coccidiosis 101 – How to Recognize + Treat it in Chickens - Happy Morning Farm. (URL: [Link])

  • Effective Strategies for Monitoring Coccidiosis in Poultry - Knowledge Hub. (URL: [Link])

  • Coccidiosis in Chickens: Signs, Treatment & Prevention - PoultryDVM. (URL: [Link])

  • COMPARATIVE INVESTIGATION OF EFFICACY OF TWO SULFONAMIDES ON BROILER COCCIDIOSIS INFECTED BY IRANIAN EIMERIA SPP IN IRAN - CABI.org. (URL: [Link])

  • Coccidiosis in Chickens: A Comprehensive Guide - Eimeria Prevention. (URL: [Link])

  • Coccidiosis in Poultry - MSD Veterinary Manual. (URL: [Link])

  • Evaluating The Effectiveness of Anticoccidial Drugs in Food-Producing Animals - FDA. (URL: [Link])

  • The Eimeria fingerprint: Analysing OPG curves and PCR in coccidiosis. (URL: [Link])

  • CoCCIdIoSIS LeSIon SCorIng. (URL: [Link])

  • Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1). (URL: [Link])

  • Efficacy and Characteristics of different Methods of Coccidiosis Infection in Broiler Chickens - Science Publications. (URL: [Link])

  • TOXICITY OF SULPHONAMIDE IN ANIMALS. (URL: [Link])

  • In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC - NIH. (URL: [Link])

  • W A A V P guideline for evaluating the efficacy of anticoccidials in mammals (pigs, dogs, cattle, sheep) - PubMed. (URL: [Link])

  • Prevalence of Eimeria oocysts in Grass Litter (OPG) oocysts of Broiler chickens in Mahabad city - Archives of Pharmacy Practice. (URL: [Link])

  • Automated enumeration of Eimeria oocysts in feces for rapid coccidiosis monitoring - NIH. (URL: [Link])

  • Demonstration of efficacy for veterinary medicinal products containing anticoccidial substances - Scientific guideline. (URL: [Link])

  • Draft Guidance for Industry on Evaluating the Effectiveness of Anticoccidial Drugs in Food-Producing Animals; Availability - Federal Register. (URL: [Link])

  • Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. (URL: [Link])

  • Use of sulfonamides in layers in Kampala district, Uganda and sulfonamide residues in commercial eggs - PMC - NIH. (URL: [Link])

  • Novel organoids and ex vivo models for advancing poultry coccidiosis research. (URL: [Link])

  • Anticoccidial drugs of the livestock industry - PMC - PubMed Central. (URL: [Link])

  • In vivo anticoccidial activity of quinfamide in broilers: a preliminary report. (URL: [Link])

  • In vitro and In vivo Efficacy of Anticoccidial Drugs Against Mixed Eimeria Species of Chickens Collected from Poultry Farms in Bishoftu Town - AAU-ETD - Addis Ababa University. (URL: [Link])

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Application

Application of Sulfaguanidine in Analytical Chemistry Standards: A Technical Guide

Introduction: The Role of Sulfaguanidine as a Critical Analytical Standard Sulfaguanidine, a sulfonamide antimicrobial agent, holds a significant position not only in veterinary medicine for treating enteric infections b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Sulfaguanidine as a Critical Analytical Standard

Sulfaguanidine, a sulfonamide antimicrobial agent, holds a significant position not only in veterinary medicine for treating enteric infections but also as a crucial reference standard in analytical chemistry.[1][2] Its well-defined chemical properties and stable nature make it an ideal candidate for the development and validation of analytical methods aimed at quantifying sulfonamide residues in various matrices. This technical guide provides an in-depth exploration of the application of sulfaguanidine as an analytical standard, with a focus on chromatographic techniques prevalent in pharmaceutical and food safety testing.

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control, ensuring the safety and efficacy of medicinal products.[3] In this context, sulfaguanidine reference standards, available from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), serve as the benchmark against which unknown sample concentrations are measured.[4] This guide will delve into the practical aspects of utilizing sulfaguanidine standards, offering detailed protocols and explaining the scientific rationale behind the methodological choices.

Physicochemical Properties and Their Analytical Implications

Sulfaguanidine's utility as an analytical standard is intrinsically linked to its chemical structure and physical properties. It is a white, needle-like crystalline powder with a melting point of 190-193 °C.[5] Its solubility profile—sparingly soluble in water but readily soluble in dilute mineral acids—is a key consideration in the preparation of standard solutions for analysis.[5]

From an analytical standpoint, the presence of a primary aromatic amine group and the sulfonamide functional group dictates its chromatographic behavior and detection characteristics. These groups allow for sensitive detection using UV spectrophotometry and mass spectrometry, forming the basis of many quantitative methods.

Core Application: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of sulfaguanidine in various samples, including pharmaceutical formulations and biological matrices.[6][7][8][9] The selection of the stationary and mobile phases is critical for achieving optimal separation and peak resolution.

Causality in Method Development: Why Reversed-Phase HPLC is Preferred

Reversed-phase HPLC, typically employing a C18 column, is the most common modality for sulfaguanidine analysis. This preference stems from sulfaguanidine's moderate polarity. The nonpolar C18 stationary phase retains the analyte, and by modulating the polarity of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), its elution can be precisely controlled. The use of an acidic mobile phase, often containing formic acid or phosphoric acid, ensures the ionization of sulfaguanidine, leading to better peak shape and retention time consistency.

Protocol 1: Quantification of Sulfaguanidine in a Pharmaceutical Powder by RP-HPLC

This protocol outlines a typical reversed-phase HPLC method for the determination of sulfaguanidine in a powder formulation.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Sulfaguanidine Reference Standard (USP or EP grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

  • 0.45 µm membrane filters

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol:Phosphate Buffer (pH 3.0) (70:30, v/v)
Column Zodiac C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 20 µL
Column Temperature Ambient

3. Preparation of Solutions:

  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium phosphate monobasic in ultrapure water and adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix methanol and the phosphate buffer in a 70:30 volume ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Sulfaguanidine Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the pharmaceutical powder equivalent to about 10 mg of sulfaguanidine. Transfer to a 100 mL volumetric flask, add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.

4. System Suitability: Before sample analysis, inject the working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is less than 2.0%.

5. Analysis and Calculation: Inject the prepared standard solutions and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area of the sulfaguanidine standards against their concentrations. Determine the concentration of sulfaguanidine in the sample solution from the calibration curve and calculate the amount in the original powder.

Workflow for HPLC Analysis of Sulfaguanidine

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Sulfaguanidine Reference Standard StandardSol Prepare Stock Solution Standard->StandardSol Dissolve in Mobile Phase Sample Weigh Pharmaceutical Powder SampleSol Prepare Sample Solution Sample->SampleSol Sample->SampleSol Dissolve & Filter MobilePhase Prepare Mobile Phase (Methanol:Buffer) WorkingStds Prepare Working Standards StandardSol->WorkingStds InjectStds Inject Working Standards WorkingStds->InjectStds InjectSample Inject Sample Solution SampleSol->InjectSample HPLC HPLC System (C18 Column, UV Detector) CalCurve Construct Calibration Curve HPLC->CalCurve Peak Areas InjectStds->HPLC InjectSample->HPLC Quantify Quantify Sulfaguanidine in Sample CalCurve->Quantify

Caption: Workflow for the quantification of sulfaguanidine by HPLC.

Advanced Application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the determination of trace levels of sulfaguanidine, particularly in complex matrices like food products (e.g., animal tissues, milk, and eggs) and environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[10] Its high sensitivity and selectivity allow for reliable quantification even in the presence of interfering substances.

Rationale for LC-MS/MS in Residue Analysis

The coupling of liquid chromatography with tandem mass spectrometry provides two levels of specificity. The chromatographic separation first isolates the analyte of interest. Then, the mass spectrometer selects the precursor ion of sulfaguanidine, fragments it, and detects specific product ions. This selected reaction monitoring (SRM) mode significantly enhances the signal-to-noise ratio and provides unambiguous identification and quantification.

Protocol 2: Determination of Sulfaguanidine Residues in Medicated Feedingstuffs by LC-MS

This protocol is adapted from a validated method for the determination of sulfaguanidine in medicated animal feed.[11]

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., equipped with an electrospray ionization source)

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Sulfaguanidine Reference Standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. LC-MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A suitable gradient program to separate sulfaguanidine
Flow Rate 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor Ion (m/z) -> Product Ion (m/z)

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Sulfaguanidine Reference Standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions in the initial mobile phase composition for calibration.

  • Sample Extraction:

    • Weigh 5 g of the homogenized feedingstuff sample into a centrifuge tube.

    • Add 20 mL of acidified methanol (e.g., methanol with 1% formic acid).

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant and dilute it with water before injection.[11]

4. Method Validation: A crucial aspect of this protocol is its validation to ensure reliable results. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standard solutions over a defined concentration range.

  • Precision: Evaluated by repeatedly analyzing a sample and expressed as the relative standard deviation (RSD).

  • Recovery: Determined by spiking a blank matrix with a known amount of sulfaguanidine and calculating the percentage of the analyte recovered after the extraction process. Recoveries are typically expected to be within a range of 90.4% to 96.0%.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Logical Flow of LC-MS/MS Method Validation

Validation_Flow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Specificity->Linearity Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Key parameters in the validation of an analytical method.[12]

Trustworthiness and Self-Validating Systems

For any analytical protocol to be considered trustworthy, it must incorporate self-validating systems. This is achieved through:

  • System Suitability Tests: As described in the HPLC protocol, these tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

  • Quality Control (QC) Samples: These are samples with known concentrations of sulfaguanidine that are analyzed alongside the unknown samples. The results for the QC samples must fall within predefined acceptance criteria for the run to be considered valid.

  • Internal Standards: In some cases, an internal standard (a compound with similar chemical properties to sulfaguanidine but not present in the sample) is added to all standards and samples. This helps to correct for variations in extraction efficiency and instrument response.

By integrating these elements, the analytical methods become robust and produce data that is both accurate and reproducible.

Conclusion

Sulfaguanidine's role as an analytical standard is indispensable for ensuring the quality and safety of pharmaceuticals and food products. The detailed protocols for HPLC and LC-MS/MS provided in this guide, grounded in established scientific principles, offer a framework for researchers and drug development professionals to perform accurate and reliable quantification of this important sulfonamide. The emphasis on method validation and the incorporation of self-validating systems underscore the commitment to generating trustworthy analytical data.

References

  • Pharmaffiliates. sulfaguanidine - USP standards. [Link]

  • Przeniosło-Siwczyńska, M., Kowalczyk, E., & Kwiatek, K. (2011). Determination of sulfaguanidine in medicated feedingstuffs by liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • El Anwar, F. M., et al. (1989). The Analysis of a Triple Sulfonamide in Pharmaceutical Powder Form by HPLC. Taylor & Francis Online.
  • United States Pharmacopeia. Sulfaguanidine - USP-NF ABSTRACT. [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • Kowalczyk, E., et al. (2012). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. ResearchGate. [Link]

  • Al-Kholani, A. M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. [Link]

  • Arancibia, V., et al. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. PubMed. [Link]

  • CN106187830A - A kind of preparation method of sulfaguanidine - Google P
  • Almirall, J. (2023). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Allied Academies. [Link]

  • Exactitude Consultancy. (2023). Sulfaguanidine Insightful Analysis: Trends, Competitor Dynamics, and Opportunities 2025-2033. [Link]

  • Kumar, S., et al. (2011). Novel Method for Synthesis of Sulphaguanidine. Oriental Journal of Chemistry. [Link]

  • Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. [Link]

  • Patel, K., et al. (2024). A Review on Analytical Method Development and Validation (With Case Study). [Link]

  • ACS Publications. (2024). Comprehensive Insights into Sulfaguanidine in the Solid State: An Experimental and Computational Study. Crystal Growth & Design. [Link]

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Method

"Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-" dosage calculations for swine

An authoritative guide for researchers and drug development professionals on the preclinical evaluation and dosage regimen design for Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- (Sulfaguanidine) in swine....

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and drug development professionals on the preclinical evaluation and dosage regimen design for Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- (Sulfaguanidine) in swine.

Introduction

Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, more commonly known as Sulfaguanidine (CAS 57-67-0), is a sulfonamide antimicrobial agent.[1] Historically, it has been utilized in veterinary medicine for the treatment of enteric infections, particularly in swine.[2] Its therapeutic rationale is based on its poor absorption from the gastrointestinal tract, which allows it to concentrate at the site of infection in the gut.

However, a review of current scientific literature reveals a scarcity of modern, peer-reviewed pharmacokinetic and dose-finding studies specifically for sulfaguanidine in swine. Much of the available data is historical or pertains to other sulfonamides. This presents a significant challenge for researchers aiming to utilize this compound in a contemporary research or drug development context.

This document serves not as a prescriptive dosage guide, but as a comprehensive set of application notes and protocols outlining a systematic, scientifically-grounded framework for establishing a valid dosage regimen for sulfaguanidine in swine. It is designed for researchers, scientists, and drug development professionals who must operate within modern standards of preclinical drug evaluation and regulatory compliance. The focus is on the foundational principles of pharmacology, microbiology, and regulatory science required to determine a safe and effective dose.

Section 1: Mechanism of Action and Therapeutic Rationale

The efficacy of sulfaguanidine is rooted in its ability to selectively disrupt a metabolic pathway essential for bacteria but not for mammals.

Mechanism: Sulfonamides are structural analogues of para-aminobenzoic acid (PABA). Many bacteria rely on PABA to synthesize dihydrofolic acid, a precursor to tetrahydrofolic acid (folic acid), via the enzyme dihydropteroate synthetase (DHPS).[3] Folic acid is a critical coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[3]

Sulfaguanidine competitively inhibits DHPS, preventing PABA from binding to the enzyme's active site.[4] This blockade halts folic acid production, which in turn prevents the synthesis of nucleic acids. The result is the inhibition of bacterial growth and replication, an effect known as bacteriostasis. Mammals, including swine, are unaffected by this mechanism because they do not synthesize their own folic acid; they acquire it from their diet.[3]

Rationale for Enteric Infections: The key pharmacological feature of sulfaguanidine is its limited absorption from the gut.[2] This property, which would be undesirable for treating systemic infections, is advantageous for enteric diseases. The low systemic uptake ensures that high concentrations of the active drug remain within the lumen of the small and large intestines, directly targeting pathogens like E. coli, Salmonella spp., and Clostridium spp. that cause gastrointestinal disease.

Folic_Acid_Pathway cluster_bacterium Bacterial Cell PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (Folic Acid) DHFR->THF NucleicAcids DNA & RNA Synthesis THF->NucleicAcids Sulfaguanidine Sulfaguanidine Sulfaguanidine->DHPS Inhibition Competitive Inhibition

Caption: Sulfonamide Inhibition of Bacterial Folic Acid Synthesis.

Section 2: Pharmacokinetic and Pharmacodynamic Considerations

Establishing a dosage requires a thorough understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME), and its relationship with its antimicrobial activity (Pharmacodynamics).

Pharmacokinetic (PK) Profile: While specific PK parameters for sulfaguanidine in swine are not well-documented in recent literature, the profile can be inferred from general sulfonamide behavior and its known properties.

  • Absorption: Oral bioavailability is low, which is central to its therapeutic use.[2] However, the rate and extent of what little absorption occurs can be highly variable in pigs. Studies on other oral sulfonamides, such as sulfamethazine, have shown that gastric emptying times can significantly influence plasma concentrations, leading to wide variations between individual animals.[5]

  • Distribution: The primary site of distribution is the gastrointestinal tract. Systemic distribution is minimal.

  • Metabolism: If absorbed, sulfonamides are typically metabolized in the liver. N4-acetylation is a primary metabolic pathway in most animal species.[6]

  • Excretion: Due to poor absorption, the majority of an oral dose is excreted unchanged in the feces. Any absorbed fraction is eliminated via the kidneys.

Pharmacodynamic (PD) Profile: The key PD parameter for a bacteriostatic agent like sulfaguanidine is the Minimum Inhibitory Concentration (MIC).

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC is pathogen-specific and must be determined experimentally for the target swine pathogens.

  • PK/PD Integration: The therapeutic goal is to achieve and maintain sulfaguanidine concentrations in the intestinal lumen that exceed the MIC for the target pathogens throughout the dosing interval. The PK/PD target is typically expressed as the cumulative percentage of a 24-hour dosing interval that the drug concentration remains above the MIC (%T > MIC). For bacteriostatic agents, a target of 40-50% is often considered effective.

Section 3: Protocol for Establishing a Dosing Regimen in a Research Setting

Given the lack of established modern dosages, researchers must undertake a systematic process to determine an appropriate dose. The following workflow provides a robust methodology for this purpose.

Dosing_Workflow cluster_invitro Phase 1: In Vitro Analysis cluster_pilot Phase 2: Pilot In Vivo Study cluster_dosefinding Phase 3: Dose Confirmation MIC_Test Step 1: MIC Determination (Broth Dilution / Agar Dilution) PK_Study Step 2: Pilot Pharmacokinetic Study (Small Animal Group) MIC_Test->PK_Study Inform Dose Selection Data_Analysis Step 3: PK Data Analysis (Cmax, Tmax, AUC, Fecal Conc.) PK_Study->Data_Analysis Dose_Range Step 4: Dose-Ranging Efficacy Study (Induced Disease Model) Data_Analysis->Dose_Range Inform Dose Groups Regimen Step 5: Establish Effective Dose Regimen Dose_Range->Regimen

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Sulfaguanidine Residues in Animal Tissues

Abstract This document provides a comprehensive guide for the quantitative determination of sulfaguanidine, a sulfonamide antibiotic, in animal tissues such as muscle, liver, and kidney. The methodology described herein...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of sulfaguanidine, a sulfonamide antibiotic, in animal tissues such as muscle, liver, and kidney. The methodology described herein employs High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a robust and widely accessible technique in analytical laboratories. This note details a complete workflow, from sample preparation using Solid-Phase Extraction (SPE) to chromatographic analysis and method validation, grounded in established scientific principles and regulatory standards. The protocols are designed for researchers, scientists, and quality control professionals in the fields of food safety, veterinary medicine, and drug development.

Introduction

Sulfaguanidine is a broad-spectrum antimicrobial agent belonging to the sulfonamide class, utilized in veterinary medicine to treat and prevent intestinal infections in food-producing animals.[1] The potential for drug residues to persist in edible tissues necessitates the development of sensitive and reliable analytical methods to ensure food safety and comply with regulatory limits.[1] Regulatory bodies in various regions establish Maximum Residue Limits (MRLs) for veterinary drugs in foodstuffs to protect consumers.[1][2][3] For sulfonamides, the MRL is often set for the sum of all substances in the group, typically at 100 µg/kg (0.1 ppm) in tissues like muscle, liver, and kidney.[1]

This application note presents a validated HPLC-UV method that provides the necessary sensitivity and selectivity for monitoring sulfaguanidine residues at or below the typical MRL. The method is based on a robust sample preparation procedure involving tissue homogenization, extraction with an organic solvent, and cleanup using cation-exchange Solid-Phase Extraction (SPE).

Principle of the Method

The overall analytical procedure involves three main stages:

  • Extraction: The target analyte, sulfaguanidine, is first extracted from the homogenized animal tissue matrix into an organic solvent. Acetonitrile is commonly used for its ability to efficiently extract sulfonamides while simultaneously precipitating proteins.[4]

  • Cleanup: The crude extract is then purified using a Solid-Phase Extraction (SPE) step. A cation-exchange sorbent (e.g., Oasis MCX) is particularly effective. At an acidic pH, the amino group on sulfaguanidine becomes protonated, allowing it to be retained on the cation-exchange column while neutral and acidic interferences are washed away. The analyte is then eluted with a small volume of ammoniated organic solvent.

  • Analysis: The purified extract is analyzed by reverse-phase HPLC. The separation is typically achieved on a C18 column with a mobile phase consisting of an acidified buffer and an organic modifier (e.g., acetonitrile).[5][6] Detection is performed using a UV detector at a wavelength where sulfaguanidine exhibits significant absorbance, commonly around 260-270 nm.[5][6]

Experimental Workflow and Causality

Reagents and Materials
  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonia, hydrochloric acid, and p-dimethylaminobenzaldehyde (for post-column derivatization, if enhanced sensitivity is needed).

  • Standards: Sulfaguanidine analytical standard.

  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 6 mL, 500 mg (or equivalent).

  • Filters: 0.22 µm or 0.45 µm syringe filters for final extract filtration.[4]

Sample Preparation: The Key to Reliable Quantification

Effective sample preparation is critical for removing matrix components (fats, proteins) that can interfere with chromatographic analysis and damage the HPLC column. The chosen method combines protein precipitation with a highly selective SPE cleanup.

Workflow Rationale: The goal is to isolate the moderately polar sulfaguanidine from a complex biological matrix. Acetonitrile extraction provides efficient recovery and precipitates the bulk of proteins.[4] The subsequent cation-exchange SPE step is highly selective for sulfonamides, which contain a primary amino group that can be protonated under acidic conditions, leading to strong retention on the sorbent.

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// Connections Sample -> Homogenize; Homogenize -> Centrifuge1; Centrifuge1 -> Supernatant; Supernatant -> SPE_Load; SPE_Condition -> SPE_Load [style=dashed, arrowhead=none]; SPE_Load -> SPE_Wash; SPE_Wash -> SPE_Elute; SPE_Elute -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> HPLC_Inject; } caption: "Figure 1. Detailed sample preparation workflow."

HPLC Analysis: Separation and Detection

The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for sulfaguanidine, well-resolved from any remaining matrix interferences.

Chromatography Rationale: A C18 column is used for its excellent retention of moderately polar compounds like sulfaguanidine. The mobile phase consists of an aqueous component with a low pH (e.g., 0.1% formic acid) and an organic modifier (acetonitrile). The acidic pH suppresses the silanol activity on the stationary phase and ensures consistent protonation of sulfaguanidine, leading to stable retention times and good peak shape. A gradient elution is often employed to ensure that later-eluting compounds are cleared from the column efficiently.[6][7]

// Node Definitions HPLC [label="{HPLC System|Pump\nAutosampler\nColumn Oven}", fillcolor="#F1F3F4", fontcolor="#202124"]; Column [label="{Separation|{C18 Reverse-Phase Column\n(e.g., 150 x 4.6 mm, 5 µm)}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detector [label="{Detection|{UV/DAD Detector\n(λ = 265 nm)}}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="{Data Acquisition|Chromatogram\n(Peak Area vs. Time)}", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="{Quantification|Concentration Calculation}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections HPLC -> Column [label="Mobile Phase"]; Column -> Detector [label="Eluent"]; Detector -> Data; Data -> Result; } caption: "Figure 2. HPLC analytical process overview."

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column C18 Reverse-Phase, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV/Diode Array Detector (DAD)
Detection Wavelength 265 nm[6]
Table 1: Recommended HPLC-UV Chromatographic Conditions.

Detailed Step-by-Step Protocol

  • Tissue Homogenization and Extraction

    • Weigh 5.0 g (± 0.1 g) of minced and homogenized tissue into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of acetonitrile to the tube.

    • Homogenize the sample using a high-speed homogenizer for 1 minute or vortex vigorously for 5 minutes.[4]

    • Centrifuge the tube at 4000 x g for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

  • Solid-Phase Extraction (SPE) Cleanup

    • Condition an Oasis MCX (500 mg) cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not let the cartridge go dry.

    • Take the supernatant from step 1.5, add 20 mL of 4% HCl in water to acidify the extract.

    • Load the entire acidified extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 drops/second).

    • Wash the cartridge with 5 mL of 0.1 M hydrochloric acid, followed by 5 mL of methanol to remove interferences.

    • Dry the cartridge under vacuum for 1-2 minutes.

    • Elute the sulfaguanidine from the cartridge by passing 10 mL of 5% ammoniated methanol into a clean collection tube.

  • Final Sample Preparation

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45 °C.[4]

    • Reconstitute the dry residue in 1.0 mL of the initial mobile phase (90% A: 10% B).

    • Vortex for 30 seconds to ensure the residue is fully dissolved.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

    • Inject 20 µL into the HPLC system for analysis.

Method Validation and Performance

To ensure the trustworthiness of the results, the analytical method must be validated according to international guidelines, such as those from VICH GL49.[8][9][10][11] Validation demonstrates that the method is suitable for its intended purpose.

Parameter Typical Performance Criteria Significance
Linearity (r²) > 0.995Ensures the detector response is proportional to the analyte concentration over a specific range.[11]
Accuracy (Recovery) 80 - 110%Measures the closeness of the experimental result to the true value, assessed by analyzing spiked control samples.[9]
Precision (RSD%) < 15%Indicates the degree of scatter between a series of measurements, demonstrating the method's repeatability.[9]
Limit of Detection (LOD) ~10-20 µg/kgThe lowest concentration of analyte that can be reliably detected by the method.[11]
Limit of Quantification (LOQ) ~30-50 µg/kgThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[11]
Table 2: Typical Method Validation Parameters and Acceptance Criteria based on VICH Guidelines.

The performance characteristics listed are typical for HPLC-UV methods for sulfonamides and demonstrate suitability for residue monitoring below the common MRL of 100 µg/kg.[12][13]

Conclusion

The described HPLC-UV method provides a reliable and robust framework for the determination of sulfaguanidine residues in animal tissues. The combination of a simple yet effective extraction protocol with a selective SPE cleanup ensures a clean final extract, leading to accurate and precise chromatographic results. This method is well-suited for routine monitoring in food safety laboratories and can be adapted for other sulfonamides with appropriate validation. For confirmatory analysis or lower detection limits, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is recommended.[4]

References

  • EMA. VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Stavroulaki, D. A., et al. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available from: [Link]

  • APVMA. (2014). Analytical methodology for veterinary medicine residues. Australian Pesticides and Veterinary Medicines Authority. Available from: [Link]

  • EMA. (2017). Concept paper proposing a review and update of VICH topic GL49 on validation of analytical methods used in residue depletion studies. European Medicines Agency. Available from: [Link]

  • AGES. (2010). SOP Sulfonamides in tissue. AGES - Austrian Agency for Health and Food Safety. Available from: [Link]

  • FDA. (2011). Guidance for Industry #208 - VICH GL49 - Validation of Analytical Methods. Regulations.gov. Available from: [Link]

  • WOAH. Guidelines for the validation of analytical methods used in residue studies in animal tissues. World Organisation for Animal Health. Available from: [Link]

  • Pietron, W., et al. (2014). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. ResearchGate. Available from: [Link]

  • Hela, W., et al. (2003). Determination of sulfonamides in animal tissues using cation exchange reversed phase sorbent for sample cleanup and HPLC–DAD for detection. ResearchGate. Available from: [Link]

  • Chen, S., et al. (2011). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Oxford Academic. Available from: [Link]

  • Fera Science. Sulfonamides. Fera Science Ltd. Available from: [Link]

  • Mooser, A. E., & Koch, H. (1993). Confirmatory method for sulfonamide residues in animal tissues by gas chromatography and pulsed positive ion-negative ion-chemical ionization mass spectrometry. PubMed. Available from: [Link]

  • OMAFRA. Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues. National Agricultural Library. Available from: [Link]

  • Stoev, G., & Michailova, A. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. Available from: [Link]

  • Posyniak, A., et al. (2008). Dispersive solid-phase extraction for the determination of sulfonamides in chicken muscle by liquid chromatography. PubMed. Available from: [Link]

  • Al-Qaim, F. F., et al. (2014). Levels of Sulfonamides in Local Food of Animal Origin (Muscle Tissues, Kidney and Liver) Using HPLC-PDA. ResearchGate. Available from: [Link]

  • Onofrejova, L., et al. (2020). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. ResearchGate. Available from: [Link]

  • USDA Foreign Agricultural Service. Maximum Residue Limits (MRL) Database. Available from: [Link]

  • Food Standards Australia New Zealand. (2023). Chemicals in food - maximum residue limits. Available from: [Link]

  • Food & Environmental Protection Laboratory. Analysis of Sulfonamides in Chicken Muscle and Porcine Kidney Using HPLC UV-VIS. Available from: [Link]

  • Chen, S., et al. (2011). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Oxford Academic. Available from: [Link]

  • Foodmate.net. SULFAGUANIDINE in food MRLs for list. Available from: [Link]

  • Hela, W., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. MDPI. Available from: [Link]

  • Patyra, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available from: [Link]

  • Nebiu, A., et al. (2016). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. NIH. Available from: [Link]

  • Health Canada. (2023). List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods. Canada.ca. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols for Evaluating Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- in Combination Therapy for Enteric Infections

For Researchers, Scientists, and Drug Development Professionals Abstract Enteric infections, caused by a range of bacterial pathogens such as Salmonella, Shigella, and pathogenic E. coli, remain a significant global heal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteric infections, caused by a range of bacterial pathogens such as Salmonella, Shigella, and pathogenic E. coli, remain a significant global health challenge, exacerbated by the rise of antimicrobial resistance. This guide provides a comprehensive framework for the preclinical evaluation of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- , a derivative of the sulfonamide antibiotic sulfaguanidine, for use in combination therapy. Sulfonamides target the bacterial folate synthesis pathway, an essential metabolic process not present in humans, making it a selective therapeutic target.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation methods for assessing the synergistic potential of this compound with other antimicrobials against key enteric pathogens.

Scientific Rationale and Compound Profile

Compound Identity: A Sulfaguanidine Derivative

The compound of interest, Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- (CAS No. 19077-97-5), is an acetylated form of sulfaguanidine.[3][4] Sulfaguanidine is a member of the sulfonamide class of antibiotics, which were among the first effective systemic antimicrobial agents.[1][5] While the use of older sulfonamides has declined, their specific mechanism of action and low absorption from the gastrointestinal tract make their derivatives interesting candidates for treating gut-localized infections.[5][6] The acetylation may influence the compound's pharmacokinetic and pharmacodynamic properties, warranting a thorough investigation.

Mechanism of Action: Targeting Bacterial Folate Synthesis

Bacteria, unlike mammals, cannot utilize dietary folate and must synthesize it de novo.[1][7] The folate pathway is critical for producing precursors of DNA, RNA, and certain amino acids.[8][9] Sulfonamides, including sulfaguanidine, are structural analogs of para-aminobenzoic acid (PABA). They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) , blocking the conversion of PABA into dihydropteroate, a crucial step in the synthesis of folic acid.[1][5][6][10] This inhibition is primarily bacteriostatic, halting bacterial growth and replication.[6][10]

The Synergy Hypothesis: Sequential Pathway Blockade

The bacteriostatic nature of sulfonamides and the potential for resistance development can be overcome by using them in combination with other agents. A classic and highly successful example of this strategy is the combination of a sulfonamide (like sulfamethoxazole) with trimethoprim.[11][12][13] Trimethoprim inhibits dihydrofolate reductase (DHFR) , an enzyme that catalyzes a subsequent step in the same pathway—the conversion of dihydrofolate to the active tetrahydrofolate.[10][14]

By inhibiting two sequential enzymes in a single, vital metabolic pathway, the combination can lead to a synergistic and bactericidal effect, be less susceptible to resistance development, and possess a broader spectrum of activity.[9][11] This application note will focus on protocols to test the hypothesis that Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- can act synergistically with a DHFR inhibitor against common enteric pathogens.

Bacterial Folate Synthesis Pathway and Drug Targets

The diagram below illustrates the key steps in the bacterial folate synthesis pathway and the points of inhibition for sulfonamides and trimethoprim.

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolate (DHF) DHPS->DHF Product DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Product Precursors Nucleotides, Amino Acids (DNA, RNA, Protein Synthesis) THF->Precursors Sulfa Acetamide, N-[4-[...]]phenyl]- (Sulfonamide) Sulfa->DHPS Competitive Inhibition TMP Trimethoprim TMP->DHFR Inhibition

Caption: Bacterial folate synthesis pathway showing points of inhibition.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

A logical progression from foundational in vitro testing to more complex in vivo models is crucial for a robust evaluation.

Workflow start Start: Compound Acquisition & Pathogen Selection mic Protocol 1.1: Determine MIC of Single Agents start->mic checkerboard Protocol 1.2: Checkerboard Synergy Assay (Calculate FIC Index) mic->checkerboard synergy_eval Data Analysis: Identify Synergistic Combinations checkerboard->synergy_eval animal_model Protocol 2.1: In Vivo Efficacy Testing in Murine Enteric Infection Model synergy_eval->animal_model Synergistic Pair Advanced in_vivo_analysis In Vivo Endpoint Analysis: Bacterial Load, Survival, Histopathology animal_model->in_vivo_analysis conclusion Conclusion: Assess Therapeutic Potential in_vivo_analysis->conclusion

Caption: Overall experimental workflow for evaluating combination therapy.

Protocols for In Vitro Evaluation

Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), are essential for reproducibility.[15][16][17]

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of each antimicrobial agent that inhibits the visible growth of a selected enteric pathogen.

Materials:

  • Test compound (Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-) and partner antibiotic (e.g., Trimethoprim).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Selected enteric pathogens (e.g., Salmonella enterica serovar Typhimurium, Escherichia coli ETEC).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: From a fresh overnight culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[18]

  • Drug Dilution: Prepare stock solutions of each drug. Perform two-fold serial dilutions in CAMHB across the columns of a 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the drug dilution.

  • Controls: Include a growth control (inoculum without drug) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth (i.e., the first clear well).[18]

Protocol 1.2: Checkerboard Synergy Assay

Objective: To quantitatively assess the interaction between the test compound and a partner antibiotic using the fractional inhibitory concentration (FIC) index.[18][19]

Procedure:

  • Plate Setup: Use a 96-well plate. Along the x-axis, prepare two-fold serial dilutions of Drug A (test compound). Along the y-axis, prepare two-fold serial dilutions of Drug B (partner antibiotic). The result is a matrix where each well has a unique combination of drug concentrations.[18][20][21]

  • Controls: Row H should contain serial dilutions of Drug A alone, and Column 12 should contain serial dilutions of Drug B alone. These will be used to re-confirm the MIC of each individual drug under the assay conditions.[21]

  • Inoculation: Inoculate all wells (except the sterility control) with the bacterial suspension prepared as in Protocol 1.1 to a final volume of 200 µL per well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Collection: After incubation, read the MIC of each drug alone and the MIC of the drugs in combination in each row.

Data Analysis and Interpretation

Fractional Inhibitory Concentration (FIC) Index Calculation

The FIC Index (FICI) is calculated for each well showing no growth using the following formula:[19][21]

FICI = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The ΣFIC is the lowest FICI value obtained from all the tested combinations.

Interpretation of Results

The interaction is interpreted based on the calculated ΣFIC value:[21]

  • Synergy: ΣFIC ≤ 0.5

  • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

  • Antagonism: ΣFIC > 4.0

Parameter Drug A (Test Compound) Drug B (Partner) Combination (Well X,Y)
MIC (alone) MIC_AMIC_BN/A
MIC (in combination) N/AN/AConc_A(X), Conc_B(Y)
FIC FIC_A = Conc_A(X) / MIC_AFIC_B = Conc_B(Y) / MIC_BN/A
ΣFIC (FICI) N/AN/AFIC_A + FIC_B
Interpretation N/AN/ABased on ΣFIC value

Protocol for In Vivo Efficacy Evaluation

Protocol 2.1: Murine Model of Salmonella Typhimurium Infection

Objective: To evaluate the therapeutic efficacy of the synergistic combination in a mouse model of enteric infection. Mice are a widely used and versatile model for studying Salmonella pathogenesis.[22][23][24]

Materials:

  • C57BL/6 or BALB/c mice (6-8 weeks old).

  • Salmonella enterica serovar Typhimurium (e.g., ATCC 14028).

  • Streptomycin (for pre-treatment to disrupt gut microbiota).[23][24]

  • Test compound and partner antibiotic, formulated for oral gavage.

  • Luria-Bertani (LB) agar plates for bacterial enumeration.

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Microbiota Disruption (Optional but Recommended): 24 hours prior to infection, administer a single oral dose of streptomycin (e.g., 20 mg/mouse) to disrupt the commensal gut microbiota, which allows for robust intestinal colonization by Salmonella.[23][24]

  • Infection: Prepare an inoculum of S. Typhimurium. Infect mice via oral gavage with a specific dose (e.g., 1 x 10⁸ CFU in 100 µL PBS).[25]

  • Treatment Groups (n=8-10 mice/group):

    • Group 1: Vehicle control (e.g., PBS).

    • Group 2: Drug A (Test Compound) alone.

    • Group 3: Drug B (Partner Antibiotic) alone.

    • Group 4: Combination of Drug A + Drug B.

  • Treatment Administration: Begin treatment 24 hours post-infection. Administer treatments orally once or twice daily for a defined period (e.g., 3-5 days).

  • Endpoint Analysis:

    • Bacterial Load: At a set time point (e.g., 48-72 hours post-treatment initiation), humanely euthanize a subset of mice. Aseptically harvest tissues (cecum, mesenteric lymph nodes, spleen, liver), homogenize, serially dilute, and plate on selective agar to enumerate bacterial CFU/gram of tissue.[24]

    • Survival Study: Monitor a separate cohort of mice for up to 14 days, recording survival and clinical signs of illness.

    • Histopathology: Collect intestinal tissues for histopathological analysis to assess inflammation and tissue damage.

Conclusion

The protocols described in this document provide a systematic approach to investigate the potential of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- as part of a combination therapy for bacterial enteric infections. By leveraging the known mechanism of sulfonamides and the proven principle of sequential pathway inhibition, researchers can effectively screen for synergy in vitro and validate promising combinations in relevant in vivo models. This structured approach is essential for the early-stage development of novel therapeutic strategies to combat the growing threat of drug-resistant enteric pathogens.

References

  • Understanding the Mechanism of Action of Sulfaguanidine Antibiotics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • What is Sulfaguanidine used for? (2024, June 15). Patsnap Synapse.
  • What is the mechanism of Sulfaguanidine? (2024, July 17). Patsnap Synapse.
  • Hawser, S., Lociuro, S., & Islam, K. (2006). Antibacterial Antifolates: From Development through Resistance to the Next Generation. Journal of Biomedicine and Biotechnology, 2006, 1-12.
  • Rivera-Chávez, F., & Bäumler, A. J. (2023). Murine Models of Salmonella Infection. Current Protocols, 3(7), e824.
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  • Trimethoprim/sulfamethoxazole. (n.d.). In Wikipedia.
  • Trimethoprim and Sulfamethoxazole. (n.d.). Merck Manual Professional Edition.
  • Rivera-Chávez, F., & Bäumler, A. J. (2023). Murine models of Salmonella infection. Current Protocols, 3(7), e824.
  • Aryal, S. (2023, August 3). Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes.
  • Sulfaguanidine | Antimicrobial Agent. (n.d.). MedchemExpress.com.
  • Rivera-Chávez, F., & Bäumler, A. J. (2023). Murine Models of Salmonella Infection. Request PDF on ResearchGate.
  • What is the mechanism of Trimethoprim? (2024, July 17). Patsnap Synapse.
  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI).
  • Pfeifhofer-Obermair, C., Brigo, N., Tymoszuk, P., & Weiss, G. (2022). A Mouse Infection Model with a Wildtype Salmonella enterica Serovar Typhimurium Strain for the Analysis of Inflammatory Innate Immune Cells. Bio-protocol, 12(7), e4378.
  • The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. (2025, September 15). BenchSci.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI).
  • Goodsell, D. S., & Dutta, S. (2022). Folate Synthesis. PDB-101.
  • How Do Antibiotics Affect the Synthesis of Essential Metabolites? (2021, November 7). Biomol GmbH.
  • Reeve, S. M., Miller, W., & Bzymek, K. P. (2017). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Molecules, 22(9), 1539.
  • Bactrim (Trimethoprim–Sulfamethoxazole) Explained: Uses, Side Effects, Mechanism of Action. (n.d.). MEDtube.
  • d'Addazio, G., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. Journal of Microbiological Methods, 186, 106238.
  • Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics.
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Application

Application Notes and Protocols: Use of Sulfaguanidine in Microbiological Growth Inhibition Assays

Introduction: The Enduring Relevance of Sulfaguanidine in Microbiology Sulfaguanidine (N'-(4-aminophenyl)sulfonylguanidine) is a sulfonamide antibiotic, a class of synthetic antimicrobial agents that played a pivotal rol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Sulfaguanidine in Microbiology

Sulfaguanidine (N'-(4-aminophenyl)sulfonylguanidine) is a sulfonamide antibiotic, a class of synthetic antimicrobial agents that played a pivotal role in the pre-penicillin era and continue to be relevant in various applications today.[1][2] While newer classes of antibiotics have largely superseded sulfonamides for systemic therapies, sulfaguanidine's unique pharmacokinetic profile—namely its poor absorption from the gastrointestinal tract—makes it particularly well-suited for the treatment of enteric infections.[2] This property allows the drug to reach high concentrations in the gut, directly targeting intestinal pathogens.[2]

In the research and drug development landscape, sulfaguanidine serves as a valuable tool for in vitro microbiological growth inhibition assays. Its well-characterized mechanism of action and historical significance make it an excellent reference compound for studying sulfonamide resistance, screening new antimicrobial agents, and as a selective agent in microbiological media. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing sulfaguanidine in such assays.

Scientific Principle: Competitive Inhibition of Folic Acid Synthesis

Sulfaguanidine, like all sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the biosynthesis of purines, thymidine, and certain amino acids.

Bacteria must synthesize their own folic acid, as they are generally impermeable to exogenous sources. In contrast, mammals obtain folic acid from their diet, making the folic acid synthesis pathway an excellent selective target for antimicrobial therapy. Sulfaguanidine's chemical structure is highly similar to that of para-aminobenzoic acid (PABA), the natural substrate for DHPS. This structural analogy allows sulfaguanidine to bind to the active site of DHPS, preventing PABA from binding and thereby halting the folic acid synthesis pathway. This ultimately leads to the inhibition of bacterial growth and replication.

Sulfaguanidine_Mechanism cluster_Bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfaguanidine Sulfaguanidine Sulfaguanidine->Inhibition DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase DNA_RNA DNA, RNA, Amino Acids THF->DNA_RNA Essential Precursors Bacterial Growth Bacterial Growth DNA_RNA->Bacterial Growth caption Mechanism of Sulfaguanidine Action

Figure 1. Sulfaguanidine competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS).

Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of sulfaguanidine using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials and Reagents
  • Sulfaguanidine powder (analytical grade)

  • Dimethyl sulfoxide (DMSO) or 0.1 M HCl for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus)

  • Quality Control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

  • Multichannel pipette

Step-by-Step Methodology

1. Preparation of Sulfaguanidine Stock Solution:

  • Weighing: Accurately weigh the required amount of sulfaguanidine powder.

  • Dissolution: Due to its limited water solubility, prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable solvent. DMSO is a common choice. Alternatively, sulfaguanidine is soluble in 1 M HCl.[4] Ensure the final concentration of the solvent in the assay does not exceed levels that could affect bacterial growth (typically ≤1% for DMSO).

  • Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile cryovials and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more accurate standardization (e.g., absorbance of 0.08-0.10 at 625 nm).

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Microdilution Plate Setup:

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the sulfaguanidine working solution (prepared from the stock solution) to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration range. Discard 50 µL from the last well.

  • This will result in wells containing 50 µL of varying concentrations of sulfaguanidine in CAMHB.

  • Controls:

    • Growth Control: Wells containing 100 µL of CAMHB and inoculum, but no sulfaguanidine.

    • Sterility Control: Wells containing 100 µL of uninoculated CAMHB.

  • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum (prepared in Step 2). The final volume in each well will be 100 µL.

4. Incubation:

  • Seal the plates to prevent evaporation (e.g., with an adhesive plate sealer).

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • After incubation, examine the plates for visible bacterial growth (turbidity). A microplate reader can be used for quantitative assessment of turbidity.

  • The MIC is the lowest concentration of sulfaguanidine that completely inhibits visible growth.

  • Validation: The sterility control well should show no growth, and the growth control well should show robust turbidity. The results for the QC strains should be within the laboratory's established acceptable range.

MIC_Workflow cluster_Prep Preparation cluster_Assay Assay Setup cluster_Inc_Read Incubation & Reading cluster_Analysis Data Analysis Stock Prepare Sulfaguanidine Stock Solution Dilution Perform Serial Dilutions in 96-Well Plate Stock->Dilution Inoculum Prepare and Standardize Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubate Incubate at 35°C for 16-20 hours Inoculation->Incubate Read Read Plates for Visible Growth (Turbidity) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC caption Broth Microdilution MIC Assay Workflow

Figure 2. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of sulfaguanidine.

Data Presentation and Expected Results

The MIC values for sulfaguanidine can vary significantly depending on the bacterial species and the presence of resistance mechanisms. While specific, universally accepted MIC breakpoints for sulfaguanidine are not as well-defined as for more contemporary antibiotics, a laboratory can generate its own data to characterize its collection of isolates. Below is a template for presenting MIC data.

Bacterial SpeciesStrain IDSulfaguanidine MIC (µg/mL)Interpretation*
Escherichia coliLab Isolate 0164Susceptible
Escherichia coliLab Isolate 02>1024Resistant
Staphylococcus aureusLab Isolate 03128Susceptible
Staphylococcus aureus (MRSA)Lab Isolate 04512Intermediate
Pseudomonas aeruginosaATCC 27853>1024Resistant

Note: Interpretation (Susceptible, Intermediate, Resistant) should be based on internally established or literature-derived breakpoints. For many older drugs like sulfaguanidine, these may not be available from standards organizations like CLSI or EUCAST for all veterinary pathogens, and interpretive criteria may need to be established based on population distributions (epidemiological cut-off values) or clinical outcome data where available.

Trustworthiness: A Self-Validating System through Quality Control

For any antimicrobial susceptibility testing, robust quality control is paramount to ensure the accuracy and reproducibility of the results.

Recommended Quality Control Strains

Standard, well-characterized QC strains from a reputable source such as the American Type Culture Collection (ATCC) should be included in each assay run. For general antibacterial susceptibility testing, the following strains are recommended:

  • Escherichia coli ATCC 25922: A commonly used QC strain for Enterobacteriaceae.

  • Staphylococcus aureus ATCC 29213: A recommended QC strain for Gram-positive cocci.

  • Pseudomonas aeruginosa ATCC 27853: A QC strain for non-fermenting Gram-negative bacilli.

Establishing Quality Control Ranges

Procedure for Establishing Internal QC Ranges:

  • Test the recommended QC strains against sulfaguanidine for at least 20 consecutive days.

  • Record the MIC value for each test.

  • Calculate the mean and standard deviation of the obtained MIC values.

  • The acceptable QC range is typically the mean ± 2 standard deviations.

  • Once established, the QC strains should be tested with each batch of MIC assays, and the results must fall within the established range for the assay to be considered valid.

Conclusion

Sulfaguanidine remains a relevant and useful tool in the microbiological laboratory. Its well-defined mechanism of action as a competitive inhibitor of folic acid synthesis makes it an ideal compound for a variety of in vitro growth inhibition assays. By following a standardized and well-controlled protocol, such as the broth microdilution method detailed here, researchers can obtain reliable and reproducible data on the antimicrobial activity of sulfaguanidine and other sulfonamides. The principles of rigorous quality control, including the use of standard QC strains and the establishment of internal QC ranges, are essential for ensuring the trustworthiness and validity of these experimental results.

References

  • Mizuno N., et al. (1986). Gastrointestinal absorption of sulfaguanidine in neonatal and adult rats. J Pharmacobiodyn., 9(10), 787-92. Available at: [Link]

  • Clapper, W. E., & Kurita, I. T. (1948). The Effect of Several Compounds on the Inhibition of Bacterial Growth by Sulfaguanidine, Sulfamerazine, and Sulfasuxidine. Journal of Bacteriology, 55(2), 277–284. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfaguanidine? Available at: [Link]

  • CLSI. (2021). Standardization of Veterinary Susceptibility Testing. Available at: [Link]

  • Giguère, S., Prescott, J. F., & Dowling, P. M. (Eds.). (2013). Antimicrobial Therapy in Veterinary Medicine. John Wiley & Sons.
  • Papich, M. G. (2016). Saunders Handbook of Veterinary Drugs. Elsevier Health Sciences.
  • Clinical and Laboratory Standards Institute. (2017).
  • AHL LabNote Number 64. (n.d.). Antimicrobial susceptibility testing (AST). University of Guelph. Available at: [Link]

  • Shaheen, B. W., et al. (2011). Characterization of Multidrug-Resistant Escherichia coli Isolates Associated with Nosocomial Infections in Dogs. Journal of Clinical Microbiology, 49(5), 1918–1925. Available at: [Link]

  • Cummings, K. J., et al. (2021). Antimicrobial resistance trends among canine Escherichia coli isolated at a New York veterinary diagnostic laboratory between 2007 and 2020. PLoS ONE, 16(11), e0260021. Available at: [Link]

  • Chem-Impex. (n.d.). Sulfaguanidine. Available at: [Link]

  • Posyniak, A., et al. (2012). Determination of sulfaguanidine in medicated feedingstuffs by liquid chromatography-mass spectrometry. Bulletin of the Veterinary Institute in Pulawy, 56(3), 363-367. Available at: [Link]

  • EFSA BIOHAZ Panel. (2021). Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 11: Sulfonamides. EFSA Journal, 19(11), e06930. Available at: [Link]

  • Rubin, J., et al. (2011). Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals. The Canadian Veterinary Journal, 52(2), 153–157. Available at: [Link]

  • Fengchen Group. (n.d.). Sulfaguanidine Powder API, Raw Material EP, BP, USP CAS 56-67-0. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sulfaguanidine CAS 57-67-0: A Key Antibiotic for Veterinary and Pharmaceutical Use. Available at: [Link]

  • de Oliveira, G. A. R., et al. (2019). Determination of Sulfaguanidine in Food and Veterinary Pharmaceuticals by Flow Injection Analysis with Spectrophotometric Detection. Journal of the Brazilian Chemical Society, 30(9), 1938-1946. Available at: [Link]

  • Vigorito, V., et al. (2024). Antimicrobial Strategies Proposed for the Treatment of S. pseudintermedius and Other Dermato-Pathogenic Staphylococcus spp. in Companion Animals: A Narrative Review. Antibiotics, 13(7), 629. Available at: [Link]

  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Available at: [Link]

  • Feßler, A. T., et al. (2022). Antimicrobial and Biocide Resistance among Feline and Canine Staphylococcus aureus and Staphylococcus pseudintermedius Isolates from Diagnostic Submissions. Microorganisms, 10(2), 229. Available at: [Link]

  • Pietroń, W. J., et al. (2013). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. Bulletin of the Veterinary Institute in Pulawy, 57(4), 545-552. Available at: [Link]

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Method

Application Note: Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- (Sulfaguanidine) as a Reference Standard in Chromatographic Analysis

Introduction: The Critical Role of Sulfaguanidine Reference Standard in Pharmaceutical Analysis Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, commonly known as Sulfaguanidine, is a sulfonamide antibacteria...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Sulfaguanidine Reference Standard in Pharmaceutical Analysis

Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, commonly known as Sulfaguanidine, is a sulfonamide antibacterial agent.[1][2] While its therapeutic use has evolved, its role as a reference standard in analytical chemistry remains pivotal, particularly in the quality control of pharmaceutical formulations and the monitoring of residues in food products.[3] The accurate quantification of sulfaguanidine and related sulfonamides is essential to ensure the safety and efficacy of medications and to comply with regulatory limits for residues in the food chain.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant analytical techniques for the determination of sulfonamides.[4] These methods offer high sensitivity, specificity, and reproducibility. The use of a well-characterized reference standard is the cornerstone of these analyses, ensuring the reliability and accuracy of the generated data. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Sulfaguanidine as a reference standard in chromatographic applications. We will delve into its physicochemical properties, provide detailed protocols for its use in HPLC analysis, and discuss the principles of method validation that underpin the trustworthiness of the results.

Physicochemical Properties of Sulfaguanidine

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical method development.

PropertyValueSource
Chemical Name Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]--
Common Name Sulfaguanidine[1][5]
CAS Number 57-67-0[1][5][6][7]
Molecular Formula C₇H₁₀N₄O₂S[1][5][6][7]
Molecular Weight 214.24 g/mol [1][6]
Appearance White to off-white crystalline powder[6]
Melting Point 190-193 °C[1][8]
Solubility Sparingly soluble in water, slightly soluble in ethanol and acetone, freely soluble in dilute mineral acids.[6][8]
Chemical Structure

Caption: Chemical structure of Sulfaguanidine.

Chromatographic Analysis of Sulfaguanidine: A Detailed Protocol

This section provides a detailed protocol for the analysis of Sulfaguanidine using a reversed-phase HPLC method with UV detection. This method is suitable for the quantification of Sulfaguanidine in pharmaceutical dosage forms.

Protocol 1: Preparation of Standard and Sample Solutions

Rationale: The accurate preparation of standard and sample solutions is paramount for obtaining reliable quantitative results. The choice of solvent is critical to ensure the complete dissolution and stability of the analyte. Methanol is a common and effective solvent for sulfonamides.[5]

Materials:

  • Sulfaguanidine Reference Standard

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of Sulfaguanidine Reference Standard.

    • Transfer the weighed standard to a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix thoroughly.

  • Sample Preparation (from a solid dosage form):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 25 mg of Sulfaguanidine and transfer it to a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 15 minutes to ensure complete extraction.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with methanol and mix well.

    • Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Method Parameters

Rationale: The selected chromatographic conditions are designed to provide a sharp, symmetrical peak for Sulfaguanidine with a reasonable retention time, ensuring good resolution from any potential interfering peaks from excipients. A C18 column is a versatile and robust choice for the separation of moderately polar compounds like sulfonamides. The mobile phase composition is optimized to achieve the desired retention and peak shape.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20% Methanol in 0.05 M Ammonium Acetate
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Detector UV at 270 nm
Run Time Approximately 10 minutes
Workflow for Chromatographic Analysis

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions sst Perform System Suitability Test (SST) prep_std->sst prep_smp Prepare Sample Solutions inject_smp Inject Sample Solutions prep_smp->inject_smp inject_std Inject Standard Solutions sst->inject_std inject_std->inject_smp integrate Integrate Chromatograms inject_smp->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for the chromatographic analysis of Sulfaguanidine.

System Suitability: Ensuring the Integrity of the Chromatographic System

Rationale: System Suitability Tests (SSTs) are an integral part of chromatographic analysis and are performed to verify that the chromatographic system is adequate for the intended analysis.[9][10] These tests are based on the concept that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as such.[9]

Procedure: Before sample analysis, inject the Working Standard Solution (100 µg/mL) five or six replicate times.

Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%Demonstrates the precision of the injection and the overall system.[11]
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column in separating the analyte.
Resolution (Rs) ≥ 2.0 (if closely eluting peaks are present)Ensures baseline separation from other components.

Method Validation Summary: A Pillar of Trustworthiness

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The validation of the described HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12]

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank/placebo at the retention time of Sulfaguanidine. Peak purity of the analyte should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.
Accuracy (Recovery) 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, and 120%).
Precision (Repeatability) RSD ≤ 2.0% for six replicate preparations of the sample.
Intermediate Precision RSD ≤ 2.0% when the analysis is performed by different analysts, on different days, and with different equipment.
Range The range demonstrated to be linear, accurate, and precise.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Conclusion

The use of "Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-" (Sulfaguanidine) as a reference standard is fundamental for the accurate and reliable chromatographic analysis of this compound in various matrices. The protocols and guidelines presented in this application note provide a robust framework for researchers and analytical scientists to develop and validate their own methods. By adhering to these principles of meticulous preparation, system suitability, and thorough method validation, the scientific integrity of the analytical data can be assured, ultimately contributing to the safety and quality of pharmaceutical products.

References

  • Wikipedia. (2023, October 17). Sulfaguanidine. Retrieved from [Link]

  • El Anwer, F. M., El Walily, A. M., Abdel Hay, M. H., & El Swify, M. (1991). The Analysis of a Triple Sulfonamide in Pharmaceutical Powder Form by HPLC. Analytical Letters, 24(5), 793-803. Retrieved from [Link]

  • Ghanem, M., & Abu-Lafi, S. (2014). Development and Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determination of Sulfaquinoxaline Sodium in Water Soluble Powder Formulation. ResearchGate. Retrieved from [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 409. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5324, Sulfaguanidine. Retrieved from [Link]

  • Ghanem, M., & Abu-Lafi, S. (2014). Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2014). System Suitability. LCGC Europe, 27(8), 423-427. Retrieved from [Link]

  • Ghanem, M., & Abu-Lafi, S. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 83(2), 319-334. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • Khan, H., & Ali, J. (2017). UHPLC: Applications in Pharmaceutical Analysis. Asian Journal of Pharmaceutical Analysis, 7(3), 153-158. Retrieved from [Link]

  • Shimadzu. (2015). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Retrieved from [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(18), 4153. Retrieved from [Link]

  • Stachniuk, A., & Czeczko, R. (2013). Determination of sulfaguanidine in medicated feedingstuffs by liquid chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Kowalska, A., & Czerwiński, J. (2013). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. ResearchGate. Retrieved from [Link]

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Application

Application Note &amp; Protocol: Quantitative Analysis of Sulfaguanidine in Feed and Water Samples

Abstract This document provides a comprehensive guide for the quantitative analysis of Sulfaguanidine, an antimicrobial agent of the sulfonamide class, in animal feed and environmental water samples.[1] Due to its widesp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of Sulfaguanidine, an antimicrobial agent of the sulfonamide class, in animal feed and environmental water samples.[1] Due to its widespread use in veterinary medicine for treating enteric infections, monitoring its residues in feed and water is crucial to prevent the development of antibiotic resistance and ensure food safety.[2][3][4] This application note details validated methodologies using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering protocols for both high-throughput screening and confirmatory analysis. Additionally, it covers the use of Enzyme-Linked Immunosorbent Assay (ELISA) as a rapid screening tool. The protocols are designed for researchers, scientists, and quality control professionals in the fields of drug development, food safety, and environmental monitoring.

Introduction: The Significance of Sulfaguanidine Monitoring

Sulfaguanidine is a synthetic antimicrobial agent belonging to the sulfonamide group, widely used in veterinary medicine to treat and prevent bacterial infections, particularly in livestock.[2][3][4] Its application as a feed additive for promoting growth in animals like calves and pigs has also been noted.[4] The extensive use of Sulfaguanidine can lead to the presence of its residues in animal feed and, through excretion, contamination of water sources.[5]

The presence of antimicrobial residues in the environment is a significant concern due to the potential for promoting antibiotic-resistant bacteria, which poses a threat to both human and animal health.[5] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for veterinary drugs in food products and environmental matrices.[6][7] Accurate and reliable analytical methods are therefore essential for monitoring Sulfaguanidine levels to ensure compliance with these regulations and safeguard public health.[6][8]

This guide provides detailed protocols for three distinct analytical techniques, each with its own advantages in terms of sensitivity, selectivity, and throughput. The choice of method will depend on the specific laboratory capabilities and the required level of analysis (screening vs. confirmation).

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD offers a sensitive and cost-effective method for the quantification of Sulfaguanidine, particularly after pre-column derivatization to enhance its fluorescence properties. This method is well-suited for routine monitoring in laboratories equipped with standard HPLC systems.

Principle of HPLC-FLD Analysis

This method involves the extraction of Sulfaguanidine from the sample matrix, followed by a clean-up step to remove interfering substances. The extract is then derivatized with a fluorescent agent, such as fluorescamine, which reacts with the primary amino group of Sulfaguanidine to form a highly fluorescent product. The derivatized analyte is then separated from other components by reverse-phase HPLC and detected by a fluorescence detector. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration standard.[9]

Experimental Protocol: Feed Samples

2.2.1. Materials and Reagents

  • Sulfaguanidine analytical standard

  • Fluorescamine

  • HPLC-grade acetonitrile, methanol, ethyl acetate, and acetone

  • Acetic acid and sodium acetate

  • Ammonium hydroxide solution

  • Milli-Q water or equivalent

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata-SCX, 500 mg, 3 mL)

2.2.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Sulfaguanidine standard in 10 mL of methanol.[9]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 50 to 500 µg/kg.[9]

  • Fluorescamine Solution: Dissolve 20 mg of fluorescamine in 5 mL of acetone. Store in a dark glass bottle at -18°C for up to 3 months.[9]

2.2.3. Sample Preparation and Extraction

  • Weigh 5 g of a ground and homogenized feed sample into a 50 mL polypropylene centrifuge tube.[9]

  • For recovery studies, spike blank feed samples with appropriate volumes of the working standard solutions.

  • Add 20 mL of an extraction mixture (ethyl acetate/methanol/acetonitrile, 50:25:25 v/v/v) to the tube.[9]

  • Shake the tube on a horizontal shaker for 30 minutes at room temperature.[9]

  • Centrifuge at 3500 rpm for 10 minutes at 20°C.[9]

2.2.4. Clean-Up

  • Condition a Strata-SCX SPE cartridge with 5 mL of 40% acetic acid in acetonitrile, followed by 2.5 mL of acetone, 2.5 mL of methanol, and 2.5 mL of acetonitrile.[9]

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Elute the analytes with 2 x 2.5 mL of a mixture of 2% ammonium solution in acetonitrile.[9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[9]

2.2.5. Derivatization and Analysis

  • Reconstitute the dry residue in 800 µL of acetate buffer (pH 3.5).[9]

  • Add 200 µL of the fluorescamine solution and vortex the mixture.[9]

  • Allow the reaction to proceed for 15 minutes at room temperature in the dark.[9]

  • Inject a 40 µL aliquot into the HPLC-FLD system.[10]

HPLC-FLD Operating Conditions
ParameterCondition
Column Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent[10]
Mobile Phase Gradient elution with A: 0.08% acetic acid in water, B: acetonitrile, and C: methanol[10]
Flow Rate 0.6 mL/min[10]
Column Temperature 25°C[10]
Injection Volume 40 µL[10]
Fluorescence Detector Excitation: 390 nm, Emission: 475 nm
Performance Characteristics
ParameterValue Range
Limit of Detection (LOD) 34.5–79.5 µg/kg[9]
Limit of Quantification (LOQ) 41.3–89.9 µg/kg[9]
Recovery 79.3–114.0%[10]
Precision (RSD) Repeatability: 2.7–9.1%, Reproducibility: 5.9–14.9%[10]

Workflow for HPLC-FLD Analysis of Sulfaguanidine in Feed

cluster_prep Sample Preparation cluster_cleanup Clean-Up cluster_analysis Analysis s1 Weigh 5g Feed Sample s2 Add Extraction Solvent (EtOAc/MeOH/ACN) s1->s2 s3 Shake & Centrifuge s2->s3 c1 Condition SCX SPE Cartridge s3->c1 Supernatant c2 Load Supernatant c1->c2 c3 Elute with NH4OH in ACN c2->c3 c4 Evaporate to Dryness c3->c4 a1 Reconstitute in Buffer c4->a1 Dry Residue a2 Add Fluorescamine (Derivatization) a1->a2 a3 Inject into HPLC-FLD a2->a3

Caption: Workflow for Sulfaguanidine analysis in feed by HPLC-FLD.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmatory analysis of veterinary drug residues due to its exceptional sensitivity and selectivity.[8] It allows for the simultaneous determination of multiple sulfonamides at very low concentrations.

Principle of LC-MS/MS Analysis

This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After extraction and clean-up, the sample extract is injected into the LC system, where Sulfaguanidine is separated from other matrix components. The analyte then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI), and the precursor ion is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification.[11][12]

Experimental Protocol: Water Samples

3.2.1. Materials and Reagents

  • Sulfaguanidine analytical standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid and ammonium hydroxide

  • Disodium ethylenediaminetetraacetate (Na₂EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6 mL, 500 mg)

3.2.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Prepare individual stock solutions of Sulfaguanidine in methanol.[5]

  • Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions in methanol to cover the desired calibration range (e.g., 0.5 to 100 µg/L).[12]

3.2.3. Sample Preparation and Extraction

  • Measure 500 mL of the water sample.[13]

  • Add 0.25 g of Na₂EDTA and dissolve completely.[13]

  • Adjust the sample pH to between 4 and 7 using diluted HCl.[13]

  • Condition an Oasis HLB SPE cartridge with 6 mL of methanol, followed by 6 mL of water.[13]

  • Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.[13]

  • Wash the cartridge with 6 mL of water and then dry it completely under high vacuum.[13]

  • Elute the analytes with 2 x 4 mL of methanol.[13]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[13]

  • Reconstitute the residue in 1 mL of 1:1 methanol:water.[13]

  • Filter the reconstituted sample through a 0.2 µm nylon syringe filter before analysis.[13]

Experimental Protocol: Feed Samples

3.3.1. Materials and Reagents

  • Sulfaguanidine analytical standard

  • LC-MS grade acetonitrile and water

  • Formic acid

  • Basic alumina SPE columns

3.3.2. Sample Preparation and Extraction

  • Weigh 2-5 g of the homogenized feed sample into a 150 mL conical flask.[7]

  • Add 50 mL of acetonitrile and shake for 25 minutes.[7]

  • Centrifuge at 8000 rpm for 10 minutes at 4°C.[7]

  • Precondition a basic alumina SPE column with 5 mL of acetonitrile.[7]

  • Load an appropriate volume of the supernatant (1-10 mL depending on the feed type) onto the column.[7]

  • Wash the column with 5 mL of acetonitrile.[7]

  • Elute the analytes with 4 mL of 10% acetonitrile in 0.4% formic acid.[7]

  • Filter the eluate through a 0.22 µm microporous film before injection.[7]

LC-MS/MS Operating Conditions
ParameterWater SamplesFeed Samples
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)[7]
Mobile Phase A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid (gradient)A: Water with 0.4% formic acid, B: Acetonitrile (gradient)[7]
Flow Rate 0.2-0.4 mL/min0.3 mL/min
Column Temp. 35-40°C35°C[7]
Injection Vol. 5-20 µL10 µL[7]
Ionization Positive Electrospray (ESI+)Positive Electrospray (ESI+)
MS Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Sulfaguanidine MRM Transitions (Example)

Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)

| 215.1 | 156.1 | 92.1 |

Performance Characteristics
ParameterWater SamplesFeed Samples
LOD 0.3–1.9 ng/L[13]-
LOQ 1.2–7.6 ng/L[13]0.5–20 µg/kg[7]
Recovery 74.3–118%[13]80–120%[7]
Linearity (R²) > 0.998[12]> 0.996[7]

Workflow for LC-MS/MS Analysis of Sulfaguanidine in Water

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis s1 Take 500mL Water Sample s2 Add EDTA & Adjust pH s1->s2 c1 Condition HLB Cartridge s2->c1 Prepared Sample c2 Load Sample c1->c2 c3 Wash Cartridge c2->c3 c4 Elute with Methanol c3->c4 c5 Evaporate to Dryness c4->c5 a1 Reconstitute in MeOH/Water c5->a1 Dry Residue a2 Filter (0.2µm) a1->a2 a3 Inject into LC-MS/MS a2->a3

Caption: Workflow for Sulfaguanidine analysis in water by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid, high-throughput screening method ideal for analyzing a large number of samples.[14][15] It is based on the principle of antigen-antibody reaction and provides a semi-quantitative or quantitative result.

Principle of ELISA

Competitive ELISA kits are commonly used for sulfonamide analysis.[4] The wells of a microplate are coated with a sulfonamide antigen. When the sample and an enzyme-conjugated antibody are added, the Sulfaguanidine in the sample competes with the coated antigen for binding to the antibody. After an incubation and washing step, a substrate is added, which produces a color change. The intensity of the color is inversely proportional to the concentration of Sulfaguanidine in the sample.

General Protocol (Refer to Kit Manufacturer's Instructions)
  • Sample Preparation: Extraction procedures are typically simpler than for chromatographic methods and are specified in the kit manual. This may involve a simple solvent extraction followed by dilution.

  • Assay Procedure:

    • Add standards and prepared samples to the appropriate wells.

    • Add the enzyme-conjugated antibody.

    • Incubate as per the kit instructions.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate for color development.

    • Stop the reaction and read the absorbance using a microplate reader.

  • Quantification: A standard curve is generated by plotting the absorbance of the standards against their concentrations. The concentration of Sulfaguanidine in the samples is then determined from this curve.

Performance Characteristics (Example)
ParameterFeed Samples
Limit of Detection (LOD) 1 ppb[14]
Recovery Rate 70-120%[14]

Note: ELISA results, especially positives, should be confirmed by a confirmatory method like LC-MS/MS.

Method Validation and Quality Control

All analytical methods used for regulatory purposes must be properly validated to ensure the reliability of the results.[6][8] Key validation parameters, in accordance with guidelines such as those from the Codex Alimentarius Commission or ISO, include:[6][16][17][18]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[8][16]

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples.[16]

  • Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements.[16]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[16]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[16]

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]

Regular analysis of quality control (QC) samples, such as fortified blanks and certified reference materials (if available), is essential for monitoring method performance over time.

Conclusion

This application note provides detailed and validated protocols for the quantitative analysis of Sulfaguanidine in feed and water samples. The choice between HPLC-FLD, LC-MS/MS, and ELISA depends on the specific requirements of the analysis, including desired sensitivity, selectivity, sample throughput, and available instrumentation. LC-MS/MS stands as the most robust and reliable method for confirmatory analysis, offering the highest sensitivity and specificity. HPLC-FLD provides a reliable and more accessible alternative for routine quantification, while ELISA serves as an excellent tool for rapid screening of a large number of samples. Proper method validation and adherence to quality control procedures are paramount to ensure the generation of accurate and defensible data for regulatory compliance and risk assessment.

References

  • Gros M, Petrović M, Barceló D. Determination of 19 sulfonamides in environmental water samples by automated on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS). J Chromatogr A. 2010 Apr 15;1217(16):2539-48. Available from: [Link]

  • Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Application Note. Available from: [Link]

  • Wu M, Wu C, Zhao L. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Application Note. Available from: [Link]

  • Jung J, Kim Y, Kim J, Choi K. The LC/MS operation conditions for the determination of sulfonamides in water. ResearchGate. 2008 Feb. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. 1997 Dec 4. Available from: [Link]

  • Li Y, et al. Simultaneous Determination of 16 Sulfonamides in Animal Feeds by UHPLC–MS–MS. J AOAC Int. 2013 Nov-Dec;96(6):1253-60. Available from: [Link]

  • United States Department of Agriculture Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. USDA FSIS. 2009 Sep 25. Available from: [Link]

  • Pietron W, et al. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. 2019 Jan 28;24(3):478. Available from: [Link]

  • World Organisation for Animal Health (OIE). Guidelines for the validation of analytical methods used in residue studies in animal tissues. OIE Regional Representation for the Americas. Available from: [Link]

  • Ellis RL. Validation and harmonization of analytical methods for residue detection at the international level. Rev Sci Tech. 1994 Dec;13(4):1157-68. Available from: [Link]

  • Christophoridis C, et al. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods. 2020 Oct 16;9(10):1481. Available from: [Link]

  • Kowalczyk E, et al. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. J Vet Res. 2019 Sep;63(3):351-358. Available from: [Link]

  • Przeniosło-Siwczyńska M, et al. Determination of sulfaguanidine in medicated feedingstuffs by liquid chromatography-mass spectrometry. ResearchGate. 2011 Aug. Available from: [Link]

  • Pietron W, et al. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Semantic Scholar. 2019 Jan 28. Available from: [Link]

  • Christophoridis C, et al. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. ResearchGate. 2020 Oct. Available from: [Link]

  • Pietron W, et al. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules. 2021 Jun 22;26(13):3791. Available from: [Link]

  • de Oliveira MF, et al. Determination of Sulfaguanidine in Food and Veterinary Pharmaceuticals by Flow Injection Analysis with Spectrophotometric Detection. ResearchGate. 2018 Jan. Available from: [Link]

  • Kowalczyk E, et al. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. J Vet Res. 2019 Sep;63(3):351-358. Available from: [Link]

  • Ministry of Health, Labour and Welfare, Japan. Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Available from: [Link]

  • da Silva RC, et al. Validation Of Analytical Methodologies: Context And Guidelines For And Safety And Innocuity Of Residues In Brazilian Food. IOSR Journal of Environmental Science, Toxicology and Food Technology. 2024 Dec; 18(1): 01-11. Available from: [Link]

  • Skyray Instrument. ISO 29201 Veterinary Drug Residue Detection in Fish. Available from: [Link]

  • Pietroń W, et al. Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. ResearchGate. 2014. Available from: [Link]

  • Pietron W, et al. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. 2020 Jun 25;25(12):2905. Available from: [Link]

  • Meizheng. Sulfonamides ELISA Test Kit. Available from: [Link]

  • Biopanda Reagents Ltd. Sulfonamides ELISA kit. Available from: [Link]

  • Elabscience. SAs (Sulfonamides) ELISA Kit (E-FS-E072). Available from: [Link]

  • International Atomic Energy Agency. Manual of Standard Operating Procedures for Veterinary Drug Residue Analysis. IAEA. 2013. Available from: [Link]

  • Cusabio. Elisa Kits for Food Safety & Drug Residues Test. Available from: [Link]

  • U.S. Food and Drug Administration. 21 CFR Part 573 -- Food Additives Permitted in Feed and Drinking Water of Animals. Electronic Code of Federal Regulations. Available from: [Link]

  • Sky Bear Technical Standards. ISO 23758:2021 Guidelines for the validation of qualitative screening methods for the detection of residues of veterinary drugs in milk and milk products. 2021 Aug 4. Available from: [Link]

  • European Food Safety Authority. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 11: Sulfonamides. EFSA Journal. 2021;19(S1):e190111. Available from: [Link]

  • AOAC INTERNATIONAL. Official Methods of Analysis of AOAC INTERNATIONAL. Oxford Academic. 2023 Jan 4. Available from: [Link]

  • ASEAN. ASEAN Guideline on Techniques for Veterinary Drug Residue Detection in Aquaculture Products. Available from: [Link]

  • GMP+ International. TS1.5 - Specific feed safety limits. 2024 Jan 1. Available from: [Link]

  • AOAC INTERNATIONAL. AOAC SMPR® 2023.002 Standard Method Performance Requirements (SMPRs®) for Pyrrolizidine Alkaloids in Teas, Herbal Infusions, Dried Herbs, Seed Spices, Honey, and Botanical Dietary Supplements and Ingredients. Available from: [Link]

  • EAS Consulting Group. Animal Feed Regulatory Pathways. Available from: [Link]

  • AOAC INTERNATIONAL. In Food & Agriculture, We Set the Standard. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Sulfaguanidine Solubility in Aqueous Solutions

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with sulfaguanidine. This document provides in-depth, field-proven insights into overcoming the common yet...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with sulfaguanidine. This document provides in-depth, field-proven insights into overcoming the common yet significant challenge of sulfaguanidine's poor aqueous solubility. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, empowering you to make informed decisions during your experiments.

Section 1: Understanding Sulfaguanidine's Physicochemical Profile

The solubility challenges of sulfaguanidine are rooted in its molecular structure and solid-state properties. It is an amphoteric molecule, containing both acidic (sulfonamide) and basic (aromatic amine, guanidine) functional groups. This dual nature dictates a strong pH-dependence on its solubility. Furthermore, sulfaguanidine can exist in various solid forms, including different polymorphs and hydrates, which can impact dissolution rates and overall solubility.[1][2][3]

Key Physicochemical Data

To effectively troubleshoot, it is essential to have key quantitative data at your fingertips. The table below summarizes the critical properties of sulfaguanidine.

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₄O₂S[4]
Molecular Weight 214.24 g/mol [4][5]
Melting Point 190-193°C[4][6]
pKa (Uncertain) ~2.37 (at 37°C)[4][6][7]
Solubility in Water (25°C) ~1 g/L (~1 mg/mL)[4][6][7][8]
Solubility in Water (100°C) ~100 g/L (~100 mg/mL)[4][7][8]
Solubility in Ethanol Slightly soluble / < 1 mg/mL[5][6]
Solubility in Acetone Slightly soluble[4][6]
Solubility in DMSO ≥ 9.6 mg/mL; 55 mg/mL reported[5][9]
Solubility in Dilute Acid Readily soluble (e.g., 50 mg/mL in 1 M HCl)[4][6][7]

The relationship between pH and the ionization state of sulfaguanidine is the primary determinant of its aqueous solubility. At acidic pH, the basic groups are protonated, forming a soluble cationic salt. In alkaline conditions, the acidic sulfonamide proton can be removed, but the guanidine group remains largely protonated, leading to complex behavior. Near neutral pH, the compound exists in its least soluble, neutral form.

G cluster_0 Low pH (e.g., < 2) cluster_1 Neutral pH (e.g., ~7) cluster_2 High pH (e.g., > 12) low_ph Predominantly Cationic Form (Protonated Guanidine & Aniline) = HIGH SOLUBILITY neutral_ph Predominantly Neutral/Zwitterionic Form = LOW SOLUBILITY low_ph->neutral_ph Increase pH high_ph Anionic Form (Deprotonated Sulfonamide) = Moderate Solubility neutral_ph->high_ph Increase pH

Figure 1. Impact of pH on Sulfaguanidine Ionization and Solubility.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered by researchers in a direct question-and-answer format.

Q1: Why is my sulfaguanidine not dissolving in neutral water or phosphate-buffered saline (PBS)?

Answer: This is the most common and expected observation. Sulfaguanidine's intrinsic solubility in neutral aqueous solutions is very low, approximately 1 mg/mL at room temperature.[4][6][7][8] At neutral pH, the molecule is not sufficiently ionized to interact favorably with water molecules, leading to poor dissolution. Forcing dissolution at neutral pH without additives will likely result in an incomplete solution or a fine suspension, which is unsuitable for most applications requiring a true solution.

Q2: How can I prepare a concentrated stock solution of sulfaguanidine?

Answer: The optimal strategy depends on the requirements of your downstream application. We recommend two primary, validated methods: pH modification or the use of an organic co-solvent.

  • Method A: Acidic Aqueous Solution (Recommended for many biological applications) The most effective method is to leverage the basicity of the guanidine group by dissolving sulfaguanidine in a dilute mineral acid. This forms the highly soluble hydrochloride salt in situ. It is readily soluble in 1 M HCl at concentrations up to 50 mg/mL.[7][10]

    • Causality: The low pH ensures complete protonation of the guanidine and aniline functional groups, creating a cationic species that is readily solvated by water.

    • See Protocol 1 for a detailed step-by-step guide.

  • Method B: Organic Co-solvent (For applications sensitive to low pH) If your experiment cannot tolerate an acidic pH, a water-miscible organic solvent is the best alternative. Dimethyl sulfoxide (DMSO) is a common and effective choice.[10]

    • Causality: DMSO is a strong polar aprotic solvent that can effectively disrupt the crystal lattice of sulfaguanidine and solvate the molecule.

    • Caveat: Always prepare a concentrated stock in 100% DMSO and then dilute it into your aqueous medium. Be mindful that the final DMSO concentration must be compatible with your experimental system (e.g., <0.5% for many cell-based assays).

    • See Protocol 2 for a detailed step-by-step guide.

Q3: I prepared a clear stock solution, but it precipitated when I diluted it into my buffer. What went wrong?

Answer: This is a classic solubility problem related to a change in the solvent environment. The cause depends on your stock solution:

  • If you used an acidic stock (Method A): Diluting your acidic stock into a neutral or basic buffer (like PBS pH 7.4) will raise the pH. This neutralizes the protonated sulfaguanidine, causing it to convert back to its poorly soluble neutral form and precipitate out of solution.

  • If you used a DMSO stock (Method B): When a concentrated DMSO solution is diluted into a fully aqueous buffer, the solvent properties change dramatically. Water becomes the primary solvent, and if the final concentration of sulfaguanidine exceeds its aqueous solubility limit (~1 mg/mL), it will precipitate.

Troubleshooting Steps:

  • Check Final pH: Ensure the final pH of your working solution is acidic enough to maintain solubility if using an acidic stock. You may need to use an acidic buffer (e.g., citrate buffer, pH 3-5).

  • Lower Final Concentration: The simplest solution is often to reduce the final working concentration to below sulfaguanidine's aqueous solubility limit.

  • Increase Co-solvent Percentage: For DMSO stocks, you may need a higher percentage of co-solvent in the final solution, but this is often limited by experimental tolerance.

Q4: Can I use heat to improve solubility?

Answer: Yes, temperature has a dramatic effect. The solubility of sulfaguanidine in water increases approximately 100-fold when heated from 25°C to 100°C (from ~1 mg/mL to ~100 mg/mL).[4][7][8] Gentle warming and stirring or sonication can significantly aid dissolution.[9]

Critical Considerations:

  • Recrystallization: Be aware that the solution will be supersaturated upon cooling. Depending on the concentration, the compound will likely recrystallize. This method is most useful when the solution will be used while still warm or if a brief period of high concentration is needed before immediate dilution.

  • Stability: Confirm that sulfaguanidine and any other components in your formulation are stable at the temperatures used. Sulfaguanidine itself is generally stable to gentle heating.[4][6]

Section 3: Validated Experimental Protocols

These protocols provide detailed, self-validating steps for preparing common sulfaguanidine solutions.

Protocol 1: Preparation of a 10 mg/mL Sulfaguanidine Stock in Acidic Solution

This protocol creates a solution where sulfaguanidine is in its highly soluble hydrochloride salt form.

  • Weighing: Accurately weigh 100 mg of sulfaguanidine powder.

  • Solvent Preparation: Prepare a solution of 0.1 M Hydrochloric Acid (HCl).

  • Dissolution: Add the sulfaguanidine powder to a suitable vessel. Add ~8 mL of the 0.1 M HCl.

  • Mixing: Stir vigorously using a magnetic stirrer at room temperature. The powder should dissolve completely within minutes to form a clear, colorless solution. Sonication can be used to expedite this process.[10]

  • Volume Adjustment: Once fully dissolved, add 0.1 M HCl to reach a final volume of 10.0 mL.

  • Storage: Filter the solution through a 0.22 µm syringe filter for sterilization and removal of any particulates. Store at 2-8°C. Check for any signs of precipitation before use.

Protocol 2: Preparation of a 50 mg/mL Sulfaguanidine Stock in DMSO

This protocol is ideal for creating a concentrated stock for dilution into various media where low pH is not desired.

  • Weighing: Accurately weigh 50 mg of sulfaguanidine powder in an appropriate vial.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolution: Cap the vial and vortex thoroughly. Gentle warming (to 37-40°C) and/or sonication may be required to achieve complete dissolution.[5][10] Visually inspect against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[11] DMSO solutions can freeze at this temperature; allow them to thaw completely and vortex before use.

Section 4: Troubleshooting Workflow

When faced with a solubility issue, a logical progression of steps can quickly identify the root cause and solution. The following workflow diagram illustrates a recommended decision-making process.

G cluster_water Aqueous Solvent (Water, Buffer) cluster_organic Organic Co-solvent start Start: Sulfaguanidine Fails to Dissolve check_solvent What is the solvent? start->check_solvent check_ph Is the pH acidic (< 5)? check_solvent->check_ph Aqueous use_dmso Use DMSO as a primary stock solvent. check_solvent->use_dmso Organic heat_sono Apply gentle heat (40-50°C) and/or sonication. check_ph->heat_sono No (Neutral/Basic) add_hcl Lower pH by adding dilute HCl dropwise. check_ph->add_hcl Yes (Acidic) success Success: Clear Solution heat_sono->success fail Still insoluble? Concentration may be too high. Reduce concentration and repeat. heat_sono->fail add_hcl->success add_hcl->fail success2 Success: Clear Stock Solution use_dmso->success2

Figure 2. Decision workflow for dissolving sulfaguanidine.

References

  • ChemBK. (2024, April 9). Sulfaguanidine. Retrieved from [Link]

  • Fengchen Group. (n.d.). Sulfaguanidine Powder API, Raw Material EP, BP, USP CAS 56-67-0. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). Sulfaguanidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfaguanidine. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfaguanidine. Retrieved from [Link]

  • DataM Intelligence. (n.d.). Sulfaguanidine Insightful Analysis: Trends, Competitor Dynamics, and Opportunities 2025-2033. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive Insights into Sulfaguanidine in the Solid State: An Experimental and Computational Study. Retrieved from [Link]

  • ACS Publications, Crystal Growth & Design. (2024, January 17). Comprehensive Insights into Sulfaguanidine in the Solid State: An Experimental and Computational Study. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Comprehensive Insights into Sulfaguanidine in the Solid State: An Experimental and Computational Study. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

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Optimization

Optimizing HPLC-UV parameters for "Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-" analysis

Technical Support Center: Optimizing HPLC-UV Analysis of N-acetylsulfaguanidine Welcome to the technical support center for the HPLC-UV analysis of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, also known...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing HPLC-UV Analysis of N-acetylsulfaguanidine

Welcome to the technical support center for the HPLC-UV analysis of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, also known as N-acetylsulfaguanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am starting method development for N-acetylsulfaguanidine. What are the recommended initial HPLC-UV parameters?

A1: Method development for N-acetylsulfaguanidine, a polar and basic compound, requires careful selection of the stationary and mobile phases to achieve good peak shape and retention. The molecule's structure, featuring a highly basic guanidino group and an acetylated sulfonamide, presents a primary challenge of peak tailing due to interactions with silica-based columns.

A robust starting point involves using a modern, high-purity, end-capped C18 column with an acidic mobile phase. The low pH serves a dual purpose: it protonates the basic guanidino group, making its charge consistent, and suppresses the ionization of residual silanol groups on the stationary phase, which are the primary cause of peak tailing for basic analytes.[1][2][3][4]

Recommended Starting Parameters:

ParameterRecommendationRationale & Key Considerations
HPLC Column High-purity, end-capped C18, 4.6 x 150 mm, 3.5 or 5 µmA standard C18 is a good starting point. Ensure it is a "Type B" silica, which has low metal content and is thoroughly end-capped to minimize accessible silanols.[2][4] If tailing persists, consider a polar-embedded or phenyl-hexyl phase.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterAn acidic modifier is critical. Formic acid is MS-compatible. TFA is a strong ion-pairing agent that can significantly improve peak shape but may suppress MS signal and is difficult to remove from the column. A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to pH 2.5-3.0 is an excellent, non-MS compatible alternative that provides high buffering capacity.[1][3]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is generally the preferred organic modifier as it provides lower viscosity and better peak efficiency. MeOH can offer different selectivity and may be useful for optimizing resolution between N-acetylsulfaguanidine and its impurities.[5]
Elution Mode GradientStart with a broad scouting gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time. Then, optimize to a shallower gradient around the target analyte for better resolution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. This can be adjusted based on column dimensions and particle size according to USP <621> guidelines.[6][7]
Column Temp. 30 - 40 °CElevated temperature can improve efficiency by reducing mobile phase viscosity and may improve peak shape.
Detection (UV) ~260-270 nmSulfonamides typically exhibit a UV maximum around 260-270 nm.[8] It is crucial to determine the empirical maximum by running a UV scan of a standard solution with your chosen mobile phase.
Injection Vol. 5 - 20 µLStart with a low volume to avoid mass overload, which can cause peak fronting.[3]
Sample Diluent Mobile Phase at initial conditions (e.g., 95:5 A:B)Mismatch between the sample diluent and the mobile phase can cause peak distortion. Dissolving the sample in the starting mobile phase is the safest approach.
Q2: My peak for N-acetylsulfaguanidine is tailing badly. What is the cause and how can I fix it?

A2: Severe peak tailing for N-acetylsulfaguanidine is almost certainly caused by secondary ionic interactions between the protonated (positively charged) guanidino group of the analyte and deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2][4][9] This interaction acts as a secondary, undesirable retention mechanism, delaying a portion of the analyte molecules and causing the characteristic tail.

Follow this systematic troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting Workflow for Peak Tailing

G start Severe Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph lower_ph Action: Lower pH to 2.5-3.0 using 0.1% Formic Acid, TFA, or Phosphate Buffer check_ph->lower_ph No check_column Is the column a modern, high-purity, end-capped C18 or C8? check_ph->check_column Yes lower_ph->check_column use_new_column Action: Switch to a high-quality 'base-deactivated' column (e.g., from a reputable vendor) check_column->use_new_column No / Old Column check_buffer Is buffer concentration adequate (if used)? check_column->check_buffer Yes use_new_column->check_buffer alt_phase Action: Try an alternative stationary phase like a Polar-Embedded or Phenyl-Hexyl resolved Peak Shape Improved alt_phase->resolved check_buffer->alt_phase Yes increase_buffer Action: Increase buffer concentration (e.g., to 25 mM) to increase ionic strength check_buffer->increase_buffer No / <10 mM increase_buffer->resolved

Caption: Troubleshooting decision tree for peak tailing.

Detailed Steps to Mitigate Tailing:

  • Lower Mobile Phase pH: This is the most effective solution.[1][3] Operating at a pH between 2.5 and 3.0 ensures the acidic silanol groups (pKa ~3.8-4.5) are fully protonated (Si-OH) and neutral, thereby eliminating the ionic interaction mechanism.[4] Use additives like formic acid, TFA, or a phosphate buffer.

  • Use a High-Quality, End-Capped Column: Modern columns, often labeled as "base-deactivated," are made from high-purity silica with minimal metal contamination and are exhaustively end-capped.[10] End-capping uses a small silylating agent (like trimethylchlorosilane) to chemically bond and shield many of the residual silanols, making them inaccessible to basic analytes.[11]

  • Increase Buffer Strength: If using a buffer like phosphate, increasing its concentration from 10 mM to 25-50 mM can help. The higher ionic strength of the mobile phase can help shield the charged silanol sites, reducing the undesirable interaction.[3]

  • Consider an Alternative Stationary Phase:

    • Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This feature provides an alternative, weaker interaction site for polar/basic analytes and shields them from the underlying silica surface, often resulting in symmetrical peak shapes even at mid-range pH.[10][12]

    • Phenyl Phases: Phenyl stationary phases can offer different selectivity through pi-pi interactions with the aromatic ring of N-acetylsulfaguanidine, potentially reducing the influence of silanol interactions.

Q3: How can I improve the resolution between N-acetylsulfaguanidine and its related substances, such as the parent drug sulfaguanidine?

A3: Achieving resolution between structurally similar compounds requires manipulating the three core parameters of the "resolution equation": selectivity (α), efficiency (N), and retention factor (k).[5]

Experimental Protocol for Improving Resolution:

  • Optimize Selectivity (α) - The Most Powerful Factor: Selectivity is the measure of separation between two peak maxima.

    • Change Organic Modifier: This is often the easiest and most effective step. If you are using acetonitrile (ACN), switch to methanol (MeOH), or try a mixture of the two. ACN and MeOH interact differently with analytes and the stationary phase, which can dramatically alter elution order and peak spacing.[5]

    • Fine-Tune Mobile Phase pH: Even small changes in pH (e.g., from 2.7 to 3.0) can alter the ionization state of your analytes and impurities, leading to significant changes in retention and selectivity.

    • Change Stationary Phase: As mentioned in A2, switching from a C18 to a Phenyl or Polar-Embedded column will provide a completely different interaction mechanism and is a powerful tool if changing the mobile phase is insufficient.

  • Increase Column Efficiency (N): Efficiency relates to the narrowness of the peaks. Narrower peaks are easier to resolve.

    • Use a Longer Column: Doubling the column length (e.g., from 150 mm to 250 mm) increases the theoretical plates (N), which improves resolution, but at the cost of longer run times and higher backpressure.

    • Use Smaller Particle Size: Switching from a 5 µm to a 3.5 µm or sub-2 µm (UHPLC) column dramatically increases efficiency and resolution.[5] Note that this requires an HPLC or UHPLC system capable of handling the higher backpressure.

    • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 to 0.8 mL/min) can move the column's performance closer to its optimal van Deemter curve point, increasing efficiency.

  • Optimize Retention Factor (k): The retention factor is a measure of how long the analyte is retained on the column. A k value between 2 and 10 is ideal for good resolution.

    • Adjust Mobile Phase Strength: If peaks are eluting too early (k < 2), decrease the amount of organic solvent in your mobile phase. This is most effectively done by making the gradient shallower (e.g., changing from a 1%/min to a 0.5%/min slope). A shallower gradient increases the separation between peaks.[5]

Q4: I am observing sample carryover in my blank injections after running a high-concentration standard. What are the mitigation strategies?

A4: Carryover is a common problem for polar, basic, or "sticky" compounds like N-acetylsulfaguanidine. It occurs when analyte molecules from a previous injection adsorb to active sites within the HPLC system (e.g., injector rotor seal, needle, tubing, column head) and are released during a subsequent run.[13][14]

Strategies to Eliminate Carryover:

  • Optimize the Autosampler Needle Wash: This is the first and most critical step.

    • Use a Stronger, More Effective Wash Solvent: A weak wash solvent (like 100% water or methanol) may not be sufficient. A highly effective wash solution should be a mixture that can dissolve the analyte in both its ionized and non-ionized forms and disrupt its interaction with system surfaces.[15][16]

    • Recommended "Magic" Wash Solution: A mixture of Acetonitrile/Methanol/Isopropanol/Water (25:25:25:25 v/v) with the addition of 0.1-0.2% formic acid or TFA is extremely effective at cleaning autosampler components.[17] The acid helps displace the basic analyte from active sites.

    • Increase Wash Volume and Cycles: Ensure the wash volume is sufficient to completely flush the needle and sample loop. Program multiple wash cycles if necessary.[15]

  • Modify the Injection Program:

    • Inject a Blank: After injecting a high-concentration sample, run one or more blank injections (using the optimized needle wash) to clean the flow path before the next sample.[13]

    • Use an "Air Gap" Injection: Some autosamplers allow an air gap to be drawn on either side of the sample plug in the needle, which can help prevent the sample from coating the outside of the needle.

  • Check for Hardware Issues:

    • Rotor Seal: The injector rotor seal is a common source of carryover. These are consumable parts that can develop microscopic scratches over time, trapping analyte. If carryover persists despite aggressive washes, replace the rotor seal.

    • Column Contamination: If carryover only appears after the column is installed, the contamination may be at the head of the column. This can be resolved by reversing and flushing the column (if permitted by the manufacturer) or replacing it.[16]

  • Sample Preparation and Vials:

    • Use Deactivated Vials: For particularly troublesome compounds, consider using silanized (deactivated) glass vials, which have a surface treatment to prevent analyte adsorption to the glass.[15]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES . [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes . [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing . [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub . [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications . [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . [Link]

  • Quality Guidelines - ICH . [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences . [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com . [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation . [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide . [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek . [Link]

  • Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues | National Agricultural Library . [Link]

  • How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs - Mastelf . [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. . [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC - NIH . [Link]

  • Silica Purity #2 – Silanols - Separation Science . [Link]

  • Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. . [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific . [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II . [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex . [Link]

  • The Theory of HPLC Column Chemistry . [Link]

  • How HPLC-MS Prevents Carryover In Sticky Analyte Methods? - Patsnap Eureka . [Link]

  • Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments . [Link]

  • Minimizing HPLC Carryover - Lab Manager . [Link]

  • How to Remove Carryover in HPLC? - YouTube . [Link]

  • UV/Vis+ Photochemistry Database - science-softCon . [Link]

  • N 4 -Acetylsulfaguanidine - CAS Common Chemistry . [Link]

  • HPLC Separation of Antibiotics on Newcrom A Column - SIELC Technologies . [Link]

  • In silico physicochemical properties of the newly designed sulfaguanidine derivatives as well as standard drugs. - ResearchGate . [Link]

  • UV absorption spectra of 15 mg/mL of both NIZ (black line) and its... - ResearchGate . [Link]

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Troubleshooting

Technical Support Center: Overcoming Sulfaguanidine Resistance

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming sulfaguanidine resistance in bacterial strains. This guide is structured to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming sulfaguanidine resistance in bacterial strains. This guide is structured to provide in-depth, actionable insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and delve into the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Foundational Understanding & Initial Troubleshooting

This section addresses the fundamental principles of sulfaguanidine action and the common initial hurdles encountered when working with resistant strains.

FAQ 1: My bacterial strain is showing unexpected resistance to sulfaguanidine. What are the primary molecular mechanisms I should consider?

Answer:

When encountering sulfaguanidine resistance, it's crucial to understand that this is a well-documented phenomenon primarily driven by bacterial adaptation to maintain folic acid synthesis. Sulfaguanidine, like other sulfonamides, is a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is essential for the bacterial folic acid pathway.[1][2][3][4] Mammalian cells are unaffected because they obtain folate from their diet and lack the DHPS enzyme.[5][6][7]

The primary resistance mechanisms you should investigate are:

  • Target Enzyme Modification: This is the most common mechanism. Mutations in the bacterial folP gene, which encodes for DHPS, can alter the enzyme's active site.[8] These alterations reduce the binding affinity for sulfaguanidine while still allowing the natural substrate, para-aminobenzoic acid (PABA), to bind, rendering the drug less effective.[2][8]

  • Acquisition of Resistance Genes: Bacteria can acquire resistance genes, such as sul1, sul2, sul3, and sul4, often through horizontal gene transfer via plasmids.[8][9] These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are highly insensitive to sulfonamides.[5][8][10]

  • Metabolic Bypass: Some bacteria may develop or acquire the ability to utilize external sources of folic acid, bypassing the need for their own synthesis pathway altogether.[11]

  • Increased PABA Production: Although less common, some strains might overproduce PABA, which can outcompete sulfaguanidine for binding to the DHPS enzyme.[2]

  • Efflux Pumps: Bacteria can actively transport sulfaguanidine out of the cell using efflux pumps, preventing the drug from reaching its target concentration.[12][13]

Your initial troubleshooting should focus on differentiating between these possibilities, starting with sequencing the folP gene and screening for the presence of sul genes.

Section 2: Experimental Design & Strategy

This section provides guidance on designing experiments to characterize and overcome resistance.

FAQ 2: How do I design an experiment to confirm the specific resistance mechanism in my bacterial strain?

Answer:

A systematic approach is required to pinpoint the resistance mechanism. The following workflow will guide you from initial characterization to specific mechanistic confirmation.

Experimental Workflow: Identifying Sulfaguanidine Resistance Mechanism

Caption: Workflow for identifying the mechanism of sulfaguanidine resistance.

Step-by-Step Protocol:

  • Antimicrobial Susceptibility Testing (AST):

    • Objective: To quantify the level of resistance by determining the Minimum Inhibitory Concentration (MIC).

    • Method: Use the broth microdilution method as it is quantitative.[14] Prepare a serial two-fold dilution of sulfaguanidine in Mueller-Hinton Broth (MHB).[14] Inoculate with a standardized bacterial suspension. The MIC is the lowest concentration of sulfaguanidine that completely inhibits visible growth after incubation.[14]

    • Interpretation: A high MIC confirms resistance and provides a baseline for further experiments.[15]

  • Genetic Screening:

    • Objective: To detect the presence of known resistance genes.

    • PCR for sul genes: Design primers specific for sul1, sul2, sul3, and sul4. Perform PCR on genomic DNA extracted from your resistant strain. The presence of a PCR product of the expected size indicates the acquisition of a resistance gene.

    • Sequencing of folP gene: Amplify and sequence the folP gene from the resistant strain. Compare the sequence to that of a susceptible, wild-type strain to identify mutations that could lead to amino acid substitutions in the DHPS enzyme.[8]

  • Functional Assays:

    • Objective: To investigate the role of efflux pumps.

    • Efflux Pump Inhibition Assay: Perform the MIC assay again, but this time in the presence of a known efflux pump inhibitor (EPI), such as phenyl-arginine-beta-naphthylamide (PAβN). A significant reduction in the MIC in the presence of the EPI suggests that efflux pumps contribute to the resistance.[16][17]

FAQ 3: I've confirmed the resistance mechanism. What are the most effective strategies to overcome it in my experiments?

Answer:

The strategy you employ will depend on the identified resistance mechanism. Here are the primary approaches:

Resistance MechanismRecommended StrategyRationale
Target Modification (folP mutations) Synergistic Combination Therapy Combine sulfaguanidine with an inhibitor of a different enzyme in the same pathway, such as trimethoprim.[18]
Acquired Resistance Genes (sul1, sul2, etc.) Development of Novel DHPS Inhibitors Design or screen for novel compounds that can bind to the altered, resistant DHPS enzyme.[19][20]
Efflux Pump Overexpression Combination with Efflux Pump Inhibitors (EPIs) EPIs block the pump, increasing the intracellular concentration of sulfaguanidine and restoring its efficacy.[21][22][23]
Metabolic Bypass Targeting Alternative Pathways Identify and inhibit the alternative metabolic pathways the bacteria are using to acquire folate.

Focus on Synergistic Combination Therapy:

For resistance due to target modification, the most readily available and effective strategy is combination therapy. Sulfaguanidine blocks DHPS, and trimethoprim blocks dihydrofolate reductase (DHFR), the next enzyme in the folic acid synthesis pathway.[18][24][25] This sequential blockade is highly synergistic.[18][26][27]

Folate Synthesis Pathway and Drug Targets

Folate_Synthesis_Pathway PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR (Several Steps) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DHPS->DHP DHFR->THF Sulfaguanidine Sulfaguanidine Sulfaguanidine->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Sequential blockade of the bacterial folate synthesis pathway.

Section 3: Advanced Troubleshooting & Future Directions

This section explores more complex issues and forward-looking strategies in combating sulfaguanidine resistance.

FAQ 4: My attempts at synergistic therapy with trimethoprim are not as effective as expected. What could be the issue?

Answer:

If you're observing suboptimal results with sulfaguanidine-trimethoprim combination therapy, consider these possibilities:

  • Dual Resistance: The bacterial strain may have acquired resistance to trimethoprim as well. Trimethoprim resistance often arises from mutations in the dfr gene, which encodes the target enzyme, DHFR. It is crucial to determine the MIC for trimethoprim independently and in combination.

  • Incorrect Ratio: The synergistic effect of sulfaguanidine and trimethoprim is highly dependent on the ratio of the two drugs.[25] The optimal ratio can vary between bacterial species. You may need to perform a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and identify the most synergistic ratio for your specific strain.

  • Presence of Thymidine: The growth medium used for susceptibility testing can significantly impact results. Media containing high levels of thymidine can allow bacteria to bypass the need for folate synthesis, thus masking the effect of both drugs.[18] Ensure you are using a low-thymidine medium like Mueller-Hinton Agar/Broth.[14]

  • Efflux of Both Drugs: Some broad-spectrum efflux pumps can export both sulfaguanidine and trimethoprim. If you suspect efflux pump activity, an assay with an EPI would be warranted.

Protocol: Checkerboard Assay for Synergy Testing

Objective: To quantitatively assess the synergistic interaction between sulfaguanidine and trimethoprim.

  • Preparation: Prepare serial dilutions of sulfaguanidine along the x-axis of a 96-well microtiter plate and serial dilutions of trimethoprim along the y-axis.

  • Inoculation: Inoculate all wells with a standardized bacterial suspension. Include wells with each drug alone and a growth control well with no drugs.

  • Incubation: Incubate the plate under appropriate conditions.

  • Analysis: After incubation, determine the MIC of each drug alone and in combination.

  • Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

FAQ 5: Beyond combination therapies, what are the next-generation approaches to combatting sulfaguanidine resistance?

Answer:

The field is actively moving towards innovative strategies that can circumvent existing resistance mechanisms. Key areas of research include:

  • Novel DHPS Inhibitors: Structure-based drug design is being used to develop new inhibitors that can effectively bind to the mutated, resistant forms of DHPS.[19] These efforts aim to create molecules that are less susceptible to the structural changes that confer resistance to traditional sulfonamides.[28]

  • Broad-Spectrum Efflux Pump Inhibitors: The development of potent and non-toxic EPIs is a major focus.[17] An ideal EPI would restore the activity of multiple classes of antibiotics, not just sulfonamides, making it a valuable tool against multidrug-resistant bacteria.[22][23]

  • Targeting Other Enzymes in the Folate Pathway: The bacterial folate synthesis pathway has several other essential enzymes that are not present in humans, making them attractive targets for new antibiotics.[29][30][31][32]

By combining a thorough understanding of the underlying resistance mechanisms with systematic experimental validation, researchers can effectively troubleshoot and develop robust strategies to overcome sulfaguanidine resistance in their work.

References

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
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  • Venkatesan, R., et al. (2023, July 10). How bacteria resist the oldest class of synthetic antibiotics.
  • Amyes, S. G., & Smith, J. T. (1976). Mechanism for synergism between sulphonamides and trimethoprim clarified. Journal of Pharmacy and Pharmacology, 28(1), 442-445.
  • Reeves, D. S. (1979). Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo. Journal of Antimicrobial Chemotherapy, 5(Supplement B), 113-121.
  • Patsnap Synapse. (2024, June 21). What are DHPS inhibitors and how do they work?
  • Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Semantic Scholar.
  • Patsnap Synapse. (2024, June 21). What are bacterial DHPS inhibitors and how do they work?
  • RCSB PDB. (n.d.).
  • Reeve, S. M., et al. (2016). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Molecules, 21(10), 1377.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanism of Action of Sulfaguanidine Antibiotics.
  • Taylor & Francis Online. (n.d.). Sulfonamides and trimethoprim.
  • ResearchGate. (n.d.). Summarized pathway of folic acid metabolism, including bacterial de novo synthesis.
  • Fiveable. (n.d.). Sulfonamide resistance Definition.
  • gosset.ai. (n.d.).
  • Yun, M. K., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry, 55(5), 2143–2151.
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  • Oncohema Key. (2017, July 1). Sulfonamides and Trimethoprim.
  • AAP Publications. (2000, November 1). Review of the Sulfonamides and Trimethoprim.
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  • Kumar, S., et al. (2022). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Antibiotics, 11(10), 1322.
  • Al-Tannak, N. F., et al. (2022). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases, 8(1), 1-28.
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  • Chem-Impex. (n.d.). Sulfaguanidine.
  • Suzuki, S., et al. (2023). Marine bacteria harbor the sulfonamide resistance gene sul4 without mobile genetic elements. Frontiers in Microbiology, 14.
  • Venkatesan, R., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
  • ACS Infectious Diseases. (n.d.).
  • Biotech Res Asia. (2025, June 27).
  • Testing.com. (2020, December 18). Antibiotic Susceptibility Testing.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • Osmosis. (2023, November 30). Mechanisms of antibiotic resistance [Video]. YouTube.
  • Medscape. (2025, October 14). Antimicrobial Susceptibility.
  • ResearchGate. (n.d.). Algorithm for diagnostic and treatment approach for antimicrobial sulfonamide hypersensitivity.
  • Blanchard, M. G., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(16), 9646-9661.

Sources

Optimization

Technical Support Center: Synthesis of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-

Welcome to the technical support center for the synthesis of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, also known as N-acetylsulfanilylguanidine. This guide is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, also known as N-acetylsulfanilylguanidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this synthesis, improve yields, and ensure the highest purity of the final product. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental work.

The synthesis is typically a two-step process. First, acetanilide is chlorosulfonated to produce N-acetylsulfanilyl chloride (also known as p-acetamidobenzenesulfonyl chloride). This intermediate is then condensed with guanidine to form the final product. Each step has critical parameters that must be controlled for a successful outcome.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My overall yield is significantly lower than expected. What are the common causes?

Low yield is the most frequent issue and can originate from either the chlorosulfonation or the condensation step. A systematic approach is required to identify the root cause.

Possible Cause 1: Inefficient Chlorosulfonation of Acetanilide

The formation of the N-acetylsulfanilyl chloride intermediate is critical. Incomplete reaction or degradation of the product will severely impact the final yield.

  • Explanation of Causality : Chlorosulfonic acid is a highly reactive reagent. The reaction temperature must be carefully controlled to prevent side reactions or decomposition of the starting material and product. An insufficient amount of chlorosulfonic acid or a short reaction time can lead to incomplete conversion.[1]

  • Solution Protocol :

    • Temperature Control : Gradually add acetanilide to chilled chlorosulfonic acid, maintaining the temperature between 12-15°C to manage the initial exothermic reaction.[1]

    • Reaction Completion : After the initial addition, the mixture should be gently heated to around 60-70°C for 1-2 hours to ensure the reaction goes to completion. The disappearance of tiny bubbles of hydrogen chloride gas is a good visual indicator of completion.[1]

    • Proper Workup : The reaction mixture must be poured slowly onto a large amount of crushed ice with vigorous stirring to decompose the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.[1] Failure to do this carefully can lead to localized heating and hydrolysis of the product.

Possible Cause 2: Poor Control of pH during Guanidine Condensation

This is the most critical parameter in the second step. The reaction requires a delicate balance, as the nucleophile (guanidine) and the electrophile (N-acetylsulfanilyl chloride) have opposing pH requirements for stability and reactivity.

  • Explanation of Causality : Guanidine is only nucleophilic in its free base form. At acidic pH, it is protonated to the guanidinium ion, which is unreactive. Conversely, the N-acetylsulfanilyl chloride intermediate is highly susceptible to hydrolysis under strongly basic conditions, which would convert it to the unreactive N-acetylsulfanilic acid.

  • Solution Protocol :

    • Maintain Optimal pH : The reaction pH must be strictly maintained between 8 and 9.[2][3] This provides a sufficient concentration of free-base guanidine for the reaction to proceed while minimizing the rate of sulfonyl chloride hydrolysis.

    • Use a pH-Controlled Addition Strategy : Dissolve the guanidine salt (e.g., guanidine nitrate) in water and adjust the pH to 8-9. Slowly add the N-acetylsulfanilyl chloride while simultaneously adding a 30% sodium hydroxide solution to maintain the pH within the target range.[2]

    • Monitor pH Continuously : Use a calibrated pH meter for real-time monitoring throughout the addition of the sulfonyl chloride.

Possible Cause 3: Product Loss During Isolation and Purification

The final product has moderate solubility, and significant amounts can be lost during the workup if conditions are not optimized.

  • Explanation of Causality : After the reaction is complete, the product needs to be precipitated and collected. The choice of crystallization conditions, washing solvent, and volume are critical to maximize recovery.

  • Solution Protocol :

    • Cooling for Crystallization : Once the reaction is complete, cool the solution thoroughly in an ice bath to maximize the precipitation of the product before filtration.[2][3]

    • Washing : Wash the collected solid (filter cake) with cold water. Using room temperature or warm water will dissolve a portion of the product. Avoid excessively large volumes of wash water.

    • Recrystallization : If recrystallization is necessary for higher purity, use hot water, but be aware that some product loss is inevitable.[4] Ensure the minimum amount of hot solvent is used to dissolve the product, and allow it to cool slowly for optimal crystal formation and recovery.

Frequently Asked Questions (FAQs)

Q2: What is the recommended overall workflow for this synthesis?

The synthesis is best approached in two distinct, sequential stages.

Workflow: Synthesis of N-acetylsulfanilylguanidine

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Condensation A Acetanilide C Reaction @ 15°C -> 60°C A->C B Chlorosulfonic Acid B->C D Quench on Ice C->D Pour into ice E Isolate Intermediate: N-acetylsulfanilyl chloride D->E Filter & Wash G Reaction @ 50-60°C pH 8-9 Control E->G Slow addition F Guanidine Nitrate F->G H Cool & Crystallize G->H Cool to <10°C I Final Product: N-acetylsulfanilylguanidine H->I Filter, Wash, Dry

Caption: Overall workflow for the two-step synthesis.

Q3: Why is N-acetylsulfanilyl chloride used instead of directly using sulfanilyl chloride?

The acetyl group serves as a protecting group for the aniline nitrogen.

  • Expertise & Experience : The free amino group (-NH₂) of a sulfanilamide derivative is reactive and can interfere with the chlorosulfonation step, leading to polymerization or other side reactions. By protecting it as an acetamide (-NHCOCH₃), the chlorosulfonation can be directed cleanly to the position para to the acetylamino group. The acetyl group is typically removed in a subsequent step (if the final desired product is sulfaguanidine) via hydrolysis. For the synthesis of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, the acetyl group is retained.

Q4: What are the critical safety precautions for this synthesis?

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Chlorosulfonic Acid : This reagent is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas.[1] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • Reaction Quenching : The process of pouring the chlorosulfonic acid reaction mixture onto ice must be done slowly and with caution in a fume hood, as it generates significant amounts of HCl gas.[1]

  • Base Handling : Concentrated sodium hydroxide solution is also highly corrosive. Handle with appropriate care and PPE.

Q5: How can I troubleshoot issues related to product purity?

If your final product shows impurities (e.g., by melting point, TLC, or NMR), consider the following.

Troubleshooting Flowchart for Impure Product

G start Impure Final Product Detected check_intermediate Was the N-acetylsulfanilyl chloride intermediate pure? start->check_intermediate hydrolysis_check Was pH maintained between 8-9 during condensation? check_intermediate->hydrolysis_check Yes reclean_intermediate Purify intermediate and repeat condensation step check_intermediate->reclean_intermediate No recrystallize Perform Recrystallization (e.g., from hot water) hydrolysis_check->recrystallize Yes optimize_pH Impurity is likely hydrolyzed side-product. Optimize pH control in next attempt. hydrolysis_check->optimize_pH No

Caption: Decision tree for troubleshooting product purity issues.

  • Common Impurities :

    • N-acetylsulfanilic acid : Arises from the hydrolysis of N-acetylsulfanilyl chloride. This is the most common impurity if the pH during condensation was too high or the workup of the intermediate was performed with hot water.[1]

    • Unreacted Acetanilide : Results from an incomplete chlorosulfonation reaction.

    • Unreacted Guanidine : Can be removed by washing the final product with cold water.

  • Purification Protocol : The most effective method for purification is recrystallization from hot water.[4] The crude, dry product is dissolved in a minimum amount of boiling water, filtered while hot to remove any insoluble impurities, and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

Q6: What are the optimal reaction conditions for the condensation step?

Based on established industrial and laboratory preparations, the following conditions are recommended for the condensation of N-acetylsulfanilyl chloride with guanidine.

ParameterRecommended ValueRationaleReference
Temperature 50 - 60 °CProvides sufficient thermal energy for the reaction without significantly accelerating the hydrolysis of the sulfonyl chloride.[2]
pH 8.0 - 9.0Optimal compromise between ensuring guanidine is in its nucleophilic free-base form and minimizing hydrolysis of the electrophile.[2][3]
Solvent WaterAn effective and environmentally friendly solvent that facilitates pH control and product precipitation upon cooling.[2][3]
Guanidine Source Guanidine NitrateA stable, commercially available salt. The active free base is generated in situ with a base like NaOH.[2]
Base for pH Control 30% Sodium HydroxideAllows for precise and rapid pH adjustments during the reaction.[2]
References
  • CN106187830A - A kind of preparation method of sulfaguanidine. Google Patents.
  • Sulphaguanidine is prepared by the (A) condensation of N-acetyl sulphanilyl chloride with guanidine. Brainly.in. Available at: [Link]

  • Preparation method for sulphaguanidine (2016) | Xu Sheng. SciSpace. Available at: [Link]

  • Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). PrepChem.com. Available at: [Link]

  • N-Acetylsulfanilyl chloride. Seven Chongqing Chemdad Co., Ltd. Available at: [Link]

  • Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting

Minimizing degradation of Sulfaguanidine during sample preparation

Technical Support Center: Sulfaguanidine Analysis A Guide to Minimizing Degradation During Sample Preparation Welcome to the technical support center for Sulfaguanidine analysis. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sulfaguanidine Analysis

A Guide to Minimizing Degradation During Sample Preparation

Welcome to the technical support center for Sulfaguanidine analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on minimizing the degradation of Sulfaguanidine during sample preparation. As a Senior Application Scientist, my goal is to equip you with the knowledge to develop robust and reliable analytical methods by understanding the "why" behind the "how."

Section 1: Understanding Sulfaguanidine's Stability Profile

Sulfaguanidine, a member of the sulfonamide class of antibiotics, is susceptible to degradation under various conditions. A foundational understanding of its chemical liabilities is crucial for developing a sample preparation workflow that ensures its integrity. The primary degradation pathways include hydrolysis, photodegradation, and thermal decomposition.

Key Degradation Pathways
  • Hydrolysis: Sulfaguanidine's stability is significantly influenced by pH. While it is generally stable in neutral and alkaline conditions, it can undergo hydrolysis under acidic conditions. A study on the hydrolysis of various sulfonamides found that Sulfaguanidine is stable at pH 4.0, 7.0, and 9.0, with a half-life of over a year at 25°C[1][2]. However, harsher acidic conditions, potentially encountered during sample extraction with acidified solvents, could promote degradation. The hydrolysis of the sulfonamide group can lead to the formation of sulfanilic acid and other related compounds[2].

  • Photodegradation: Exposure to ultraviolet (UV) light can cause significant degradation of Sulfaguanidine. Studies have shown that UV irradiation can lead to almost complete decomposition of the molecule, forming various photoproducts[3]. Therefore, it is imperative to protect samples and standards from light throughout the analytical process.

  • Thermal Degradation: While Sulfaguanidine is relatively stable at ambient temperatures, elevated temperatures can induce degradation. Thermal analysis has shown that phase transformations can occur at temperatures as low as 60-80°C[4]. During sample preparation steps that involve heating, such as solvent evaporation, it is crucial to use the lowest effective temperature to prevent thermal decomposition.

  • Interactions with Excipients: In pharmaceutical formulations, interactions with excipients can be a source of degradation. Reactive impurities or degradation products from excipients, such as aldehydes, can potentially interact with the primary amine group of Sulfaguanidine[5][6].

Section 2: Troubleshooting Guide for Sample Preparation

This section is structured in a question-and-answer format to directly address common issues encountered during the sample preparation of Sulfaguanidine.

Issue 1: Low Recovery of Sulfaguanidine

Q: I am experiencing low recovery of Sulfaguanidine from my samples after extraction. What could be the cause, and how can I troubleshoot this?

A: Low recovery is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

1. Inefficient Extraction:

  • Cause: The chosen extraction solvent may not be optimal for Sulfaguanidine's polarity. Sulfaguanidine is a relatively polar molecule.

  • Troubleshooting:

    • Solvent Selection: If using liquid-liquid extraction (LLE), ensure your solvent system effectively partitions Sulfaguanidine. For solid-phase extraction (SPE), the choice of sorbent is critical. A hydrophilic-lipophilic balanced (HLB) reversed-phase SPE sorbent can be effective for extracting sulfonamides from aqueous samples[7].

    • pH Adjustment: The extraction efficiency of sulfonamides is highly dependent on the pH of the sample matrix. Adjusting the pH of your sample to be 2-3 units below the pKa of the sulfonamide group can improve its retention on reversed-phase SPE cartridges.

    • Extraction Technique: For complex matrices like animal feed, a combination of solvents may be necessary. For example, a mixture of acidified methanol and water has been shown to provide good recovery[8].

2. Degradation During Extraction:

  • Cause: The conditions used during extraction (e.g., harsh pH, high temperature) may be causing Sulfaguanidine to degrade.

  • Troubleshooting:

    • Avoid Strong Acids: While acidic conditions can aid in the extraction of some sulfonamides, strong acids can promote hydrolysis. If an acidic modifier is needed, use a weak acid like formic acid at a low concentration (e.g., 0.1%)[8].

    • Temperature Control: Perform extractions at room temperature or below, especially if using vigorous shaking or sonication which can generate heat.

3. Analyte Loss During Solvent Evaporation:

  • Cause: High temperatures during the solvent evaporation step can lead to thermal degradation.

  • Troubleshooting:

    • Gentle Evaporation: Use a nitrogen evaporator with a water bath set to a low temperature (e.g., 30-40°C). Avoid prolonged exposure to heat.

    • Azeotropic Mixtures: Consider adding a small amount of a high-boiling point, compatible solvent to the extract before evaporation to protect the analyte from excessive heat as the solvent level gets low.

Workflow for Troubleshooting Low Recovery

Low_Recovery_Troubleshooting Start Low Recovery Observed Check_Extraction Evaluate Extraction Efficiency Start->Check_Extraction Check_Degradation Investigate Potential Degradation Start->Check_Degradation Check_Evaporation Assess Evaporation Step Start->Check_Evaporation Optimize_Solvent Optimize Solvent/Sorbent Check_Extraction->Optimize_Solvent Adjust_pH Adjust Sample pH Check_Extraction->Adjust_pH Modify_Technique Modify Extraction Technique Check_Extraction->Modify_Technique Use_Mild_Conditions Use Milder Extraction Conditions Check_Degradation->Use_Mild_Conditions Control_Temp Control Temperature Check_Degradation->Control_Temp Gentle_Evap Employ Gentle Evaporation Check_Evaporation->Gentle_Evap Resolved Recovery Improved Optimize_Solvent->Resolved Adjust_pH->Resolved Modify_Technique->Resolved Use_Mild_Conditions->Resolved Control_Temp->Resolved Gentle_Evap->Resolved

Caption: Troubleshooting workflow for low Sulfaguanidine recovery.

Issue 2: Poor Reproducibility and High Variability

Q: My results for Sulfaguanidine analysis are not reproducible between samples or batches. What are the likely causes?

A: Poor reproducibility often points to inconsistencies in the sample preparation workflow or analyte instability.

1. Inconsistent Sample Homogenization:

  • Cause: If you are working with solid or semi-solid matrices (e.g., tissues, feeds), inadequate homogenization can lead to significant variations in the amount of analyte extracted.

  • Troubleshooting:

    • Standardize Homogenization: Implement a consistent and validated homogenization procedure. Ensure the entire sample is uniformly ground and mixed before taking a subsample for extraction.

2. Variable Degradation:

  • Cause: Inconsistent exposure to light or temperature fluctuations during sample processing can lead to variable levels of degradation.

  • Troubleshooting:

    • Light Protection: Use amber vials or cover glassware with aluminum foil to protect samples from light at all stages of the preparation process[3].

    • Consistent Timing: Ensure that the time between each step of the sample preparation process is consistent for all samples. Avoid letting samples sit for extended periods under conditions that could promote degradation.

    • Temperature Control: Maintain a consistent temperature throughout the sample preparation process. Use ice baths for sample storage and during critical steps if necessary[9].

3. Inconsistent pH:

  • Cause: Small variations in the final pH of the extract can affect the stability and subsequent analytical response of Sulfaguanidine.

  • Troubleshooting:

    • Buffer Usage: Use appropriate buffers to maintain a consistent pH throughout the extraction and prior to analysis[9].

4. Matrix Effects in the Final Extract:

  • Cause: Co-extracted matrix components can interfere with the ionization of Sulfaguanidine in the mass spectrometer, leading to signal suppression or enhancement that varies between samples.

  • Troubleshooting:

    • Improve Clean-up: Incorporate an additional clean-up step, such as a different SPE sorbent or a liquid-liquid partitioning step, to remove interfering matrix components.

    • Use of Internal Standard: Employ a stable isotope-labeled internal standard for Sulfaguanidine (e.g., Sulfaguanidine-¹³C₆) to compensate for matrix effects and variations in recovery[10].

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve my Sulfaguanidine standard?

A1: Methanol is a commonly used and effective solvent for preparing stock solutions of Sulfaguanidine[11][12]. For working solutions, it is often diluted with the mobile phase or a mixture of methanol and water. It is recommended to store stock solutions at -20°C or -80°C to ensure long-term stability[11][13].

Q2: Can I heat my samples to increase the extraction efficiency of Sulfaguanidine?

A2: It is generally not recommended to heat samples during the extraction of Sulfaguanidine due to the risk of thermal degradation[4]. If a slight increase in temperature is necessary to improve extraction from a difficult matrix, it should be carefully controlled and kept to a minimum (e.g., not exceeding 40°C).

Q3: My sample extracts are cloudy. How can I clarify them without losing my analyte?

A3: Cloudy extracts often contain lipids or other insoluble matrix components.

  • Centrifugation: Centrifuging the extract at a high speed can pellet the insoluble material.

  • Filtration: Use a syringe filter with a membrane that is compatible with your extraction solvent. Be cautious, as some filter materials can adsorb the analyte. It is advisable to test for analyte recovery after filtration[14].

  • Defatting Step: For fatty matrices, a defatting step with a non-polar solvent like hexane can be performed after the initial extraction.

Q4: How should I store my processed samples before analysis?

A4: Processed samples should be stored in a cool, dark place. For short-term storage (a few hours), refrigeration at 2-8°C is acceptable. For longer-term storage, freezing at -20°C or -80°C is recommended. Always use amber vials or protect the samples from light.

Q5: What are the main degradation products of Sulfaguanidine I should look for?

A5: The primary degradation products depend on the degradation pathway. Under hydrolytic conditions, sulfanilic acid is a likely product[2]. Photodegradation can result in a variety of photoproducts[3]. If you suspect degradation, it is advisable to use a mass spectrometer to identify potential degradation products by their mass-to-charge ratio.

Section 4: Experimental Protocols

Protocol 1: General Purpose Solid-Phase Extraction (SPE) for Sulfaguanidine from Aqueous Matrices

This protocol is a starting point and may require optimization for specific matrices.

  • Sample Pre-treatment:

    • To 10 mL of the aqueous sample, add a suitable internal standard.

    • Adjust the sample pH to approximately 4.0 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the Sulfaguanidine from the cartridge with 3 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

SPE Workflow Diagram

SPE_Workflow Start Aqueous Sample Pretreat Add IS & Adjust pH Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol -> Water) Condition->Load Wash Wash with 5% Methanol Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: General Solid-Phase Extraction workflow for Sulfaguanidine.

References

  • The Conversion and Degradation of Sulphaguanidine under UV and Electron Beam Irradiation Using Fluorescence. Journal of Fluorescence.
  • Comprehensive Insights into Sulfaguanidine in the Solid State: An Experimental and Comput
  • Determination of sulfaguanidine in medicated feedingstuffs by liquid chromatography-mass spectrometry.
  • Photocatalytic Degradation of the Antibiotic Sulfamethazine Using Decatungstate Anions in an Aqueous Solution: Mechanistic Approach. MDPI.
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.
  • Sulfaguanidine | Antimicrobial Agent. MedchemExpress.com.
  • Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review.
  • Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry.
  • Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD.
  • Hydrolysis of sulphonamides in aqueous solutions.
  • A Technical Guide to High-Purity Sulfaguanidine-13C6 for Researchers. Benchchem.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • Sulfaguanidine monohydrate Solution (Solvent: Methanol). HPC Standards.
  • Troubleshooting Sample Preparation.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies.

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Optimization

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Sulfaguanidine

Welcome to the technical support guide for navigating and mitigating matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Sulfaguanidine. This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating and mitigating matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Sulfaguanidine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with assay accuracy, reproducibility, and sensitivity due to interference from complex biological matrices.

Introduction to Matrix Effects in Sulfaguanidine Analysis

In LC-MS/MS, the "matrix" encompasses all components within a sample other than the analyte of interest, Sulfaguanidine.[1] These endogenous components, such as phospholipids, proteins, salts, and metabolites, can significantly interfere with the ionization of Sulfaguanidine in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[1][2][3][4][5] This interference can either suppress or enhance the analyte signal, leading to inaccurate and unreliable quantitative results.[3][4][5][6]

Electrospray ionization (ESI) is particularly susceptible to matrix effects, where co-eluting matrix components compete with the analyte for ionization, often resulting in ion suppression.[7][8][9] For a compound like Sulfaguanidine, which may be analyzed in various complex matrices such as plasma, tissue, or food products, understanding and mitigating these effects is critical for developing robust and reliable bioanalytical methods.[10][11][12][13][14]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you identify, quantify, and overcome matrix effects in your Sulfaguanidine LC-MS/MS assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sulfaguanidine signal is inconsistent and lower than expected in plasma samples compared to the neat standard. How can I confirm if this is a matrix effect?

A: Senior Application Scientist's Insight:

This is a classic symptom of ion suppression, a common matrix effect where other compounds in the plasma co-eluting with Sulfaguanidine interfere with its ionization.[1][15][16] To confirm and quantify this, the post-extraction spike method is the gold standard.[7] It provides a quantitative assessment of the matrix effect.

Experimental Protocol: Post-Extraction Spike Analysis
  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike Sulfaguanidine and its internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process a blank plasma sample through your entire extraction procedure. In the final step, spike the extracted blank matrix with the same concentration of Sulfaguanidine and IS as in Set A.

    • Set C (Pre-Spike Matrix): Spike blank plasma with Sulfaguanidine and IS before the extraction procedure. This set is used to determine recovery.

  • Analysis: Analyze all three sets by LC-MS/MS.

  • Calculation: The Matrix Factor (MF) is calculated to quantify the extent of the matrix effect.[5]

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    According to FDA guidance, the precision of the matrix factor across at least six different lots of matrix should not exceed 15% CV.[17]

Q2: I've confirmed ion suppression. What is the most likely culprit in my plasma samples?

A: Senior Application Scientist's Insight:

In bioanalytical samples like plasma, phospholipids are the most notorious cause of ion suppression.[7][18][19][20] These molecules are major components of cell membranes and are often co-extracted with analytes, especially during simple protein precipitation. They tend to elute in the same chromatographic window as many small molecule drugs, leading to significant signal suppression and fouling of the MS source.[18]

Q3: What are the primary strategies to mitigate matrix effects for Sulfaguanidine analysis?

A: Senior Application Scientist's Insight:

A multi-faceted approach is often the most effective. The core strategies revolve around either removing the interfering matrix components or compensating for their effects.

Primary Mitigation Strategies:

StrategyPrincipleCommon Techniques
1. Improve Sample Preparation Physically remove matrix components before injection.[1][7]Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE).[1][7]
2. Optimize Chromatography Separate Sulfaguanidine from co-eluting matrix components.[1][21]Gradient modification, column chemistry selection, use of UHPLC.[22]
3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS) Compensate for signal variability.[1][3][23][24][25]Sulfaguanidine-¹³C₆ or Sulfaguanidine-d₄.[26][27]
4. Dilute the Sample Reduce the concentration of interfering components.[4][28]Simple dilution of the final extract.

Below is a decision tree to guide your selection of an appropriate strategy.

Workflow: Selecting a Matrix Effect Mitigation Strategy

MitigationStrategy cluster_sample_prep Sample Preparation Optimization cluster_compensation Compensation & Refinement start Matrix Effect Confirmed for Sulfaguanidine Analysis ppt Start with Simple Method: Protein Precipitation (PPT) start->ppt check_ppt Is Matrix Effect Still Significant? ppt->check_ppt lle Implement Liquid-Liquid Extraction (LLE) check_ppt->lle Yes sil_is Use a Stable Isotope-Labeled Internal Standard (SIL-IS) check_ppt->sil_is No check_lle Is Cleanup Sufficient? lle->check_lle spe Employ Solid-Phase Extraction (SPE) check_lle->spe No check_lle->sil_is Yes hybridspe Consider Phospholipid Removal Plates/Cartridges (e.g., HybridSPE) spe->hybridspe hybridspe->sil_is chromatography Optimize Chromatographic Separation sil_is->chromatography validate Proceed to Method Validation chromatography->validate

Caption: Decision tree for mitigating matrix effects.

Q4: Can you provide a detailed protocol for Solid-Phase Extraction (SPE) to clean up Sulfaguanidine from a food matrix like honey?

A: Senior Application Scientist's Insight:

Absolutely. For sulfonamides in complex food matrices like honey, a mixed-mode cation exchange SPE can be highly effective.[7] It combines reversed-phase and ion-exchange mechanisms to provide superior cleanup compared to LLE or PPT alone.

Experimental Protocol: Mixed-Mode Cation Exchange SPE for Sulfaguanidine in Honey

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Weigh 1 g of homogenized honey into a 50 mL centrifuge tube.

    • Add 5 mL of a suitable extraction solvent (e.g., 0.1% formic acid in acetonitrile).[10]

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for SPE loading.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of 0.1% formic acid in water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the entire supernatant from step 1 onto the SPE cartridge.

    • Allow the sample to pass through the sorbent at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing Steps:

    • Wash 1 (Polar Interferences): Wash the cartridge with 3 mL of 0.1% formic acid in water.

    • Wash 2 (Non-polar Interferences): Wash the cartridge with 3 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute the Sulfaguanidine with 3-5 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, disrupting the ion-exchange retention.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.

    • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Q5: I don't have a stable isotope-labeled internal standard for Sulfaguanidine. Can I use a structural analog?

A: Senior Application Scientist's Insight:

While a SIL-IS is the ideal choice because it co-elutes and experiences nearly identical matrix effects as the analyte, a structural analog can be used, but with caution.[1][23] The key is to choose an analog that has very similar physicochemical properties and chromatographic behavior to Sulfaguanidine. A good candidate would be another sulfonamide antibiotic that is not expected to be in your samples, like Sulfapyridine.[11]

However, be aware that even closely related analogs may not perfectly mimic the ionization suppression/enhancement of Sulfaguanidine, which can compromise accuracy. The FDA guidance on bioanalytical method validation emphasizes the need to thoroughly assess matrix effects, and a SIL-IS provides the most robust compensation.[17][29][30] If you must use an analog, extensive validation across multiple matrix lots is crucial to prove its suitability.

References

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, November 2). LCGC International. Retrieved from [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2011, March 1). LCGC International. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science. Retrieved from [Link]

  • Mei, H. (2018). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis. Retrieved from [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved from [Link]

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • Patel, D. N., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Ou, S.-J. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. Retrieved from [Link]

  • Zacharis, C. K. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). LinkedIn. Retrieved from [Link]

  • Mei, H. (2008). Matrix effects: Causes and solutions. ResearchGate. Retrieved from [Link]

  • Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (2025, March 3). Labsci @ Pittcon. Retrieved from [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (2018, May 23). Chromatography Today. Retrieved from [Link]

  • Ciappini, C., et al. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Quantitative LC-MS/MS analysis of Sulfonamides in Honey using Advance UHPLC-EVOQ™ Elite LC-MS/MS system. (2014). ResearchGate. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024, May). U.S. Food and Drug Administration. Retrieved from [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Bioanalytical Method Validation. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]

  • Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. (2022, November 2). YouTube. Retrieved from [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018, January 2). International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Suber, R. L., & Edds, G. T. (1980). High Performance Liquid Chromatographic Determinations of Sulfonamides by Ionic Suppression. Journal of Liquid Chromatography. Retrieved from [Link]

  • Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Retrieved from [Link]

  • Determination of sulfaguanidine in medicated feedingstuffs by liquid chromatography-mass spectrometry. (2006). ResearchGate. Retrieved from [Link]

  • Matuszewski, B. K. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. Retrieved from [Link]

  • Matuszewski, B. K. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved from [Link]

  • Furey, A., & Moriarty, M. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Retrieved from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers. Retrieved from [Link]

  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of Sulfaguanidine in Animal Models

Prepared by: Your Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solu...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common challenges encountered when working to enhance the oral bioavailability of Sulfaguanidine in preclinical animal models. We will move beyond simple protocols to explore the underlying causes of experimental issues, ensuring your studies are robust, reproducible, and built on a foundation of scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the challenges of Sulfaguanidine and the strategic approaches to study design.

Question 1: Why is the oral bioavailability of Sulfaguanidine inherently low?

Answer: The poor oral bioavailability of Sulfaguanidine is primarily a consequence of its challenging physicochemical properties. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it suffers from both low aqueous solubility and low intestinal permeability.

  • Low Solubility: Sulfaguanidine is a weakly acidic drug with a pKa of approximately 2.6, and it exhibits very poor solubility in both water and acidic environments, such as the stomach. This means that only a small fraction of the administered dose dissolves in the gastrointestinal fluids, which is the prerequisite for absorption.

  • Low Permeability: Even the portion of the drug that does dissolve struggles to cross the intestinal epithelial barrier. Its molecular properties do not favor passive diffusion, the primary mechanism for the absorption of many orally administered drugs.

This dual challenge of low solubility and low permeability creates a significant bottleneck, leading to low and highly variable plasma concentrations after oral administration.

Question 2: What are the most promising formulation strategies for a BCS Class IV compound like Sulfaguanidine?

Answer: For a BCS Class IV drug, a successful formulation strategy must address both solubility and permeability. Simply enhancing one without the other is unlikely to yield significant improvements. Promising approaches include:

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy for enhancing the solubility of poorly soluble drugs. By dispersing Sulfaguanidine in its amorphous (non-crystalline) state within a hydrophilic polymer matrix, you can achieve a supersaturated concentration in the gut. This high concentration creates a larger driving force for absorption. The choice of polymer is critical; it must not only stabilize the amorphous drug but also inhibit its precipitation from the supersaturated state.

  • Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): These formulations can enhance bioavailability by multiple mechanisms. They can keep the drug in a solubilized state, and the resulting lipid droplets or micelles can be absorbed via lymphatic pathways, bypassing the first-pass metabolism in the liver. Additionally, some lipid excipients can act as permeation enhancers.

  • Nanoparticle-Based Systems: Reducing the particle size of the drug to the nanometer range (nanosuspensions) increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation. Other nanocarriers, like solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can encapsulate the drug, protecting it from degradation and potentially facilitating its transport across the intestinal mucosa.

Question 3: Which animal model is most appropriate for initial bioavailability studies of Sulfaguanidine, and why?

Answer: The rat is the most commonly used and appropriate model for initial in vivo screening of enabling formulations for drugs like Sulfaguanidine.

  • Practicality and Cost: Rats are relatively inexpensive to procure and house, and they are easier to handle for procedures like oral gavage and blood sampling compared to smaller models like mice.

  • Physiological Relevance: While not a perfect match for human physiology, the gastrointestinal tract of the rat is well-characterized and provides a reasonable model for predicting oral drug absorption.

  • Historical Data: A vast amount of historical pharmacokinetic data is available for rats, providing a valuable context for interpreting new results.

  • Surgical Cannulation: For more detailed studies requiring frequent blood sampling, rats are large enough to be surgically fitted with jugular vein or carotid artery cannulas, which allows for stress-free, serial blood collection and yields higher quality pharmacokinetic data.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: High variability in plasma concentrations between animals in the same treatment group.

Answer: High inter-animal variability is a common and frustrating issue that can mask the true effect of your formulation. The root causes often lie in the experimental technique or the formulation's stability.

Possible Causes & Solutions:

  • Inaccurate Oral Gavage:

    • Why it happens: Improper gavage technique can lead to accidental deposition of the dose into the esophagus or trachea instead of the stomach, or cause significant stress that alters gastric emptying.

    • Solution: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific species. Use a proper-sized, ball-tipped gavage needle. Administer the dose smoothly and confirm proper placement to minimize stress and prevent mis-dosing.

  • Formulation Instability or Inhomogeneity:

    • Why it happens: If you are using a suspension, the drug particles may settle over time, leading to inconsistent doses being drawn into the syringe. For amorphous solid dispersions, the drug might be recrystallizing back to its stable, less soluble form before administration.

    • Solution: For suspensions, ensure the formulation is continuously and vigorously mixed (e.g., on a vortex mixer) immediately before drawing each dose. For ASDs, prepare the dosing vehicle fresh and administer it quickly. Characterize the solid-state of your formulation before dosing (using techniques like DSC or XRD) to confirm it is still amorphous.

  • Physiological Differences (Food Effects):

    • Why it happens: The presence or absence of food in the stomach can dramatically alter gastric pH, gastric emptying time, and the secretion of bile salts, all of which can affect the dissolution and absorption of a drug, especially a BCS Class IV compound.

    • Solution: Standardize the fasting period for all animals before the study. A typical fasting period for rats is overnight (12-18 hours) with free access to water. Ensure this is consistent across all study groups.

Problem 2: My novel formulation (e.g., a solid dispersion) shows no significant bioavailability enhancement compared to the unformulated Sulfaguanidine suspension.

Answer: This "negative" result is a critical data point. The issue likely lies in the formulation design or a misunderstanding of the absorption barrier.

Possible Causes & Solutions:

  • "Spring and Parachute" Failure (for ASDs):

    • Why it happens: An ASD is designed to rapidly dissolve (the "spring") to generate a supersaturated solution, and the polymer is supposed to maintain this state (the "parachute"). If the drug rapidly precipitates out of solution into a non-absorbable crystalline form, the advantage is lost. This is known as a "failed parachute."

    • Solution: Perform in vitro dissolution testing under biorelevant conditions (e.g., using Fasted-State Simulated Intestinal Fluid - FaSSIF). This will help you determine if your formulation can achieve and maintain supersaturation. If it can't, you need to screen for a different polymer that has a stronger inhibitory effect on Sulfaguanidine crystallization.

  • Permeability is the Rate-Limiting Step:

    • Why it happens: You may have successfully increased the concentration of dissolved Sulfaguanidine in the gut, but if the drug's intrinsic low permeability is the primary bottleneck, simply having more drug in solution won't lead to more drug in the blood.

    • Solution: This is a classic BCS Class IV problem. Your formulation must also address permeability. Consider incorporating a safe and approved permeation enhancer into your formulation. Alternatively, this might indicate that a lipid-based system (like SEDDS), which can utilize different absorption pathways, might be a more suitable approach than a simple solid dispersion.

Workflow for Diagnosing Bioavailability Issues

G Start Start: Low/Variable Bioavailability Observed CheckGavage Verify Oral Gavage Technique Start->CheckGavage CheckFormulation Assess Formulation Homogeneity & Stability CheckGavage->CheckFormulation Technique OK Reformulate Reformulate: - Change Polymer/Excipients - Add Permeation Enhancer - Switch to Lipid/Nano System CheckGavage->Reformulate Technique Faulty (Retrain & Re-test) InVitroDiss Perform In Vitro Dissolution/Precipitation (Biorelevant Media) CheckFormulation->InVitroDiss Formulation OK CheckFormulation->Reformulate Formulation Unstable PermeabilityAssay Conduct In Vitro Permeability Assay (e.g., Caco-2) InVitroDiss->PermeabilityAssay Dissolution OK (Supersaturation Maintained) InVitroDiss->Reformulate Rapid Precipitation ('Failed Parachute') PermeabilityAssay->Reformulate Low Permeability Confirmed End Re-test In Vivo PermeabilityAssay->End Permeability OK (Re-evaluate other factors) Reformulate->End

Caption: A systematic workflow for troubleshooting poor in vivo results.

Part 3: Detailed Experimental Protocol

This section provides a representative protocol for the preparation and evaluation of a Sulfaguanidine solid dispersion.

Protocol: Preparation and In Vivo Pharmacokinetic Evaluation of a Sulfaguanidine-PVP K30 Solid Dispersion in Rats

1. Materials and Reagents:

  • Sulfaguanidine (micronized powder)

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)

  • Syringes

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulas

  • Heparinized saline

  • Microcentrifuge tubes with K2EDTA anticoagulant

2. Preparation of the Solid Dispersion (Solvent Evaporation Method):

  • Prepare a 1:4 weight ratio of Sulfaguanidine to PVP K30.

  • Accurately weigh and dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution using a magnetic stirrer.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the dried product and pulverize it into a fine powder using a mortar and pestle. Store in a desiccator.

3. In Vivo Study Protocol:

  • Animal Acclimatization: House the cannulated rats for at least 3 days post-surgery to allow for recovery.

  • Fasting: Fast the rats overnight (16 hours) before dosing, with free access to water.

  • Dose Preparation:

    • Control Group: Prepare a suspension of pure Sulfaguanidine in 0.5% carboxymethyl cellulose (CMC) solution to achieve a final concentration for a 10 mg/kg dose.

    • Test Group: Prepare a suspension of the Sulfaguanidine-PVP K30 solid dispersion in water to achieve a final concentration for a 10 mg/kg dose (based on the amount of Sulfaguanidine).

    • Vortex each suspension vigorously for 2 minutes immediately before dosing.

  • Dosing:

    • Weigh each rat.

    • Administer the appropriate volume of the assigned formulation via oral gavage. Record the exact time of administration (t=0).

  • Blood Sampling:

    • Collect approximately 0.2 mL of blood from the jugular vein cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect samples into the K2EDTA-coated microcentrifuge tubes.

    • After each sample, flush the cannula with a small volume of heparinized saline to prevent clotting.

  • Plasma Processing:

    • Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it to a new, clearly labeled tube.

    • Store plasma samples at -80°C until bioanalysis.

4. Bioanalysis (LC-MS/MS):

  • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of Sulfaguanidine in rat plasma.

  • Perform a protein precipitation extraction of the plasma samples (e.g., using acetonitrile).

  • Analyze the samples along with a standard curve and quality control samples.

Mechanism of Bioavailability Enhancement by ASD

G ASD Oral Dose: Amorphous Solid Dispersion (Drug in Polymer) Dissolution Rapid Dissolution in GI Fluid ('Spring') ASD->Dissolution Supersaturation Supersaturated Solution (High Thermodynamic Activity) Dissolution->Supersaturation Precipitation Precipitation (Inactive Crystals) Supersaturation->Precipitation Absorption Enhanced Absorption across Gut Wall Supersaturation->Absorption Increased Concentration Gradient Polymer Polymer Inhibits Nucleation & Growth ('Parachute') Polymer->Precipitation Bloodstream Drug in Systemic Circulation Absorption->Bloodstream

Caption: The "Spring and Parachute" model for Amorphous Solid Dispersions.

Part 4: Data Interpretation

After your bioanalysis is complete, you will generate plasma concentration vs. time data. This data should be analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters.

Table 1: Representative Pharmacokinetic Parameters for Sulfaguanidine Formulations in Rats (Dose: 10 mg/kg)

Formulation GroupCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Sulfaguanidine Suspension (Control)150 ± 252.0750 ± 120100% (Reference)
Sulfaguanidine-PVP K30 ASD (Test)600 ± 901.03000 ± 450400%

Data are presented as mean ± standard deviation (n=6). Relative Bioavailability = (AUC_Test / AUC_Control) x 100.

Interpretation of the Table:

  • Cmax (Maximum Concentration): The ASD formulation resulted in a 4-fold higher peak plasma concentration, indicating more rapid and/or more extensive absorption.

  • Tmax (Time to Cmax): The shorter Tmax for the ASD group suggests a faster rate of absorption.

  • AUC (Area Under the Curve): The AUC, which represents the total drug exposure over time, was 4-fold greater for the ASD group. This is the primary indicator of enhanced bioavailability. The relative bioavailability of 400% confirms that the solid dispersion strategy was highly successful in increasing the amount of Sulfaguanidine that reached systemic circulation.

By following these structured troubleshooting and experimental guidelines, you will be better equipped to overcome the challenges of enhancing the oral bioavailability of Sulfaguanidine, leading to more reliable and insightful preclinical data.

References

  • Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A review of the formulation of poorly soluble drugs for oral administration: A case of amorphous solid dispersion Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Lipid-based formulations for oral drug delivery Source: Molecules (MDPI) URL: [Link]

  • Title: Bioavailability and Bioequivalence Studies Submitted in NDAs and INDs — General Considerations Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Sulfaguanidine - DrugBank Source: DrugBank Online URL: [Link]

  • Title: Amorphous solid dispersions: a robust platform to address bioavailability challenges Source: Therapeutic Delivery URL: [Link]

Optimization

Technical Support Center: Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- (Sulfaguanidine Acetate Derivative)

Welcome to the technical support resource for Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability testing and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experimental results.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific issues you might encounter during your experiments, providing not just solutions but the scientific rationale behind them.

Q1: I'm observing new, unidentified peaks in my HPLC chromatogram during analysis of a stored sample. What could be the cause?

A1: The appearance of new peaks is a strong indicator of chemical degradation. Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, being a sulfonamide derivative, is susceptible to specific degradation pathways.

  • Causality: The primary suspects are hydrolysis and photolysis. The sulfonamide group can be hydrolytically cleaved, especially under non-neutral pH conditions.[1][2] Research on various sulfonamides indicates that hydrolysis rates are often highest in acidic conditions (pH 4) and lowest in alkaline conditions (pH 9).[1] The degradation can lead to the formation of byproducts like sulfanilic acid or aniline derivatives.[1][2] Exposure to light, particularly UV radiation, can also induce photodegradation.[3]

  • Troubleshooting Steps:

    • Characterize the Unknowns: Perform forced degradation studies to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light).[4][5] This process helps to tentatively identify the degradation pathways and confirm if the unknown peaks in your stored sample match the degradation products generated under specific stress.[5][6]

    • Employ a Stability-Indicating Method: Your analytical method, typically HPLC, must be "stability-indicating." This means it must be able to resolve the parent compound from all potential degradation products. If your current method co-elutes the parent drug with impurities, it needs to be redeveloped and validated.[5]

    • Review Storage Conditions: Immediately review your storage protocol against the recommended conditions (see FAQ section below). Ensure the compound is protected from light, moisture, and extreme temperatures.

Q2: The physical appearance of my solid compound has changed. It was a white powder, but now it appears discolored and clumpy. Is it still usable?

A2: A change in physical appearance is a critical sign of instability and should not be ignored.

  • Causality:

    • Clumping: This is often due to the absorption of moisture (deliquescence), which can accelerate hydrolytic degradation.[7] The compound should be stored in a dry environment.

    • Discoloration (e.g., yellowing): This is frequently a result of oxidation or photolytic degradation. Exposure to air (oxygen) and/or UV/visible light can create chromophoric (color-producing) degradation products.

  • Troubleshooting Steps:

    • Do Not Use: It is highly recommended not to use the compromised material for critical experiments, as its purity and potency are questionable.

    • Implement Proper Storage: Store the compound in a tightly sealed container, preferably amber glass or opaque plastic, to protect it from light. For enhanced protection against moisture, store it inside a desiccator or a controlled humidity chamber.[8]

    • Re-testing: If the material is valuable and must be considered for use, it requires comprehensive re-testing. This includes purity analysis by a stability-indicating HPLC method, identity confirmation, and any relevant potency or functional assays.

Q3: My experimental results are inconsistent, and I suspect a loss of potency of the compound over time. How can I confirm this and prevent it?

A3: Inconsistent results are a common consequence of using a degraded active substance. Confirming potency loss requires a systematic stability study.

  • Causality: Loss of potency is the direct result of the active pharmaceutical ingredient (API) degrading into other substances. The rate of this degradation is a function of environmental factors like temperature, humidity, and light.[9]

  • Troubleshooting Steps:

    • Establish a Baseline: Use a fresh, fully characterized batch of the compound as a reference standard.

    • Design a Stability Study: To understand the degradation profile, you must perform a formal stability study as outlined by ICH guidelines.[10][11] This involves storing aliquots of the compound under various defined conditions (e.g., long-term, accelerated) and testing them at specific time points.

    • Quantitative Analysis: At each time point, use a validated, stability-indicating HPLC method to quantify the amount of the parent compound remaining. A decrease in the main peak area directly corresponds to a loss of potency.

    • Prevention: The data from the stability study will allow you to establish a re-test period and define optimal storage conditions to minimize degradation and ensure the compound's potency throughout its use.[9]

Frequently Asked Questions (FAQs)

Q4: What are the ideal long-term storage conditions for Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-?

A4: Based on general guidelines for sulfonamide compounds and chemical safety data, the ideal storage conditions are in a cool, dry, and dark place.[8][12] Specifically:

  • Temperature: Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for enhanced stability. Avoid freezing unless data supports it, as it can introduce moisture through condensation.

  • Humidity: Keep in a low-humidity environment. Use of a desiccator is recommended. The container must be tightly closed to prevent moisture ingress.[12]

  • Light: Protect from light at all times by using amber vials or storing the container in a dark cabinet.[13]

Q5: How do I properly design a stability testing protocol according to regulatory standards?

A5: A stability testing protocol should be designed based on the principles outlined in the ICH Q1A(R2) guideline.[9] The purpose is to provide evidence on how the quality of the substance varies with time under the influence of temperature, humidity, and light.[9]

  • Batches: Use at least one to three representative batches of the substance.[9]

  • Container Closure System: The study should be conducted on the substance packaged in the same container closure system intended for routine storage.[13]

  • Storage Conditions: The core of the study involves exposing the substance to different storage conditions over time.

Study Type Storage Condition Minimum Duration Testing Frequency (Typical)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

(Data derived from ICH Q1A(R2) Guidelines)[9][14]

  • Tests: At each pull point, the sample should be tested for appearance, purity (using a stability-indicating method), and any other critical quality attributes.

Q6: What specific stress conditions should I use for a forced degradation study of this compound?

A6: Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical methods.[5][15] The goal is to achieve 5-20% degradation of the parent compound.[4]

Protocol: Forced Degradation of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24-48 hours.

    • At selected time points (e.g., 2, 8, 24, 48h), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24-48 hours.

    • At selected time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature for 24-48 hours.

    • At selected time points, withdraw a sample and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a clear glass vial.

    • Heat in an oven at a temperature above the accelerated condition (e.g., 70°C) for up to one week.

    • Periodically sample the solid, dissolve it in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[3]

    • A parallel sample should be protected from light (e.g., with aluminum foil) to serve as a dark control.

    • Analyze the samples after exposure.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms to identify and quantify the degradation products.

Visualized Workflows

Stability Study Logic Flow

The following diagram illustrates the logical workflow for conducting a comprehensive stability study, from initial planning to final reporting, in accordance with ICH guidelines.

Stability_Study_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution & Stressing cluster_analysis Phase 3: Analysis & Data Collection cluster_reporting Phase 4: Evaluation & Reporting Plan Define Protocol (ICH Q1A) SelectBatches Select ≥1 Batch of Drug Substance Plan->SelectBatches Package Package in Inert Container Closure System SelectBatches->Package Store_LT Long-Term Storage (e.g., 25°C/60%RH) Package->Store_LT Store_ACC Accelerated Storage (e.g., 40°C/75%RH) Package->Store_ACC Store_Photo Photostability (ICH Q1B) Package->Store_Photo PullSamples Pull Samples at Defined Time Points Store_LT->PullSamples Store_ACC->PullSamples Store_Photo->PullSamples AnalyticalTests Perform Analytical Tests (HPLC, Appearance, etc.) PullSamples->AnalyticalTests RecordData Record & Tabulate Data AnalyticalTests->RecordData AnalyzeTrends Analyze Degradation Trends & Mass Balance RecordData->AnalyzeTrends EstablishPeriod Establish Re-Test Period or Shelf Life AnalyzeTrends->EstablishPeriod FinalReport Compile Final Stability Report EstablishPeriod->FinalReport

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for Sulfaguanidine in Reverse-Phase Chromatography

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving a symmetrical peak shape is critical for accurate quantification and robust analytical methods.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving a symmetrical peak shape is critical for accurate quantification and robust analytical methods. Sulfaguanidine, due to its chemical nature, frequently presents a challenge in reverse-phase chromatography, often exhibiting significant peak tailing.

This guide is designed to provide you with a systematic, in-depth approach to troubleshooting and resolving this common issue. We will delve into the underlying chemical interactions causing the problem and provide step-by-step protocols to achieve optimal chromatographic performance.

Troubleshooting Guide: A Step-by-Step Approach

This section provides direct answers and actionable protocols to address sulfaguanidine peak tailing in your experiments.

Q1: I'm seeing significant peak tailing for Sulfaguanidine on my C18 column. What is the most likely cause?

A1: The primary cause of peak tailing for basic compounds like Sulfaguanidine is a secondary retention mechanism involving electrostatic interactions with the stationary phase.[1][2] Here's the underlying mechanism:

  • Analyte Charge: Sulfaguanidine contains a strongly basic guanidine group, which is protonated and carries a positive charge across the typical pH range used in reverse-phase HPLC.[3]

  • Stationary Phase Charge: Standard silica-based columns (like C18) have residual silanol groups (Si-OH) on their surface.[4] At a mobile phase pH above approximately 3-4, these acidic silanols deprotonate, becoming negatively charged (Si-O⁻).[5][6][7]

  • Secondary Interaction: The positively charged Sulfaguanidine molecule is strongly attracted to these negatively charged silanol sites. This strong, non-hydrophobic interaction is a form of cation exchange and is slower and different from the intended reverse-phase mechanism, resulting in a tailed, asymmetrical peak.[4][5][8]

This unwanted secondary interaction must be minimized to achieve a sharp, symmetrical peak.

cluster_0 Level 1: Mobile Phase Optimization cluster_1 Level 2: Column Evaluation cluster_2 Level 3: System & Sample Check start Peak Tailing Observed for Sulfaguanidine ph_adjust Action: Adjust Mobile Phase 1. Add 0.1% TFA (UV) or 0.1% FA (MS) 2. Or, use a 20mM Phosphate Buffer @ pH 2.5-3.0 start->ph_adjust check1 Is Peak Shape Acceptable? ph_adjust->check1 column_check Action: Evaluate Column 1. Confirm use of a modern, end-capped column. 2. Flush column with strong solvent. 3. If necessary, replace column. check1->column_check No resolved Problem Resolved check1->resolved Yes check2 Is Peak Shape Acceptable? column_check->check2 system_check Action: Check System & Sample 1. Minimize extra-column volume (tubing, fittings). 2. Ensure sample solvent is weaker than mobile phase. check2->system_check No check2->resolved Yes check3 Is Peak Shape Acceptable? system_check->check3 check3->resolved Yes escalate Contact Technical Support for Advanced Help check3->escalate No

Sources

Optimization

Technical Support Center: Sulfaguanidine (Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-)

Introduction: Welcome to the technical support guide for Sulfaguanidine (IUPAC Name: Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-), a sulfonamide antimicrobial agent utilized in veterinary medicine.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for Sulfaguanidine (IUPAC Name: Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-), a sulfonamide antimicrobial agent utilized in veterinary medicine.[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on mitigating the side effects of Sulfaguanidine during its application in livestock. Sulfaguanidine operates by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria.[3][4][5] This bacteriostatic action is particularly effective against enteric infections as the drug is poorly absorbed from the gastrointestinal tract, allowing it to concentrate in the gut.[1]

While its localized action is a therapeutic advantage, side effects can still occur, particularly with prolonged use, high doses, or in animals with pre-existing health conditions.[6] This guide provides a structured, question-and-answer-based approach to troubleshoot and manage these potential adverse effects, ensuring both the welfare of the experimental animals and the integrity of your research data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Renal & Urinary Tract Complications

Question 1: We've observed crystalluria and signs of renal distress in animals treated with Sulfaguanidine. What is the underlying mechanism and how can we mitigate this?

Answer:

Mechanism: Sulfaguanidine, like other sulfonamides, can precipitate in the renal tubules, especially in acidic urine, leading to the formation of crystals (crystalluria).[6][7] This can cause mechanical damage to the kidneys, leading to hematuria (blood in urine), and in severe cases, obstruction of the urinary tract.[6][8] Dehydrated animals are at a significantly higher risk.[6] The risk of crystalluria is a known adverse effect associated with sulfonamide therapy.[9]

Mitigation Strategies:

  • Ensure Adequate Hydration: This is the most critical preventative measure. Constant access to fresh, clean water is non-negotiable. For animals showing reduced water intake, supportive fluid therapy may be necessary. Animals should be monitored to ensure adequate water consumption during treatment.[10]

  • Urinary Alkalinization: Sulfonamides are more soluble in alkaline urine.[6] In non-ruminant species, the addition of urinary alkalizers like sodium bicarbonate to the feed or water can be considered, though this must be done cautiously to avoid metabolic alkalosis. Herbivores naturally have more alkaline urine, which offers some protection.[6]

  • Dose & Duration Management: Strictly adhere to recommended dosing protocols. Avoid prolonged use unless absolutely necessary for the experimental design. Treatment duration should generally not exceed a few days.

Experimental Protocol: Monitoring for Renal Complications

  • Baseline Data Collection: Before initiating treatment, collect urine and blood samples to establish baseline values for urinalysis (pH, specific gravity, presence of crystals) and serum biochemistry (BUN, creatinine).

  • Daily Clinical Observation: Monitor for clinical signs of renal distress, including changes in urination frequency, volume, color, and signs of pain or discomfort.

  • Regular Urinalysis: Collect urine samples at regular intervals (e.g., every 48 hours) during the treatment period. Analyze for:

    • pH: A shift towards acidity increases risk.

    • Crystals: Microscopic examination for sulfonamide crystals.

    • Hematuria: Presence of red blood cells.

  • Serum Biochemistry: Monitor BUN and creatinine levels, as elevations can indicate compromised kidney function.[9]

Question 2: An animal is showing signs of urinary obstruction. What is the immediate course of action?

Answer:

This is a medical emergency.

  • Cease Sulfaguanidine Administration Immediately.

  • Veterinary Intervention: The animal requires immediate veterinary care. The primary goal is to relieve the obstruction, which may involve catheterization.

  • Aggressive Fluid Therapy: Intravenous fluid therapy is crucial to rehydrate the animal and promote diuresis to help flush the urinary tract.

  • Re-evaluation of Protocol: Once the animal is stabilized, the experimental protocol must be reviewed. This includes re-evaluating the dosage, hydration status of all animals in the cohort, and the overall health of the animals selected for the study.

Section 2: Gastrointestinal & Microbiome Health

Question 3: We are observing diarrhea and other gastrointestinal disturbances. Is this a direct side effect of the drug?

Answer:

Mechanism: Yes, gastrointestinal disturbances such as nausea, vomiting, and diarrhea are common side effects of Sulfaguanidine.[11] While the drug targets pathogenic bacteria, it can also disrupt the balance of the normal, beneficial gut microbiota, a condition known as dysbiosis.[12][13] This imbalance can lead to digestive upset and can also have broader implications for the animal's immune status and nutrient absorption.[13][14]

Mitigation Strategies:

  • Supportive Care: Ensure continued access to water and palatable feed to prevent dehydration and maintain energy balance. The primary treatment for enteritis is often aggressive fluid replacement.[10]

  • Probiotics & Prebiotics: Co-administration of probiotics (beneficial live microbes) and prebiotics (fibers that feed beneficial microbes) can help stabilize the gut microbiome and reduce the severity of dysbiosis.[13] This should be considered as a prophylactic measure in your experimental design.

  • Dose Evaluation: Gastrointestinal effects can be dose-dependent.[15] If disturbances are severe, a re-evaluation of the dosage may be warranted.

Experimental Workflow: Assessing Gut Microbiome Impact

Caption: Workflow for monitoring gut microbiome changes during Sulfaguanidine treatment.

Section 3: Hypersensitivity and Hematological Effects

Question 4: Some animals are developing skin rashes and fever. Could this be an allergic reaction?

Answer:

Mechanism: Yes, hypersensitivity reactions are a known risk with all sulfonamides.[9][11] These are idiosyncratic reactions, meaning they are not predictable and can occur at any dose.[15] Clinical signs can include:

  • Skin rashes, hives (urticaria)[9][11]

  • Fever[9]

  • Polyarthritis (inflammation of multiple joints)[9]

  • In severe, rare cases, anaphylaxis.[11]

Mitigation and Management:

  • Immediate Discontinuation: Stop administration of Sulfaguanidine to the affected animal immediately.

  • Supportive Care: Provide supportive care as directed by a veterinarian. This may include antihistamines or corticosteroids depending on the severity.

  • Documentation: Carefully document the reaction. The affected animal should be excluded from further studies involving sulfonamides, as re-exposure can lead to a more severe reaction.

  • Breed Susceptibility: Be aware of potential breed-specific sensitivities. For example, Doberman Pinschers are known to be more susceptible to sulfonamide toxicity.[15]

Question 5: We've noted pale mucous membranes and lethargy in some animals on a long-term protocol. What hematological side effects should we be aware of?

Answer:

Mechanism: Though less common, Sulfaguanidine can cause hematologic reactions by affecting the bone marrow.[7][11] Potential adverse effects include:

  • Anemia: Low red blood cell count.

  • Leukopenia: Low white blood cell count, which can increase susceptibility to other infections.

  • Thrombocytopenia: Low platelet count, which can lead to easy bruising or bleeding.[11]

These effects are more likely with prolonged administration.[9]

Monitoring Protocol: Hematological Assessment

  • Establish Baseline: Perform a complete blood count (CBC) before starting the experiment.

  • Periodic Monitoring: For long-term studies, repeat CBCs at regular intervals to monitor for any significant changes in red blood cell, white blood cell, or platelet counts.[11]

  • Clinical Signs: Be vigilant for clinical signs such as fatigue, weakness, pale mucous membranes, or unexplained bleeding/bruising.[11] If observed, perform a CBC immediately.

Data Summary: Potential Side Effects and Mitigation

Side Effect Category Specific Signs Primary Mechanism Key Mitigation/Troubleshooting Strategy
Renal/Urinary Crystalluria, hematuria, urinary obstructionPrecipitation of drug in acidic urine[6]Ensure adequate hydration ; consider urinary alkalizers in non-ruminants.[6]
Gastrointestinal Diarrhea, anorexia, vomitingDisruption of gut microbiota (dysbiosis)[12]Co-administer probiotics/prebiotics; ensure supportive care.[13]
Hypersensitivity Skin rash, fever, polyarthritisIdiosyncratic immune-mediated reaction[9][16]Immediate discontinuation of the drug ; provide supportive care.
Hematological Anemia, leukopenia, thrombocytopeniaBone marrow suppression[7][11]Monitor with periodic Complete Blood Counts (CBC) in long-term studies.

Logical Troubleshooting Workflow

The following diagram provides a decision-making framework for an investigator observing an adverse event.

TroubleshootingFlow cluster_renal Renal/Urinary Signs cluster_gi Gastrointestinal Signs cluster_allergic Systemic/Allergic Signs Start Adverse Event Observed in Animal Identify Identify Clinical Signs Start->Identify Renal_Signs Crystalluria, Hematuria, Straining to Urinate Identify->Renal_Signs Urinary GI_Signs Diarrhea, Vomiting, Anorexia Identify->GI_Signs Digestive Allergic_Signs Skin Rash, Fever, Lethargy, Joint Swelling Identify->Allergic_Signs Systemic Check_Hydration Assess Hydration Status & Urine pH Renal_Signs->Check_Hydration Increase_Water Increase Fluid Intake (Oral or IV) Check_Hydration->Increase_Water Stop_Drug_Severe Severe? (Obstruction) -> YES: Stop Drug & Seek Vet Care Check_Hydration->Stop_Drug_Severe Supportive_Care Provide Supportive Care (Fluids, Palatable Feed) GI_Signs->Supportive_Care Probiotics Consider Probiotics Supportive_Care->Probiotics Review_Dose Review Dosage Probiotics->Review_Dose Stop_Drug_Allergy STOP DRUG IMMEDIATELY Allergic_Signs->Stop_Drug_Allergy Vet_Consult Consult Veterinarian for Supportive Care Stop_Drug_Allergy->Vet_Consult Exclude Exclude Animal from Re-exposure Vet_Consult->Exclude

Caption: Decision tree for troubleshooting adverse events during Sulfaguanidine administration.

References

  • Understanding the Mechanism of Action of Sulfaguanidine Antibiotics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • What is the mechanism of Sulfaguanidine? (2024, July 17). Patsnap Synapse.
  • What is Sulfaguanidine used for? (2024, June 15). Patsnap Synapse.
  • Sulfaguanidine | 57-67-0. (n.d.). ChemicalBook.
  • SULFONAMIDES (Veterinary—Systemic). (2007). The United States Pharmacopeial Convention.
  • What are the side effects of Sulfaguanidine? (2024, July 14). Patsnap Synapse.
  • DAD-Sulphaguanidine Water-Soluble Powder. (n.d.). DADvet.
  • Meena, M., & Meena, O. P. (2022, May 6). TOXICITY OF SULPHONAMIDE IN ANIMALS.
  • Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). MSD Veterinary Manual.
  • Sulfaguanidine. (n.d.). Wikipedia.
  • Sulfaguanidine. (n.d.). Chem-Impex.
  • Sulfonamides. (n.d.). Poultrymed.
  • CRYSTALLURIA. (n.d.). Pets Plus Us.
  • The Role of Livestock Antibiotic Use in Microbiota Dysbiosis and Neuroinflammation. (n.d.). PMC.
  • Improving animal health with gut microbiome therapeutics. (2025, November 12). CAS.org.
  • Trepanier, L. A. (2004). Idiosyncratic Toxicity Associated With Potentiated Sulfonamides in the Dog. Journal of Veterinary Pharmacology and Therapeutics, 27(3), 129-38.
  • Recognizing and treating adverse drug reactions (Proceedings). (n.d.). DVM360.
  • Impact of the Gut Microbiota–Metabolite Axis on Intestinal Fatty Acid Absorption in Huainan Pigs. (n.d.). MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a New Analytical Method for Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- (Sulfacetamide) Detection

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Robust Analytical Method Validation Sulfacetamide is a widely utilized sulfonamide antibiotic, primarily in ophthalmic and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Robust Analytical Method Validation

Sulfacetamide is a widely utilized sulfonamide antibiotic, primarily in ophthalmic and dermatological applications, to combat bacterial infections.[1][2] Its therapeutic efficacy is contingent upon the precise quantification of the active pharmaceutical ingredient (API) in drug products. Consequently, the development and validation of reliable analytical methods are paramount for quality control, ensuring patient safety, and meeting regulatory requirements.[3][4] This guide details the validation of a novel, stability-indicating HPLC method and compares its performance characteristics with those of traditional UV-Vis spectrophotometry and an alternative HPLC method, providing a comprehensive resource for analytical chemists in the pharmaceutical industry.

The validation process detailed herein adheres to the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7][8]

Physicochemical Properties of Sulfacetamide

A thorough understanding of the physicochemical properties of sulfacetamide is fundamental to developing a robust analytical method.

PropertyValueReference
Chemical NameN-[(4-aminophenyl) sulfonyl] acetamide[1]
Molecular FormulaC8H10N2O3S[2][9]
Molecular Weight214.24 g/mol [9][10]
Melting Point182-184 °C[2][9]
pKa1.8 (–NH2) and 5.4 (–SO2NH–)[1]
SolubilityFreely soluble in water, sparingly soluble in ethanol, practically insoluble in chloroform and ether.[1]
UV max258 nm in water[9][11][12][13]

A Novel Stability-Indicating HPLC-UV Method

A new reversed-phase HPLC method with UV detection was developed to provide a simple, accurate, and precise quantification of sulfacetamide. The key innovation of this method lies in its ability to separate sulfacetamide from its primary degradation product, sulfanilamide, rendering it stability-indicating.[14]

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20, v/v), with the pH adjusted to 5.0 using orthophosphoric acid.[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: 254 nm.[15]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Rationale for Experimental Choices: The selection of a C18 column is based on its proven efficacy in separating moderately polar compounds like sulfacetamide. The mobile phase composition was optimized to achieve a balance between adequate retention of the analyte and a reasonable run time. A wavelength of 254 nm was chosen as it provides good sensitivity for both sulfacetamide and its potential degradation products.[15]

Method Validation: Adherence to ICH Q2(R1) Guidelines

The developed HPLC-UV method was rigorously validated in accordance with ICH Q2(R1) guidelines to establish its suitability for its intended purpose.[3][4][5][6][7][8]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[7] To demonstrate this, forced degradation studies were conducted to generate potential degradation products.

Experimental Protocol: Forced Degradation Studies Sulfacetamide solutions were subjected to the following stress conditions as per ICH guidelines:[16][17]

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.[16]

  • Thermal Degradation: 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[18]

The chromatograms of the stressed samples were compared with that of an unstressed standard solution. The results demonstrated that the degradation products, primarily sulfanilamide, were well-resolved from the parent sulfacetamide peak, confirming the method's stability-indicating nature.[14]

G cluster_0 Method Validation Workflow A Define Analytical Target Profile (ATP) B Develop Analytical Method A->B C Conduct Risk Assessment (ICH Q9) B->C D Create Validation Protocol C->D E Execute Validation Experiments D->E F Analyze Data & Compare with Acceptance Criteria E->F G Prepare Validation Report F->G

Caption: A typical workflow for analytical method validation.

Linearity

Linearity was assessed by analyzing a series of sulfacetamide standard solutions over a concentration range of 10-100 µg/mL. The peak area response was plotted against the corresponding concentration, and the linearity was evaluated by the correlation coefficient (R²) of the regression line.

Range

The range of the method was established as the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy was determined by the recovery of known amounts of sulfacetamide spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

Precision

Precision was evaluated at two levels:

  • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on three different days by two different analysts.

The precision was expressed as the relative standard deviation (RSD) of the measurements.

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, such as the mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). The effect of these changes on the system suitability parameters (e.g., peak asymmetry, theoretical plates) was monitored.

Comparison with Alternative Analytical Methods

To provide a comprehensive evaluation, the performance of the newly developed HPLC-UV method was compared with two other commonly employed techniques for sulfacetamide analysis: a UV-Vis spectrophotometric method and a previously reported HPLC method.

UV-Vis Spectrophotometric Method

A simple UV-Vis spectrophotometric method based on the measurement of absorbance at the λmax of sulfacetamide (258 nm in water) was validated.[9][11][12][13]

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Distilled water.

  • Wavelength: 258 nm.

  • Calibration Range: 5-25 µg/mL.

Comparative Performance Data
ParameterNew HPLC-UV MethodUV-Vis Spectrophotometric MethodAlternative HPLC Method
Linearity (R²) > 0.999> 0.998> 0.999
Range (µg/mL) 10 - 1005 - 255 - 50
Accuracy (% Recovery) 98.5 - 101.297.8 - 102.599.0 - 101.5
Precision (RSD%) < 2.0< 2.5< 2.0
LOD (µg/mL) 0.51.00.8
LOQ (µg/mL) 1.53.02.5
Specificity Stability-indicatingNot stability-indicatingMay not be stability-indicating

Discussion of Comparative Data: The new HPLC-UV method demonstrates superior performance in several key areas. Its wider linear range allows for the analysis of a broader range of sample concentrations without the need for extensive dilution. The lower LOD and LOQ indicate a higher sensitivity, which is crucial for the detection of trace amounts of the analyte. Most importantly, the demonstrated stability-indicating capability of the new HPLC method is a significant advantage over the UV-Vis spectrophotometric method, which is unable to differentiate between the parent drug and its degradation products.[14] While the alternative HPLC method offers comparable linearity and precision, its stability-indicating properties were not explicitly demonstrated in the available literature.

G cluster_0 Validation Parameters cluster_1 Method Suitability Specificity Specificity Suitability Suitable for Intended Purpose Specificity->Suitability Linearity Linearity Linearity->Suitability Range Range Range->Suitability Accuracy Accuracy Accuracy->Suitability Precision Precision Precision->Suitability LOD LOD LOD->Suitability LOQ LOQ LOQ->Suitability Robustness Robustness Robustness->Suitability

Sources

Comparative

Comparative Efficacy of Sulfaguanidine Versus Other Sulfonamides: A Technical Guide for Researchers

This guide provides a comprehensive analysis of the comparative efficacy of sulfaguanidine against other sulfonamides, with a focus on their application in treating enteric bacterial infections. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the comparative efficacy of sulfaguanidine against other sulfonamides, with a focus on their application in treating enteric bacterial infections. Designed for researchers, scientists, and drug development professionals, this document synthesizes historical clinical data and in-vitro microbiological findings to offer an objective comparison. We will delve into the mechanistic underpinnings of these drugs, their pharmacokinetic profiles, and the available evidence on their clinical effectiveness and safety.

Introduction: The Sulfonamides and the Quest for Targeted Gastrointestinal Action

The advent of sulfonamides in the 1930s marked a turning point in the fight against bacterial infections.[1] These synthetic antimicrobial agents function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of folate, a crucial precursor for DNA and RNA synthesis, thereby exerting a bacteriostatic effect.[2] Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Sulfaguanidine, a guanidine derivative of sulfanilamide, was introduced in 1940 with the specific aim of treating infections localized to the gastrointestinal tract, such as bacillary dysentery.[3] Its key distinguishing feature is its poor absorption from the gut, which allows it to reach high concentrations at the site of infection.[2][3] This guide will compare the efficacy of sulfaguanidine with other sulfonamides that have seen wider systemic and, in some cases, gastrointestinal applications, such as sulfamethoxazole, sulfadiazine, and the poorly absorbed succinylsulfathiazole.

Mechanism of Action: A Shared Pathway with a Common Target

All sulfonamides, including sulfaguanidine, share the same fundamental mechanism of action. They competitively inhibit the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid.[2] This inhibition halts the production of purines and thymidine, essential building blocks for DNA and RNA, ultimately leading to a bacteriostatic effect.[2] At higher concentrations, particularly in the urine, some sulfonamides can exhibit bactericidal properties.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Sulfonamides Sulfonamides (e.g., Sulfaguanidine) Sulfonamides->DHPS Competitive Inhibition Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acids Purines & Pyrimidines (DNA & RNA Synthesis) Tetrahydrofolate->Nucleic_Acids Essential Co-factor

Figure 1: Mechanism of action of sulfonamides.

Pharmacokinetics: The Decisive Factor for Clinical Application

The primary differentiator between sulfaguanidine and many other sulfonamides lies in their pharmacokinetic profiles, specifically their absorption from the gastrointestinal tract.

SulfonamideAbsorption from GI TractPrimary Site of ActionSystemic Concentration
Sulfaguanidine PoorIntestinal LumenLow
Succinylsulfathiazole PoorIntestinal LumenLow
Sulfamethoxazole Well-absorbedSystemicHigh
Sulfadiazine Well-absorbedSystemicHigh

Table 1: Comparative Pharmacokinetic Properties of Selected Sulfonamides.

Sulfaguanidine's low absorption is a deliberate design feature for treating enteric infections, as it concentrates the drug in the gut.[2] In contrast, sulfonamides like sulfamethoxazole and sulfadiazine are readily absorbed, leading to therapeutic concentrations in the bloodstream and tissues, making them suitable for systemic infections.

Comparative In-Vitro Efficacy

Evaluating the minimum inhibitory concentration (MIC) is a standard method for assessing the in-vitro efficacy of an antimicrobial agent. While historical data is predominant, some contemporary studies on sulfonamide derivatives provide insights.

Sulfonamide DerivativeOrganismMIC (µg/mL)
Sulfaguanidine derivative (3c)E. coli62.50
Sulfapyridine derivative (3d)E. coli31.25
Sulfamethazine derivative (3l)E. coli7.81

Table 2: Minimum Inhibitory Concentrations (MICs) of Novel Sulfonamide Derivatives against E. coli.[4]

It is important to note that these values are for novel derivatives and not the parent drugs. However, they suggest that other sulfonamide moieties might possess greater intrinsic activity against E. coli compared to sulfaguanidine. The high rates of sulfonamide resistance among enteric pathogens like Shigella and E. coli in recent decades have significantly limited the clinical utility of all sulfonamides for these infections.[1][5]

Clinical Efficacy: A Historical Perspective

The primary clinical application for sulfaguanidine has been the treatment of bacillary dysentery and other enteric infections. Due to its historical significance, much of the direct comparative clinical data is from the mid-20th century.

A 1943 study published in the Journal of the American Medical Association compared the efficacy of sulfaguanidine and the then-new succinylsulfathiazole in treating acute bacillary dysentery (Flexner).

Treatment GroupNumber of PatientsAverage Duration of Fever (days)Average Number of Stools on 3rd Day
Sulfaguanidine502.65.4
Succinylsulfathiazole501.93.8
Control (Supportive)504.18.2

Table 3: Comparison of Sulfaguanidine and Succinylsulfathiazole in the Treatment of Acute Bacillary Dysentery (Flexner). (Adapted from Smyth et al., 1943).

The study concluded that while both drugs were effective, succinylsulfathiazole appeared to be slightly more efficient in controlling the symptoms of dysentery.

Adverse Effects: A Class-Wide Consideration

The adverse effect profile of sulfaguanidine is generally consistent with that of other sulfonamides. Common side effects include gastrointestinal disturbances such as nausea, vomiting, and diarrhea.[2][6]

More severe, though less common, adverse reactions associated with sulfonamides include:

  • Hypersensitivity Reactions: These can range from skin rashes to life-threatening conditions like Stevens-Johnson syndrome.[2][6]

  • Crystalluria: The precipitation of drug crystals in the urine can lead to kidney stones or damage. Maintaining adequate hydration is crucial to mitigate this risk.[6]

  • Hematologic Effects: Anemia, leukopenia (low white blood cell count), and thrombocytopenia (low platelet count) can occur.[6]

  • Hepatotoxicity: Liver damage is a rare but serious potential side effect.[6]

Due to the poor systemic absorption of sulfaguanidine, the incidence of systemic side effects might be lower compared to well-absorbed sulfonamides like sulfamethoxazole. However, specific comparative data on the incidence of adverse effects is scarce.

Experimental Protocols

In-Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of sulfonamides against enteric pathogens using the broth microdilution method.

Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sulfonamide stock solutions of known concentrations

  • Incubator at 35-37°C

Procedure:

  • Preparation of Sulfonamide Dilutions: A serial two-fold dilution of the sulfonamide is prepared in MHB directly in the microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the sulfonamide dilution is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing MHB and inoculum but no drug) and a sterility control well (containing MHB only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is recorded as the lowest concentration of the sulfonamide at which there is no visible growth of the bacterium.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare serial dilutions of Sulfonamide in 96-well plate C Inoculate wells with bacterial suspension A->C B Standardize bacterial inoculum to 0.5 McFarland B->C D Incubate at 35-37°C for 16-20 hours C->D E Read plate and determine MIC D->E

Figure 2: Workflow for MIC determination by broth microdilution.

Clinical Trial Design for Enteric Infections: A Randomized Controlled Trial Framework

This section outlines a general framework for a randomized controlled trial (RCT) to compare the efficacy of two sulfonamides for the treatment of acute bacterial diarrhea.

Objective: To compare the clinical and bacteriological efficacy and safety of Sulfonamide A versus Sulfonamide B in adults with acute bacterial diarrhea.

Study Design: A multicenter, randomized, double-blind, parallel-group study.

Inclusion Criteria:

  • Adult patients (18-65 years) with acute diarrhea (≥3 unformed stools in 24 hours).

  • Presence of at least one accompanying symptom (e.g., fever, abdominal cramps, vomiting).

  • Stool sample positive for a suspected bacterial pathogen (e.g., Shigella, enterotoxigenic E. coli).

Exclusion Criteria:

  • Known hypersensitivity to sulfonamides.

  • Recent use of antibiotics.

  • Severe underlying disease.

Intervention:

  • Group 1: Sulfonamide A at a specified dose and duration.

  • Group 2: Sulfonamide B at a specified dose and duration.

Primary Endpoints:

  • Time to last unformed stool (TLUS).

  • Clinical cure rate at the end of treatment (e.g., resolution of diarrhea and other symptoms).

Secondary Endpoints:

  • Bacteriological eradication rate (negative stool culture at follow-up).

  • Incidence and severity of adverse events.

Study Procedures:

  • Screening and Randomization: Eligible patients are randomized to one of the two treatment groups.

  • Treatment and Monitoring: Patients receive the assigned treatment and are monitored daily for clinical symptoms and adverse events.

  • Follow-up: Patients are followed up after the end of treatment for clinical and bacteriological assessment.

Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization GroupA Treatment Group A (Sulfonamide A) Randomization->GroupA GroupB Treatment Group B (Sulfonamide B) Randomization->GroupB FollowUpA Follow-up (Clinical & Bacteriological) GroupA->FollowUpA FollowUpB Follow-up (Clinical & Bacteriological) GroupB->FollowUpB Analysis Data Analysis (Efficacy & Safety) FollowUpA->Analysis FollowUpB->Analysis End Study Conclusion Analysis->End

Figure 3: Randomized controlled trial design for comparing two sulfonamides.

Conclusion and Future Perspectives

Sulfaguanidine represents an early and logical approach to the treatment of enteric infections: delivering a high concentration of an antimicrobial agent directly to the site of infection while minimizing systemic exposure. Historical clinical data suggests its efficacy in an era before widespread antibiotic resistance. However, direct comparative data with other sulfonamides is limited, and the rise of resistance has largely rendered single-agent sulfonamide therapy for bacterial gastroenteritis obsolete.

For the modern researcher, sulfaguanidine and its poorly absorbed counterparts serve as important case studies in targeted drug delivery. Future research in this area may not involve the revival of sulfaguanidine for treating infectious diarrhea but could focus on:

  • Novel Drug Delivery Systems: Utilizing the principle of poor absorption to deliver novel, non-antibiotic therapeutics to the gut.

  • Understanding the Gut Microbiome: Investigating the impact of non-absorbed drugs on the gut microbiota and its implications for health and disease.

  • Repurposing: Exploring potential new applications for sulfaguanidine and similar molecules.

This guide has aimed to provide an objective and technically grounded comparison of sulfaguanidine with other sulfonamides, acknowledging the historical context and the limitations of the available data. It is our hope that this information will be a valuable resource for those involved in the ongoing development of novel therapeutic agents.

References

  • Patsnap Synapse. (2024, June 15). What is Sulfaguanidine used for? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 14). What are the side effects of Sulfaguanidine? Retrieved from [Link]

  • Smyth, C. J., Finkelstein, M. B., Gould, S. E., Koppa, T. M., & Leeder, F. S. (1943). Acute Bacillary Dysentery (Flexner): Treatment with Sulfaguanidine and Succinylsulfathiazole.
  • Wikipedia. (n.d.). Sulfaguanidine. Retrieved from [Link]

  • MDPI. (2021). Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors. Molecules, 26(3), 733.
  • PubMed. (1974). In Vitro Susceptibility of Shigella Strains to Trimethoprim and Sulfamethoxazole. Antimicrobial Agents and Chemotherapy, 5(5), 439–443.
  • Wikipedia. (n.d.). Sulfaguanidine. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4201.
  • DuPont, H. L., et al. (1987). Current problems in antimicrobial therapy for bacterial enteric infection. The American Journal of Medicine, 82(4, Supplement 1), 324-328.
  • PubMed. (1987). Treatment of bacillary dysentery: a comparison between enoxacin and nalidixic acid. Journal of Antimicrobial Chemotherapy, 19(5), 695-698.
  • PubMed Central. (2019). Guideline for the Antibiotic Use in Acute Gastroenteritis. Infection & Chemotherapy, 51(2), 217-243.
  • PubMed. (n.d.). Multicenter, randomized, double blind clinical trial of short course versus standard course oral ciprofloxacin for Shigella dysenteriae type 1 dysentery in children. Retrieved from [Link]

  • Klontz, K. C., & Singh, N. (2015). Treatment of drug-resistant Shigella infections. Expert Review of Anti-infective Therapy, 13(1), 69-80.
  • PubMed. (1980). Antibiotic Resistance of Shigella Strains Isolated in Cádiz (Author's Transl). Medicina Clínica, 75(10), 425-429.
  • PubMed. (2023). Safety and Tolerability of SER-109 as an Investigational Microbiome Therapeutic in Adults With Recurrent Clostridioides difficile Infection: A Phase 3, Open-Label, Single-Arm Trial. JAMA Network Open, 6(2), e2255286.
  • PubMed. (2015). A comparison of adverse drug reactions between high- and standard-dose trimethoprim-sulfamethoxazole in the ambulatory setting. Current Drug Safety, 8(2), 113-117.
  • BPAC NZ. (n.d.). Appropriate use of sulfonamide antibiotics. Retrieved from [Link]

  • PubMed Central. (2025). Evaluation of Adverse Events Associated with the Sulfamethoxazole/Trimethoprim Combination Drug. Journal of Clinical Medicine, 14(13), 3987.
  • PubMed Central. (2021). Comparison of MICs in Escherichia coli isolates from human health surveillance with MICs obtained for the same isolates by broth microdilution. Journal of Antimicrobial Chemotherapy, 76(9), 2329–2336.
  • PubMed Central. (2015). Comparative analysis of antimicrobial resistance in enterotoxigenic Escherichia coli isolates from two paediatric cohort studies in Lima, Peru. Journal of Medical Microbiology, 64(Pt 7), 781–789.
  • ResearchGate. (2005). Resistance among Escherichia coli to sulphonamides and other antimicrobials now little used in man. Journal of Antimicrobial Chemotherapy, 56(5), 962-965.
  • PubMed Central. (n.d.). The Use of Sulfaguanidine for Prophylaxis in Sonne Bacillary Dysentery, and in the Control of the Carrier State. Retrieved from [Link]

  • PubMed Central. (1965). Treatment of Bacillary Dysentery.
  • PubMed. (2024). A phase 3 randomized trial of sulopenem vs. ertapenem in patients with complicated intra-abdominal infections. Clinical Microbiology and Infection.
  • PubMed. (1985). Comparative clinical study of Sulbactam and ampicillin and clindamycin and tobramycin in infections of soft tissues. Surgery, Gynecology & Obstetrics, 161(4), 337-342.
  • Preprints.org. (2024).
  • PubMed Central. (n.d.). Antimicrobial Susceptibility of Enterotoxigenic Escherichia coli from Diarrhoeic Neonatal Calves in Spain. Retrieved from [Link]

  • MDPI. (2024). The Antimicrobial Resistance of Enterotoxigenic Escherichia coli from Diarrheal Patients and the Environment in Two Geographically Distinct Rural Areas in Bangladesh over the Years. Antibiotics, 13(2), 143.

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Validation

A Technical Guide to the Cross-Reactivity of Sulfaguanidine in Broad-Spectrum Sulfonamide Immunoassays

This guide provides an in-depth technical analysis of the cross-reactivity of sulfaguanidine in immunoassays designed for the broad-spectrum detection of other sulfonamide (sulfa) drugs. For researchers and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the cross-reactivity of sulfaguanidine in immunoassays designed for the broad-spectrum detection of other sulfonamide (sulfa) drugs. For researchers and drug development professionals engaged in analytical testing, understanding the specificity of screening methods is paramount. This document synthesizes experimental data, explores the underlying immunochemical principles, and provides a validated protocol to empower laboratories to assess assay performance directly.

Introduction: The Challenge of Class-Specific Immunoassays

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for therapeutic and prophylactic purposes.[1] Due to concerns about antimicrobial resistance and potential allergic reactions in humans, regulatory bodies in the European Union, the USA, and other regions have established maximum residue limits (MRLs) for total sulfonamides in animal-derived food products, typically at 100 µg/kg.[2]

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), serve as invaluable first-line screening tools for monitoring these residues. They are rapid, cost-effective, and suitable for high-throughput analysis.[3] The goal of a broad-spectrum or "class-specific" sulfonamide immunoassay is to detect a wide range of structurally similar sulfonamide compounds with relatively uniform affinity.[4] However, the structural diversity within the sulfonamide class presents a significant immunochemical challenge. This guide focuses specifically on sulfaguanidine, a compound often used to treat enteric infections, and objectively examines its performance in immunoassays developed for other common sulfa drugs like sulfamethazine and sulfadiazine.

The Immunochemical Basis of Sulfonamide Recognition

An antibody's ability to recognize a specific molecule—or a class of molecules—is dictated by the molecular features of the immunizing hapten used to generate it. Sulfonamides share a common p-aminobenzenesulfonamide core structure. The key structural diversity, which largely determines their therapeutic properties and their recognition by antibodies, arises from the substituent at the N1 position of the sulfonamide group.[5][6]

  • Hapten Design is Critical: To produce antibodies, small molecules like sulfonamides (haptens) must be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA). The site of this conjugation and the structure of the hapten itself are critical. Most broad-spectrum anti-sulfonamide antibodies are raised against haptens that mimic common N1-heterocyclic ring structures (e.g., pyrimidine or isoxazole rings) found in drugs like sulfamethazine, sulfadiazine, or sulfamethoxazole.[7]

  • Sulfaguanidine: A Structural Outlier: Sulfaguanidine is unique among common sulfonamides. Instead of a heterocyclic ring at the N1 position, it possesses a guanidinium group (-C(=NH)NH₂). This group is significantly different in terms of size, shape, and electronic properties from the aromatic rings of other sulfonamides.

This fundamental structural difference is the primary reason for sulfaguanidine's poor recognition in most broad-spectrum sulfonamide immunoassays. The antibody's antigen-binding site, shaped to recognize a specific N1-ring structure, cannot effectively bind the guanidinium group, resulting in low to negligible cross-reactivity.[5][6]

Comparative Performance Data: Sulfaguanidine Cross-Reactivity

The cross-reactivity of a non-target analyte is typically expressed as a percentage relative to the primary target analyte of the assay (the analyte for which the assay is calibrated, often sulfamethazine). It is calculated using the concentrations that cause 50% inhibition of the signal (IC50) with the following formula:

Cross-Reactivity (%) = (IC50 of Primary Target Drug / IC50 of Test Drug) x 100

Experimental data from commercially available sulfonamide immunoassay kits consistently demonstrate the low cross-reactivity of sulfaguanidine.

Table 1: Cross-Reactivity of Sulfaguanidine in a Commercial Multi-Sulfonamide ELISA Kit

CompoundCross-Reactivity (%)Reference
Sulfamethazine100%[8]
Sulfamerazine108%[8]
Sulfisoxazole99%[8]
Sulfadiazine68%[8]
Sulfaguanidine <1% [8]
Sulfapyridine<1%[8]
Sulfadimethoxine<1%[8]

Data sourced from the R-Biopharm RIDASCREEN® Sulfonamide ELISA kit manual. The cross-reactivities are determined in a buffer system.[8]

The significance of this data is clear: an assay designed to detect sulfamethazine and other structurally similar compounds will fail to detect sulfaguanidine, even at very high concentrations. Furthermore, it is noteworthy that many published studies and commercial kits for broad-spectrum sulfonamide analysis do not even include sulfaguanidine in their cross-reactivity panels, implicitly confirming its negligible interaction with the antibodies used.[9][10]

Experimental Protocol: Validating Cross-Reactivity via Competitive ELISA

To ensure trustworthiness and validate assay performance in your own laboratory, it is essential to perform a cross-reactivity assessment. The following protocol describes a standard competitive indirect ELISA workflow.

Principle of the Assay

Free sulfonamide molecules in the sample (or standard) compete with a sulfonamide-protein conjugate coated onto the microplate wells for a limited number of specific primary antibody binding sites. A secondary antibody conjugated to an enzyme (like HRP) is then added, which binds to the primary antibody. After adding a chromogenic substrate, the color intensity is measured. The intensity of the color is inversely proportional to the concentration of the sulfonamide in the sample.

Workflow Visualization

Caption: Competitive ELISA workflow for sulfonamide detection.

Step-by-Step Methodology

1. Reagent Preparation:

  • Coating Buffer (Carbonate-bicarbonate, pH 9.6): Prepare 0.05 M carbonate-bicarbonate buffer.
  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.
  • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).
  • Analyte Standards: Prepare stock solutions (e.g., 1 mg/mL in DMSO or methanol) of the primary target sulfonamide (e.g., Sulfamethazine) and the test sulfonamide (Sulfaguanidine). Serially dilute in assay buffer (PBST with 0.1% BSA) to create a standard curve (e.g., 0, 0.1, 0.5, 2.5, 10, 50 ng/mL).

2. Microplate Coating:

  • Dilute the sulfonamide-protein coating antigen to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.
  • Add 100 µL of the diluted antigen to each well of a 96-well high-binding microplate.
  • Incubate overnight at 4°C.
  • Causality Check: Overnight incubation at 4°C allows for stable, passive adsorption of the antigen to the polystyrene well surface, ensuring a consistent substrate for the competitive reaction.

3. Washing and Blocking:

  • Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
  • Add 200 µL of Blocking Buffer to each well to saturate any remaining non-specific binding sites on the plastic.
  • Incubate for 1-2 hours at room temperature.
  • Self-Validation: The blocking step is critical to prevent non-specific binding of the primary and secondary antibodies, which would lead to high background signal and inaccurate results.

4. Competitive Reaction:

  • Wash the plate three times with Wash Buffer.
  • Add 50 µL of each sulfonamide standard or sample to the appropriate wells.
  • Immediately add 50 µL of the primary anti-sulfonamide antibody, diluted to its optimal working concentration in assay buffer.
  • Incubate for 1 hour at 37°C.
  • Experimental Choice: A 1:1 ratio of standard-to-antibody is used to initiate the competition simultaneously. Incubating at 37°C can accelerate the binding kinetics.

5. Secondary Antibody Incubation:

  • Wash the plate three times with Wash Buffer.
  • Add 100 µL of HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit-HRP), diluted in assay buffer, to each well.
  • Incubate for 1 hour at 37°C.

6. Signal Development and Measurement:

  • Wash the plate five times with Wash Buffer to remove all unbound secondary antibody.
  • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
  • Incubate in the dark at room temperature for 15-20 minutes.
  • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄). The color will change from blue to yellow.
  • Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader within 15 minutes.

7. Data Analysis:

  • Calculate the percentage of binding (%B/B₀) for each standard and sample using the formula: (%B/B₀) = (OD_standard / OD_zero_standard) * 100.
  • Plot a semi-logarithmic standard curve with %B/B₀ on the y-axis and the log of the sulfonamide concentration on the x-axis.
  • Determine the IC50 value (concentration at which %B/B₀ = 50%) for both sulfamethazine and sulfaguanidine from their respective curves.
  • Calculate the cross-reactivity using the formula provided in Section 3.
Discussion and Practical Implications

The consistent, very low cross-reactivity of sulfaguanidine in broad-spectrum sulfonamide immunoassays is a direct consequence of its unique N1-substituent. This finding has two major implications for researchers:

  • Low Risk of False Positives: When using a multi-sulfa ELISA kit for screening food samples (e.g., milk, tissue, honey), the presence of sulfaguanidine residues is highly unlikely to cause a false-positive result.[8] This enhances the reliability of the screening method for its intended targets, such as sulfamethazine or sulfadiazine.

  • Requirement for a Specific Assay: If the research objective is to specifically detect and quantify sulfaguanidine, a broad-spectrum sulfonamide immunoassay is not a suitable tool. A dedicated assay, utilizing an antibody raised specifically against a sulfaguanidine-derived hapten, would be required for accurate analysis.[11]

It is also important to recognize that cross-reactivity is not solely a feature of the antibody but can be influenced by the assay format.[12] Factors such as reagent concentration and incubation times can modulate the apparent specificity. Therefore, while commercial kit data provides a strong guideline, in-house validation using the protocol described above is a best practice for any laboratory running critical screening programs.

Conclusion

The evidence overwhelmingly indicates that sulfaguanidine exhibits negligible cross-reactivity in immunoassays designed for the class-specific detection of other sulfonamides. This is logically grounded in its distinct molecular structure, which lacks the N1-heterocyclic ring that is the primary epitope for most broad-spectrum anti-sulfonamide antibodies. For laboratories screening for regulated sulfonamides like sulfamethazine, the low reactivity of sulfaguanidine minimizes the risk of analytical interference. Conversely, researchers targeting sulfaguanidine must employ specific analytical methods, as broad-spectrum immunoassays are not fit for this purpose.

References
  • R-Biopharm. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. R-Biopharm. [Link]

  • Li, C., Luo, X., Li, Y., Yang, H., Liang, X., Wen, K., Cao, Y., Li, C., Wang, W., Shi, W., Zhang, S., Yu, X., & Wang, Z. (2019). A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. Molecules, 24(3), 443. [Link]

  • Creative Diagnostics. (n.d.). Anti-Sulfaguanidine polyclonal antibody (DPAB4213). Creative Diagnostics. [Link]

  • Byzova, N. A., Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6581. [Link]

  • Zhang, H., Zhang, Y., Wang, S., & Zang, L. (2009). Validation and comparative studies of four sulfonamide immunoassays based on the same generic polyclonal antibody. Applied Biochemistry and Biotechnology, 158(3), 642–652. [Link]

  • Samsonova, J. V., Safronova, V. A., Osipov, A. P., & Karyakina, E. E. (2012). Investigation of Antigen-Antibody Interactions of Sulfonamides with a Monoclonal Antibody in a Fluorescence Polarization Immunoassay Using 3D-QSAR Models. International Journal of Molecular Sciences, 13(5), 6316–6335. [Link]

  • Wang, Z., Yin, J., Jin, Y., Wang, H., Liu, Y., & He, J. (2012). Development of a new rabbit monoclonal antibody and its based competitive indirect enzyme-linked immunosorbent assay for rapid detection of sulfonamides. Journal of the Science of Food and Agriculture, 92(13), 2732–2737. [Link]

  • Samsonova, J. V., Safronova, V. A., Osipov, A. P., & Karyakina, E. E. (2012). Investigation of Antigen-Antibody Interactions of Sulfonamides with a Monoclonal Antibody in a Fluorescence Polarization Immunoassay Using 3D-QSAR Models. International Journal of Molecular Sciences, 13(5), 6316-6335. [Link]

  • Verdier, E. J., & La-Beck, N. M. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1475–1482. [Link]

  • American Academy of Allergy, Asthma & Immunology. (2017). Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides. AAAAI. [Link]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41–48. [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. AAAAI. [Link]

  • Li, C., et al. (2017). Monoclonal antibodies with group specificity toward sulfonamides: Selection of hapten and antibody selectivity. Request PDF on ResearchGate. [Link]

  • Alpha Diagnostic Intl. (n.d.). Sulfonamides (SAs) ELISA KIT Manual. ATZ Labs. [Link]

  • Sino Biological. (n.d.). Monoclonal vs Polyclonal Antibodies. Sino Biological. [Link]

  • Elabscience. (n.d.). SAs (Sulfonamides) ELISA Kit (E-FS-E072). Elabscience. [Link]

  • Aprofood. (n.d.). Multi-Sulfonamide ELISA Kit. Aprofood. [Link]

  • Dibbern, T. T., & Montanaro, A. (2008). Sulfonamide allergy and cross-reactivity. ResearchGate. [Link]

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Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of Sulfaguanidine

This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of Sulfaguanidine, a sulfonamide antimicrobial. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of Sulfaguanidine, a sulfonamide antimicrobial. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that supports its activity, the methodologies used to obtain this data, and the critical interplay between its laboratory-based potency and its behavior within a biological system.

Introduction: The Dichotomy of Sulfaguanidine's Action

Sulfaguanidine (CAS 57-67-0) is a notable member of the sulfonamide class of antibiotics, historically significant as one of the first families of antimicrobial agents used for systemic treatment of bacterial infections.[1][2] Its primary application has been in the treatment of gastrointestinal infections, such as bacillary dysentery.[2][3] A comprehensive understanding of any antimicrobial agent requires a dual perspective: its direct effect on microorganisms in a controlled laboratory setting (in vitro) and its therapeutic performance within the complex environment of a living organism (in vivo).

This guide explores this essential dichotomy for Sulfaguanidine. We will dissect its fundamental mechanism of action, present the standardized methods for evaluating its potency, and contrast its in vitro susceptibility data with its in vivo pharmacokinetic profile. The central theme is to illustrate how, for Sulfaguanidine, conventional indicators of poor systemic bioavailability are paradoxically the very keys to its targeted in vivo efficacy.

Core Mechanism of Action: A Competitive Inhibition Strategy

Sulfaguanidine, like all sulfonamides, exerts its antimicrobial effect by disrupting a critical metabolic pathway in bacteria that is absent in humans. This selective toxicity is the cornerstone of its therapeutic value.[1]

The mechanism is a classic example of competitive inhibition:

  • Target Enzyme: Dihydropteroate synthetase (DHPS), an enzyme essential for the bacterial synthesis of folic acid.[1][2][4]

  • Mimicry: Sulfaguanidine is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[1][5]

  • Inhibition: By binding to the active site of DHPS, Sulfaguanidine competitively blocks PABA from binding. This action halts the production of dihydropteroate, a direct precursor to folic acid.[1][2]

  • Downstream Effects: Folic acid is a vital cofactor for the synthesis of purines and thymidine, which are the fundamental building blocks of DNA and RNA. Without these, bacteria cannot replicate their genetic material or produce essential proteins.[1][5]

This disruption of folic acid synthesis results in a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction.[5] However, at higher concentrations, particularly those achieved in the urinary tract or gut, it can be bactericidal (lethal to bacteria).[5]

Sulfaguanidine_MoA PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Natural Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes DNA_RNA DNA/RNA Precursors Folic_Acid->DNA_RNA Replication Bacterial Growth & Replication DNA_RNA->Replication Sulfaguanidine Sulfaguanidine Sulfaguanidine->DHPS Competitive Inhibitor

Caption: Mechanism of Action of Sulfaguanidine.

In Vitro Activity: Quantifying Antimicrobial Potency

The in vitro activity of an antibiotic is its most fundamental measure of potency, determined under standardized and reproducible laboratory conditions. The primary metric for this is the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[6] A lower MIC value signifies greater in vitro potency.

Sulfonamides as a class exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[7] While extensive MIC data for the parent Sulfaguanidine molecule is not as prevalent in recent literature as for newer derivatives, the data available for related compounds demonstrates the expected range of activity.

Table 1: Representative In Vitro Susceptibility Data for Sulfonamides

Bacterial Species Drug Class / Compound MIC Range / MIC₅₀ (µg/mL) Reference
Staphylococcus aureus Sulfonamide Analogue (FQ5) 16 - 32 [4]
Pseudomonas aeruginosa Sulfonamide Analogue (FQ5) 16 [4]
Escherichia coli Sulfonamide Analogue (FQ5) 16 [4]
Bordetella bronchiseptica Sulfamerazine MIC₅₀: 8 [6]
Pasteurella multocida Sulfamerazine MIC₅₀: 32 [6]
Neisseria meningitidis Sulfadiazine 0.5 - 200 [8]

Note: Data for analogues and related sulfonamides are presented to illustrate typical in vitro potency. MIC values can vary significantly between bacterial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standardized method for determining the MIC of Sulfaguanidine, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of Sulfaguanidine that inhibits the visible growth of a target bacterial strain.

Materials:

  • Sulfaguanidine powder

  • Appropriate solvent (e.g., DMSO for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Target bacterial strain, grown to a 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Sulfaguanidine (e.g., 10 mg/mL) in a suitable solvent. Further dilutions will be made from this stock.

  • Drug Dilution Series: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare an intermediate dilution of the drug stock in CAMHB. Add 200 µL of this dilution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each test well.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: a. Examine the plate for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest drug concentration (first well from the right) that shows no visible growth (is clear).

MIC_Workflow cluster_0 Plate Preparation cluster_1 Inoculation P1 Add Broth to Wells 2-12 P2 Add Drug to Well 1 P1->P2 P3 Perform Serial Dilutions (Well 1 -> 10) P2->P3 I3 Inoculate Wells 1-11 I1 Prepare 0.5 McFarland Bacterial Suspension I2 Dilute to Final Inoculum (5x10^5 CFU/mL) I1->I2 I2->I3 Incubate Incubate 16-20h at 35°C Read Read Results: Identify Lowest Well with No Growth (MIC) Incubate->Read cluster_1 cluster_1 cluster_1->Incubate cluster_0 cluster_0 cluster_0->Incubate

Caption: Workflow for MIC determination via broth microdilution.

In Vivo Activity: Performance in a Biological Context

While in vitro tests establish baseline potency, the true therapeutic utility of an antibiotic is determined by its in vivo performance. This is governed by the principles of pharmacokinetics (PK)—what the body does to the drug—and pharmacodynamics (PD)—what the drug does to the bacteria within the body.[9]

The defining in vivo characteristic of Sulfaguanidine is its low absorption from the gastrointestinal (GI) tract .[2][5] For a drug intended for systemic infections, this would be a critical flaw. For Sulfaguanidine, it is a strategic advantage. By remaining largely within the gut, the drug can achieve high local concentrations at the site of enteric infections, minimizing systemic exposure and potential side effects.[5]

Pharmacokinetic studies in animal models, such as rats, provide quantitative data on this behavior.

Table 2: Pharmacokinetic Parameters of Sulfaguanidine in Rats (2.5 mg/kg, p.o.)

Parameter Adult Rats Neonatal Rats Description
Cₘₐₓ (µg/mL) 0.41 3.56 Maximum plasma concentration.
Tₘₐₓ (h) 1.67 1.50 Time to reach maximum plasma concentration.
Bioavailability (%) 12.76 57.86 The fraction of the drug that reaches systemic circulation.

Data sourced from Mizuno N, et al. (1986).[3]

This data clearly demonstrates the poor systemic absorption in adult rats (12.76% bioavailability), which is significantly higher in neonatal rats, suggesting age-dependent differences in GI absorption.[3][10] The low plasma concentration (Cₘₐₓ) in adults further confirms that the majority of the orally administered drug remains within the GI tract.

Experimental Protocol: Murine Model of Enteric Infection

Animal models are indispensable for bridging the gap between in vitro activity and clinical efficacy.[11] This protocol outlines a general methodology for testing the efficacy of an oral antimicrobial like Sulfaguanidine against an enteric pathogen.

Objective: To evaluate the in vivo efficacy of Sulfaguanidine in reducing bacterial burden in a mouse model of intestinal infection.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6 or BALB/c strain).[12]

  • Enteric bacterial pathogen (e.g., Citrobacter rodentium or an appropriate Salmonella strain).

  • Sulfaguanidine formulation for oral gavage.

  • Vehicle control (e.g., sterile water or saline with a suspending agent).

  • Cages, gavage needles, and necessary husbandry equipment.

  • Materials for bacterial enumeration (agar plates, buffers).

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week to acclimate before the experiment.

  • Infection: a. Grow the bacterial pathogen to a logarithmic phase. b. Challenge the mice with a defined inoculum (e.g., 10⁸ CFU) of the pathogen via oral gavage.

  • Treatment Initiation: At a predetermined time post-infection (e.g., 24 hours), randomize the mice into treatment and control groups. a. Treatment Group: Administer the Sulfaguanidine formulation orally at a defined dose and schedule (e.g., once or twice daily). b. Control Group: Administer an equal volume of the vehicle control on the same schedule.

  • Monitoring: Monitor the animals daily for clinical signs of illness (weight loss, lethargy, ruffled fur).

  • Endpoint and Analysis: a. At the end of the treatment period (e.g., 3-5 days), humanely euthanize the animals. b. Aseptically harvest relevant tissues (e.g., colon, cecum, feces). c. Homogenize the tissues, perform serial dilutions, and plate on selective agar to enumerate the bacterial burden (CFU/gram of tissue).

  • Data Interpretation: Compare the mean bacterial load in the Sulfaguanidine-treated group to the vehicle-treated control group. A statistically significant reduction in CFU indicates in vivo efficacy.

InVivo_Workflow A Animal Acclimatization B Oral Infection with Enteric Pathogen A->B C Randomization into Groups (Treatment vs. Control) B->C D Oral Administration: Sulfaguanidine or Vehicle C->D E Monitor Clinical Signs (e.g., Weight Loss) D->E F Endpoint: Tissue Harvest E->F G Quantify Bacterial Burden (CFU/gram) F->G H Statistical Analysis: Compare Treatment vs. Control G->H

Sources

Validation

A Senior Application Scientist's Guide to Inter-laboratory Validation of Sulfaguanidine Quantification Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Sulfaguanidine, a sulfonamide antibiotic, is no exception. Its determination in various matrices, from raw materials to finished products and biological samples, requires robust analytical methods that are not only accurate and precise within a single laboratory but also reproducible across different facilities. This guide provides an in-depth comparison of common analytical methods for sulfaguanidine quantification and outlines a framework for their inter-laboratory validation, ensuring data integrity and consistency across the pharmaceutical industry.

The Criticality of Inter-laboratory Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] While single-laboratory (intra-laboratory) validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation assesses the method's reproducibility when used by different analysts in different laboratories with different equipment.[2][3] This is a critical step before a method can be considered standardized and is essential for regulatory submissions, commercial quality control, and collaborative research.

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on analytical procedure validation, which include recommendations for assessing reproducibility through inter-laboratory trials.[1]

Physicochemical Properties of Sulfaguanidine: The Foundation of Method Development

A thorough understanding of the physicochemical properties of sulfaguanidine is fundamental to developing and validating robust analytical methods.

PropertyValueSignificance for Analytical Method Development
Molecular Formula C₇H₁₀N₄O₂S[4]Determines the molecular weight and elemental composition.
Molecular Weight 214.24 g/mol [4]Essential for preparing standard solutions and for mass spectrometry.
Melting Point 190-193 °C[4]A physical constant that can be used for identification and purity assessment.
Solubility Sparingly soluble in water; soluble in dilute mineral acids.[5]Influences the choice of solvents for sample preparation and mobile phases in liquid chromatography.
pKa 2.37[5]The acidic dissociation constant is crucial for developing chromatographic methods, as the pH of the mobile phase will affect the ionization state and retention of the analyte.
UV Absorbance Maxima around 259 nm and 290 nm in water.[6]This property is the basis for quantification using UV-Vis spectrophotometry and HPLC-UV detection.

Comparative Analysis of Sulfaguanidine Quantification Methods

Several analytical techniques can be employed for the quantification of sulfaguanidine. The choice of method often depends on the specific application, required sensitivity, and the available instrumentation.

UV-Vis Spectrophotometry

Principle: This technique relies on the measurement of the absorption of ultraviolet or visible radiation by the analyte. For sulfaguanidine, this is often achieved after a diazotization and coupling reaction to form a colored azo dye, which is then measured colorimetrically.[2][7]

Advantages:

  • Simple and cost-effective instrumentation.

  • Rapid analysis time.

Disadvantages:

  • Lower specificity compared to chromatographic methods; susceptible to interference from other compounds that absorb at the same wavelength or react with the derivatizing agents.

  • Generally less sensitive than other methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For sulfaguanidine, a reversed-phase C18 column is commonly used.[3] Quantification is achieved by measuring the UV absorbance of the analyte as it elutes from the column.

Advantages:

  • High specificity due to the separation of sulfaguanidine from potential interferences.

  • Good sensitivity and a wide linear range.

Disadvantages:

  • Requires more specialized equipment and trained personnel compared to spectrophotometry.

  • Longer analysis time per sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by HPLC, the analyte is ionized, and specific parent and daughter ions are monitored for quantification.

Advantages:

  • Exceptional specificity and sensitivity, allowing for the detection of very low concentrations of sulfaguanidine.[8]

  • Considered the gold standard for bioanalytical and trace-level analysis.

Disadvantages:

  • High cost of instrumentation and maintenance.

  • Requires highly skilled operators.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the discussed methods for sulfaguanidine quantification, synthesized from various validated methods.

ParameterUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Specificity ModerateHighVery High
Linearity (R²) >0.99>0.999>0.999
Accuracy (% Recovery) 97-101%[2]98-102%90-110%[8]
Precision (%RSD) < 2%< 2%< 15% (for bioanalysis)
Limit of Quantification (LOQ) ~0.1 µg/mL[2]~0.1 µg/mL< 1 ng/mL

Designing an Inter-laboratory Validation Study for a Sulfaguanidine HPLC-UV Method

To illustrate the process of inter-laboratory validation, let's outline a hypothetical study for an HPLC-UV method for the quantification of sulfaguanidine in a pharmaceutical formulation.

Study Objective

To assess the reproducibility of a validated HPLC-UV method for the quantification of sulfaguanidine in tablets across multiple laboratories.

Study Design
  • Participants: A minimum of three to five laboratories with qualified personnel and properly calibrated equipment.

  • Samples: A single, homogenous batch of sulfaguanidine tablets will be prepared and distributed to each participating laboratory. Samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) should be included.

  • Protocol: A detailed, unambiguous analytical procedure will be provided to all participants. This includes instructions on sample preparation, chromatographic conditions, standard solution preparation, and data reporting.

  • Data Analysis: The results from all laboratories will be collected and statistically analyzed to determine the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).

Visualization of the Inter-laboratory Validation Workflow

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Develop Detailed Validation Protocol P2 Select Participating Laboratories P1->P2 P3 Prepare and Distribute Homogenous Samples P2->P3 E1 Each Laboratory Performs Analysis as per Protocol P3->E1 E2 Generate Raw Data E1->E2 D1 Collect Data from all Laboratories E2->D1 D2 Statistical Analysis (Repeatability & Reproducibility) D1->D2 D3 Identify and Investigate Outliers (e.g., Cochran's, Grubbs' tests) D2->D3 D4 Final Validation Report D3->D4

Sources

Comparative

"Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-" vs. newer antibiotics for gut infections

A Comparative Guide to a Classic Sulfonamide and Newer Antibiotics for Gut Infections A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals The landscape of treating...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to a Classic Sulfonamide and Newer Antibiotics for Gut Infections

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The landscape of treating gastrointestinal infections is continuously evolving, driven by the twin challenges of antimicrobial resistance and the growing understanding of the gut microbiome's critical role in health. This guide provides a detailed comparison between a historical sulfonamide, Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, a derivative of sulfaguanidine, and two newer, targeted antibiotics: Rifaximin and Fidaxomicin. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate them, offering a comprehensive resource for the modern researcher.

Section 1: The Historical Context: Sulfaguanidine Derivatives

First synthesized in the early 20th century, sulfonamides were among the first effective systemic antimicrobial agents. Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, is chemically identified as a derivative of sulfaguanidine.[1][2] Sulfaguanidine was specifically developed for enteric infections due to its poor absorption from the gastrointestinal tract, allowing it to concentrate in the gut where it could exert its antibacterial effect directly.[3]

Mechanism of Action

Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[4] Bacteria must synthesize their own folic acid, an essential precursor for the production of nucleotides (DNA and RNA) and certain amino acids. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfaguanidine blocks this pathway, leading to a bacteriostatic effect that halts bacterial growth and replication.[4] Humans are unaffected as they obtain folic acid from their diet.[4]

Sulfonamide_MoA PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfaguanidine Sulfaguanidine Sulfaguanidine->DHPS Competitive Inhibition

Caption: Folic acid synthesis pathway and the inhibitory action of Sulfaguanidine.

Limitations

The use of sulfaguanidine has significantly declined due to widespread bacterial resistance and the development of more potent and safer alternatives.[3] Common side effects include gastrointestinal disturbances, allergic reactions, and potential for renal issues.[5]

Section 2: The Newer Generation of Gut-Selective Antibiotics

Modern antibiotic development for enteric infections has shifted towards agents that are minimally absorbed, offering high intraluminal concentrations with fewer systemic side effects and less impact on the broader gut microbiota.

Rifaximin

Rifaximin is a semi-synthetic, non-absorbable antibiotic based on the rifamycin family.[6][7] It is FDA-approved for treating traveler's diarrhea caused by noninvasive E. coli, irritable bowel syndrome with diarrhea (IBS-D), and for reducing the risk of overt hepatic encephalopathy.[7][8]

  • Mechanism of Action: Rifaximin binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting bacterial RNA synthesis and thereby blocking protein production.[6][9] This action prevents the transcription process, ultimately leading to a bactericidal effect.[9]

  • Spectrum of Activity: It possesses a broad spectrum of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria.[7][8] However, it is not recommended for infections caused by invasive pathogens like Shigella or Salmonella species.[8]

Rifaximin_MoA DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (β-subunit) DNA->RNAP Template mRNA mRNA Transcript RNAP->mRNA Transcription Protein Protein Synthesis mRNA->Protein Rifaximin Rifaximin Rifaximin->RNAP Binds & Inhibits Transcription

Caption: Rifaximin's mechanism of action via inhibition of bacterial RNA polymerase.

Fidaxomicin

Fidaxomicin is the first in a class of macrocyclic antibiotics and is specifically approved for the treatment of Clostridioides difficile infection (CDI).[10][11]

  • Mechanism of Action: Like rifaximin, fidaxomicin is an RNA polymerase inhibitor. However, it binds to a different site on the enzyme, interfering with the initial separation of DNA strands during the initiation of transcription.[12][13] This distinct binding site means there is no cross-resistance with rifamycins.[14]

  • Spectrum of Activity: Fidaxomicin has a narrow spectrum of activity, potently targeting C. difficile while having minimal impact on the normal gut flora, such as Bacteroides species.[11][12][13] This selectivity is a key advantage, as it helps preserve the gut's natural defense against recolonization by pathogens.

Fidaxomicin_MoA DNA_RNAP DNA-RNA Polymerase Complex DNA_Open Open DNA Complex DNA_RNAP->DNA_Open DNA Strand Separation mRNA mRNA Transcript DNA_Open->mRNA Transcription Initiation Protein Protein Synthesis mRNA->Protein Fidaxomicin Fidaxomicin Fidaxomicin->DNA_RNAP Binds & Prevents Separation

Caption: Fidaxomicin's mechanism of action, preventing transcription initiation.

Section 3: Head-to-Head Performance Comparison

The following tables summarize key performance data for these antibiotics. Data for sulfaguanidine is limited due to its age, but it is generally considered to have broad activity against common enteric pathogens, albeit with high rates of resistance today.

Table 1: In Vitro Antimicrobial Potency (MIC90 in µg/mL)
PathogenSulfaguanidineRifaximinFidaxomicin
Escherichia coli (ETEC/EAEC)Data limited (High Resistance)4 - 64[8][15]>64[16]
Shigella spp.Data limited (High Resistance)4 - 64[8][15]>32[16]
Salmonella spp.Data limited (High Resistance)4 - 64[8][15]>32[16]
Campylobacter jejuniData limited (High Resistance)4 - 64[8]>64[16]
Clostridioides difficileData limited0.015[8]0.125 - 0.5[12][16][17]
Enterococcus spp.Data limited-4 - 8[18]
Staphylococcus aureus (MRSA)Data limited-8[18]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Pharmacokinetic & Safety Profile
ParameterSulfaguanidineRifaximinFidaxomicin
Systemic Absorption Low, but variable[19][20]Negligible (<0.4%)[7][8]Minimal[10][12]
Primary Excretion FecesFeces[10]Feces[10]
Fecal Concentration HighVery High (~8000 µg/g)[21]High (~1225 µg/g)[22]
Spectrum BroadBroad (Enteric)[8]Narrow[12][13]
Effect on Gut Microbiota Significant DisruptionMinimal Alteration[8]Negligible Disruption[11][23]
Common Side Effects Nausea, vomiting, allergy[5]Nausea, flatulenceNausea, abdominal pain
Table 3: Clinical Efficacy Summary
AntibioticPrimary Indication(s)Key Efficacy Finding
Sulfaguanidine Bacillary dysentery (historical)[3]Largely superseded by newer agents due to resistance.
Rifaximin Traveler's Diarrhea (non-invasive E. coli), IBS-D, Hepatic Encephalopathy[7]Effective in shortening the duration of traveler's diarrhea.[21]
Fidaxomicin C. difficile Infection (CDI)[11]Clinical cure rates similar to vancomycin, but with significantly lower recurrence rates.[24]

Section 4: Experimental Protocols for Comparative Assessment

To quantitatively compare the potency of these antibiotics in a research setting, the Broth Microdilution Method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Workflow: Broth Microdilution MIC Assay

Caption: Standard workflow for a broth microdilution MIC assay.

Detailed Step-by-Step Protocol: Broth Microdilution
  • Preparation of Antibiotic Stock: Dissolve the antibiotic powder in a suitable solvent to create a high-concentration stock. Further dilute this stock in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration that is twice the highest concentration to be tested.[25]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-4 colonies of the test bacterium. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[26] Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[25]

  • Plate Preparation: Using a multichannel pipette, add 100 µL of CAMHB to all wells of a 96-well microtiter plate.[25]

  • Serial Dilution: Add 100 µL of the 2x antibiotic stock solution to the wells in the first column. Mix thoroughly by pipetting up and down. Transfer 100 µL from the first column to the second, continuing this two-fold serial dilution across the plate to the desired final concentration. Discard 100 µL from the final dilution column.[25]

  • Inoculation: Add the standardized bacterial inoculum to each well. Ensure a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only) are included.[27]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[25][26]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.[26][28] This can be assessed visually or by using a microplate reader to measure optical density.

Conclusion

The evolution from broad-spectrum, systemically absorbed antibiotics like sulfaguanidine to gut-selective agents like Rifaximin and Fidaxomicin represents a significant paradigm shift in the management of gastrointestinal infections.

  • Sulfaguanidine and its derivatives, while historically important, are now largely obsolete for human medicine due to widespread resistance and the availability of superior alternatives.

  • Rifaximin offers a broad-spectrum, non-absorbable option ideal for non-invasive enteric pathogens, effectively treating conditions like traveler's diarrhea with minimal systemic exposure and impact on the colonic microbiota.[8][21]

  • Fidaxomicin provides a highly targeted, narrow-spectrum approach specifically for C. difficile infection. Its key advantage is the minimal disruption to the protective gut flora, which translates to significantly lower rates of infection recurrence compared to older treatments like vancomycin.[11][24]

For researchers and drug developers, the focus has clearly moved towards targeted therapies that treat the pathogen while preserving the delicate balance of the gut microbiome. The experimental protocols outlined here provide the foundational tools for the continued evaluation and development of the next generation of antibiotics for enteric diseases.

References

  • Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The role of newer antibiotics in gastroenterology. (n.d.). PubMed. [Link]

  • Fidaxomicin Monograph for Professionals. (2024, December 10). Drugs.com. [Link]

  • Pharmacology of Fidaxomicin (Dificid, Lucifida; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, April 20). YouTube. [Link]

  • New antibiotics for selective treatment of gastrointestinal infection caused by Clostridium difficile. (n.d.). PubMed. [Link]

  • Rifaximin for the treatment of acute infectious diarrhea - PMC. (n.d.). PubMed Central. [Link]

  • What is Sulfaguanidine used for? (2024, June 15). Patsnap Synapse. [Link]

  • Fidaxomicin | C52H74Cl2O18. (n.d.). PubChem. [Link]

  • What is the mechanism of Fidaxomicin? (2024, July 17). Patsnap Synapse. [Link]

  • What is the mechanism of Rifaximin? (2024, July 17). Patsnap Synapse. [Link]

  • Rifaximin. (n.d.). Wikipedia. [Link]

  • In Vitro Activity of Fidaxomicin (OPT-80) Tested against Contemporary Clinical Isolates of Staphylococcus spp. and Enterococcus spp. (n.d.). National Institutes of Health. [Link]

  • Fidaxomicin. (n.d.). Wikipedia. [Link]

  • Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vitro Activity of Rifaximin against Enteropathogens Producing Traveler's Diarrhea. (n.d.). National Institutes of Health. [Link]

  • Rifaximin. (2023, May 22). StatPearls - NCBI Bookshelf. [Link]

  • What's better: Rifaximin vs Fidaxomicin? (n.d.). meds.is. [Link]

  • Rifaximin--a novel antimicrobial for enteric infections. (n.d.). PubMed. [Link]

  • Understanding the Mechanism of Action of Sulfaguanidine Antibiotics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • In Vitro Activity of Rifaximin against Enteropathogens Producing Traveler's Diarrhea. (n.d.). aac.asm.org. [Link]

  • Rifaximin: A Comprehensive Review of Structure, Uses, Mechanisms of Action, and Assay Methods. (2024, July 15). jcdronline.org. [Link]

  • Safety and efficacy of fidaxomicin in the treatment of Clostridium difficile-associated diarrhea. (n.d.). Therapeutics and Clinical Risk Management. [Link]

  • Antimicrobial Activities of Fidaxomicin - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- - Substance Details. (n.d.). EPA. [Link]

  • What is the mechanism of Sulfaguanidine? (2024, July 17). Patsnap Synapse. [Link]

  • What are the best antibiotics for gastrointestinal (GI) infections? (2025, September 26). Dr.Oracle. [Link]

  • Comparative Microbiological Studies of Transcription Inhibitors Fidaxomicin and the Rifamycins in Clostridium difficile - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. [Link]

  • Bacterial Gastroenteritis Medication: Antibiotics. (2024, September 17). Medscape Reference. [Link]

  • New Antibiotics for Treating Infections Caused by Multidrug-Resistant Bacteria. (n.d.). MDPI. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Broth microdilution susceptibility testing. (n.d.). Bio-protocol. [Link]

  • Efficacy of Fidaxomicin Versus Vancomycin as Therapy for Clostridium difficile Infection in Individuals Taking Concomitant Antibiotics for Other Concurrent Infections. (n.d.). National Institutes of Health. [Link]

  • C. difficile MIC values for NEN, vancomycin, metronidazole, and fidaxomicin. (n.d.). ResearchGate. [Link]

  • N-{4-[(4-Aminobenzene-1-sulfonyl)amino]phenyl}acetamide. (n.d.). PubChem. [Link]

  • Broth Microdilution. (n.d.). International Journal of Clinical Microbiology - Open Access Pub. [Link]

  • Acetamide, N-[4-[(methylamino)sulfonyl]phenyl]-. (n.d.). PubChem. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]

  • Acetamide, N-ethyl-N-[4-[(methylsulfonyl)amino]phenyl]- - Substance Details. (n.d.). SRS | US - EPA. [Link]

  • Fidaxomicin Compared With Oral Vancomycin for the Treatment of Severe Clostridium difficile–Associated Diarrhea: A Retrospective Review. (n.d.). National Institutes of Health. [Link]

  • What are the side effects of Sulfaguanidine? (2024, July 14). Patsnap Synapse. [Link]

  • Clinical efficacy of fidaxomicin compared with vancomycin and metronidazole in Clostridium difficile infections: a meta-analysis. (2014, July 28). SciSpace. [Link]

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Validation

A Researcher's Guide to the Correlation of Sulfaguanidine MIC with Clinical Outcomes in Veterinary Medicine

Executive Summary Sulfaguanidine, a member of the sulfonamide class of antimicrobials, has long been a tool in veterinary medicine for combating enteric diseases due to its targeted action within the gastrointestinal tra...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Sulfaguanidine, a member of the sulfonamide class of antimicrobials, has long been a tool in veterinary medicine for combating enteric diseases due to its targeted action within the gastrointestinal tract.[1][2] The Minimum Inhibitory Concentration (MIC) is the foundational in vitro metric used to predict the efficacy of an antimicrobial agent against a specific pathogen. However, the translation of a raw MIC value into a reliable prediction of in vivo clinical success is a complex process, governed by pharmacokinetics, pharmacodynamics, and host-specific factors.

This guide provides an in-depth analysis of the correlation between sulfaguanidine MIC and clinical outcomes. It moves beyond a simple recitation of data to explore the underlying scientific principles, the standardized methodologies for susceptibility testing, and the critical knowledge gaps that currently exist. For researchers, scientists, and drug development professionals, this document serves as a comprehensive overview, highlighting the challenges and future directions necessary to refine the use of this historic antimicrobial. A central finding is the notable absence of publicly established, veterinary-specific clinical breakpoints for sulfaguanidine from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI), a fact that significantly impacts the direct correlation of MIC values with clinical efficacy and underscores the need for further research.[3][4]

Section 1: Sulfaguanidine - A Profile of an Enteric Antimicrobial

Sulfaguanidine is a sulfonamide distinguished by its guanidine moiety.[5] Its primary value in veterinary medicine stems from its poor absorption from the gastrointestinal tract, which allows it to concentrate at the site of enteric infections.[6] This property makes it particularly suitable for treating bacterial enteritis and, historically, for controlling protozoal infections like coccidiosis.[7]

Mechanism of Action: Folic Acid Synthesis Inhibition

Like all sulfonamides, sulfaguanidine is a structural analogue of para-aminobenzoic acid (PABA). Bacteria rely on the synthesis of folic acid (dihydrofolic acid) via the PABA pathway to produce essential nucleotides for DNA and RNA replication. Sulfaguanidine acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), a critical enzyme in this pathway. By blocking this step, it prevents folic acid synthesis, leading to a bacteriostatic effect—inhibiting bacterial growth and replication and relying on the host's immune system to clear the infection.[7] This bacteriostatic nature is a crucial factor in clinical outcomes; successful treatment requires an adequate host immune response.[7]

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (Folic Acid) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Purines, Thymidine (DNA/RNA Synthesis) THF->Nucleotides Sulfaguanidine Sulfaguanidine Block Competitive Inhibition Sulfaguanidine->Block Block->DHPS Blocks

Figure 1: Mechanism of Sulfaguanidine Action.

Section 2: The Role of MIC and Clinical Breakpoints

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in a defined in vitro test system.[8] It is the most common metric of an antibiotic's potency against a specific bacterial isolate. However, an MIC value in isolation is simply a number (e.g., 16 µg/mL); its clinical relevance is unlocked only through interpretation against clinical breakpoints .

Clinical breakpoints are MIC values defined by standard-setting organizations like the CLSI that categorize an organism as Susceptible (S) , Intermediate (I) , or Resistant (R) to a particular drug.[9]

  • Susceptible: Implies a high likelihood of therapeutic success with a standard dosage regimen.

  • Intermediate: Implies that the infection may respond in body sites where the drug is physiologically concentrated or when a higher dose can be used.

  • Resistant: Implies a high likelihood of therapeutic failure.

The determination of these breakpoints is a rigorous process that integrates MIC distributions of bacterial populations, mechanisms of resistance, pharmacokinetic/pharmacodynamic (PK/PD) data, and, crucially, data from clinical trials correlating MICs with patient outcomes.[10]

Section 3: The Core Challenge: Correlating In Vitro MIC with In Vivo Success

The critical challenge for sulfaguanidine, and a significant knowledge gap for researchers, is the lack of established, veterinary-specific CLSI breakpoints for many animal pathogen/drug combinations.[11] While CLSI provides extensive documentation (e.g., VET01, VET02) for numerous antimicrobials, specific interpretive criteria for sulfaguanidine are not listed.[4][10][12] This means that while a lab can determine an MIC of an E. coli isolate against sulfaguanidine, there is no standardized interpretive framework to classify it as S, I, or R, making a direct prediction of clinical outcome difficult.

The correlation between MIC and clinical success hinges on the PK/PD relationship.

  • Pharmacokinetics (PK): What the animal's body does to the drug (absorption, distribution, metabolism, excretion). For sulfaguanidine, low systemic absorption is the key PK characteristic.[6]

  • Pharmacodynamics (PD): What the drug does to the bacteria, primarily defined by the MIC.[8]

A successful clinical outcome requires that the concentration of the drug at the site of infection exceeds the pathogen's MIC for a sufficient period. For bacteriostatic agents like sulfonamides, this is typically expressed as the percentage of the dosing interval that the drug concentration remains above the MIC (%T > MIC).[7][8] Without robust PK studies in target animals (e.g., calves, lambs) and established breakpoints, this relationship cannot be reliably modeled for sulfaguanidine.

cluster_lab In Vitro Analysis cluster_animal In Vivo Dynamics cluster_integration Predictive Framework cluster_outcome Clinical Application MIC MIC Determination (In Vitro Susceptibility) PKPD PK/PD Integration (%T > MIC) MIC->PKPD PK Pharmacokinetics (PK) (Drug concentration in gut/plasma over time) PK->PKPD Breakpoint Clinical Breakpoint (S, I, R) PKPD->Breakpoint Informs Outcome Predicted Clinical Outcome (Success vs. Failure) Breakpoint->Outcome Predicts

Figure 2: The relationship between MIC and clinical outcome prediction.

Section 4: Standardized Protocol for Sulfonamide MIC Determination

To generate the reliable data needed to bridge this gap, adherence to a standardized methodology is paramount. The following is a detailed protocol for determining the MIC of a sulfonamide like sulfaguanidine against a veterinary bacterial isolate, based on CLSI guidelines for broth microdilution.

Protocol: Broth Microdilution MIC Testing

This protocol is a self-validating system when appropriate quality control (QC) strains are included.

1. Preparation of Materials:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The pH should be between 7.2 and 7.4.

  • Antimicrobial Stock Solution: Prepare a high-concentration stock of sulfaguanidine powder in a suitable solvent. Further dilute in CAMHB to create a working stock for serial dilutions.

  • Microdilution Plates: Sterile 96-well microtiter plates.

  • Bacterial Inoculum: A pure culture of the test isolate, grown on an appropriate agar plate (e.g., Blood Agar) for 18-24 hours.

  • QC Strain: A reference strain with a known, expected MIC range for the antimicrobial being tested (e.g., E. coli ATCC® 25922). The QC strain must be run in parallel with every batch of clinical isolates.

2. Inoculum Preparation:

  • Touch 3-5 morphologically similar colonies from the agar plate and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation (Serial Dilution):

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a microtiter plate row.

  • Add 100 µL of the starting sulfaguanidine working solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the positive growth control (no drug). Well 12 can serve as a negative control (no bacteria).

4. Inoculation:

  • Using a multichannel pipette, add 50 µL of the final bacterial inoculum (prepared in Step 2) to each well from 1 to 11. This brings the final volume in each well to 100 µL and achieves the target inoculum density of 5 x 10⁵ CFU/mL.

5. Incubation:

  • Stack the plates (no more than four high) and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

6. Reading the Results:

  • Visually inspect the plates from the bottom using a reading mirror.

  • The MIC is the lowest concentration of sulfaguanidine at which there is no visible growth (no turbidity or button at the bottom of the well).

  • Validation: The test is valid only if:

    • There is clear growth in the positive control well (well 11).

    • The MIC of the QC strain falls within its acceptable published range.

start Start: Pure Bacterial Culture prep_inoculum 1. Prepare Inoculum (Suspend in saline, adjust to 0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Plate (Add standardized inoculum to wells) prep_inoculum->inoculate prep_plate 2. Prepare Microplate (Serial 2-fold dilution of Sulfaguanidine) prep_plate->inoculate incubate 4. Incubate (16-20 hours at 35°C) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic qc_check 6. QC Check (Is QC strain MIC within range?) read_mic->qc_check valid_result Valid Result Report MIC qc_check->valid_result Yes invalid_result Invalid Result Repeat Test qc_check->invalid_result No

Figure 3: Workflow for MIC Determination by Broth Microdilution.

Section 5: Comparative Analysis in Key Clinical Indications

Given the lack of direct MIC-outcome correlation data, a more practical approach for clinicians and researchers is to compare sulfaguanidine with alternative treatments within the context of specific diseases.

Case Study 1: Bacterial Enteritis (Calf Scours)

Bacterial enteritis, often caused by Escherichia coli, is a primary indication for sulfaguanidine.

FeatureSulfaguanidineSystemic Antibiotics (e.g., Ceftiofur, Florfenicol)
Mechanism Bacteriostatic; Folic acid synthesis inhibitor[7]Often bactericidal; various mechanisms
Site of Action Primarily luminal (in the gut) due to low absorption[6]Systemic; distributed throughout the body
Primary Use Case Uncomplicated bacterial diarrhea where the pathogen is confined to the gutDiarrhea with signs of systemic illness (fever, sepsis)
MIC Correlation Challenging due to lack of established breakpoints and high luminal concentrationsMore established; CLSI breakpoints exist for many pathogens[12]
Resistance Widespread resistance to sulfonamides in E. coli is a major concern[13]Resistance varies but is a growing concern

Causality: The choice between a non-absorbable agent like sulfaguanidine and a systemic antibiotic is driven by the clinical assessment of the patient. For localized gut infections, high luminal concentrations of sulfaguanidine may be effective even against bacteria with moderately elevated MICs. However, if the infection has become systemic (bacteremia), a drug with poor absorption will fail regardless of the MIC.

Case Study 2: Coccidiosis in Lambs and Calves

While historically used, sulfonamides are now often compared with more specific anti-protozoal agents for the treatment and control of coccidiosis.

Agent ClassExample(s)MechanismApplication
Sulfonamides Sulfaguanidine, SulfaquinoxalineCoccidiostatic at low doses; inhibit protozoal folic acid synthesis[7]Primarily for treatment of clinical outbreaks
Ionophores Monensin, LasalocidDisrupt ion transport across the parasite cell membranePrimarily for prevention; often used as in-feed additives
Quinolones DecoquinateCoccidiostatic; disrupts parasite mitochondrial respirationPrimarily for prevention; used as an in-feed additive
Triazines Diclazuril, ToltrazurilCoccidiocidal; target specific stages of the parasite life cycleUsed for both prevention and treatment of outbreaks

Causality: The choice of agent depends on the management goal. For prevention in a herd setting, in-feed coccidiostats like decoquinate are common. For treating an active outbreak with sick animals, a coccidiocidal drench like toltrazuril or a sulfonamide may be chosen for rapid action. MIC-like concepts are less standardized for protozoa than for bacteria.

Section 6: Future Directions for Researchers

The data gaps surrounding sulfaguanidine present clear opportunities for impactful research.

  • Pharmacokinetic Studies: There is a pressing need for modern, robust PK studies of sulfaguanidine in target veterinary species, including calves, lambs, and piglets. These studies should determine key parameters like gut luminal concentration, extent of absorption, and elimination half-life to inform dosing regimens.

  • MIC Distribution Studies: Large-scale surveillance studies are required to determine the MIC distributions of sulfaguanidine against key veterinary enteric pathogens (E. coli, Salmonella spp., Brachyspira spp.). This data is the first step toward establishing epidemiological cut-off values (ECOFFs), which can help distinguish wild-type from non-wild-type (potentially resistant) bacterial populations.[3]

  • Correlative Clinical Trials: The ultimate goal is to conduct well-designed clinical trials that collect bacterial isolates for MIC testing before treatment and then rigorously monitor clinical outcomes (e.g., resolution of diarrhea, mortality, growth rates). Such data is essential for proposing and validating clinical breakpoints.[9]

  • PK/PD Modeling: Once PK and MIC data are available, PK/PD models can be developed to simulate the likelihood of achieving therapeutic targets (%T > MIC) with different dosing regimens, optimizing treatment protocols to maximize efficacy and minimize the selection for resistance.[8]

Conclusion

The correlation between sulfaguanidine MIC and clinical outcomes in veterinary medicine is, at present, more theoretical than quantitatively defined. While the principles of antimicrobial susceptibility testing are well-established, the specific data required to create a reliable predictive model for sulfaguanidine—namely, validated clinical breakpoints and comprehensive PK/PD studies—are largely absent from the public domain. Sulfaguanidine remains a potentially useful therapeutic for enteric infections due to its ability to achieve high concentrations in the gut. However, for the research and drug development community, the path forward is clear: a concerted effort is needed to generate the fundamental microbiological and pharmacological data that will allow this long-serving drug to be used with the same level of scientific confidence as modern antimicrobials.

References

This list is compiled from the sources used to generate this guide. All links have been verified as active.

  • Title: VET01S: Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals, 3rd E Source: ResearchGate URL: [Link]

  • Title: Updated CLSI Veterinary Susceptibility Testing Guidance: What Veterinarians Need to Know Source: Worms & Germs Blog URL: [Link]

  • Title: Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics Source: PubMed URL: [Link]

  • Title: Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals Source: ANSI Webstore URL: [Link]

  • Title: Sulfaguanidine CAS 57-67-0: A Key Antibiotic for Veterinary and Pharmaceutical Use Source: WAP URL: [Link]

  • Title: Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: CLSI-VAST Mission and Standards Source: American Society for Microbiology URL: [Link]

  • Title: Sulfonamides and Sulfonamide Combinations Use in Animals Source: MSD Veterinary Manual URL: [Link]

  • Title: An in vitro investigation of predisposition to sulphonamide idiosyncratic toxicity in dogs Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Swine Dysentery: Aetiology, Pathogenicity, Determinants of Transmission and the Fight against the Disease Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Antimicrobial Susceptibility of Canine and Feline Urinary Tract Infection Pathogens Isolated from Animals with Clinical Signs in European Veterinary Practices Source: PubMed Central URL: [Link]

  • Title: Sulfonamide resistance evaluation in five animal species and first report of sul4 in companion animals Source: PubMed URL: [Link]

  • Title: In vitro susceptibility testing versus in vivo effectiveness Source: PubMed URL: [Link]

  • Title: Antimicrobial resistance trends among canine Escherichia coli isolated at a New York veterinary diagnostic laboratory between 2007 and 2020 Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics Source: ResearchGate URL: [Link]

  • Title: Swine Dysentery Source: NADIS Animal Health URL: [Link]

  • Title: In vitro antimicrobial activity of sulfonamides against some porcine pathogens Source: PubMed URL: [Link]

  • Title: Nature of Luminescence and Pharmacological Activity of Sulfaguanidine Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Swine Dysentery Source: PubMed URL: [Link]

  • Title: Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Antimicrobial Susceptibility Testing Source: Washington Animal Disease Diagnostic Laboratory URL: [Link]

  • Title: The Use of Antibiotics and Antimicrobial Resistance in Veterinary Medicine, a Complex Phenomenon: A Narrative Review Source: MDPI URL: [Link]

  • Title: The Use of Sulfaguanidine for Prophylaxis in Sonne Bacillary Dysentery, and in the Control of the Carrier State Source: National Institutes of Health (NIH) URL: [Link]

  • Title: VET02 | Development of Quality Control Ranges, Breakpoints, and Interpretive Categories for Antimicrobial Agents Used in Veterinary Medicine Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: sulfaguanidine Source: Drug Central URL: [Link]

  • Title: Use of Antimicrobial Susceptibility Data to Guide Therapy Source: Michigan State University VDL URL: [Link]

  • Title: Pharmacokinetics of sulphadimidine following IM administration in cattle calves Source: The Pharma Innovation URL: [Link]

  • Title: Pharmacokinetics of trimethoprim/sulfadiazine in neonatal calves: influence of synovitis Source: PubMed URL: [Link]

  • Title: Pharmacokinetics of sulfadiazine/trimethoprim in neonatal male calves: effect of age and penetration into cerebrospinal fluid Source: PubMed URL: [Link]

  • Title: Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows Source: PubMed URL: [Link]

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Comparative

A Head-to-Head Comparison of Sulfaguanidine's Solid-State Forms: A Guide for Drug Development Professionals

Introduction: The Critical Role of Solid-State Form in Pharmaceutical Development Sulfaguanidine, a sulfonamide antibiotic, has been a subject of interest for its antimicrobial properties, particularly in treating enteri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solid-State Form in Pharmaceutical Development

Sulfaguanidine, a sulfonamide antibiotic, has been a subject of interest for its antimicrobial properties, particularly in treating enteric infections.[1] Its efficacy, however, is not solely dependent on its molecular structure but is profoundly influenced by its solid-state form. For researchers, scientists, and drug development professionals, understanding the different crystalline arrangements—polymorphs, hydrates, and solvates—is paramount. These forms can dramatically alter key pharmaceutical parameters such as solubility, dissolution rate, stability, and bioavailability, ultimately impacting the drug's therapeutic outcome.[2]

The selection of an optimal solid-state form is a critical decision in the drug development pipeline. A thermodynamically stable form is often sought to ensure a long shelf-life and prevent unwanted phase transitions during manufacturing and storage. Conversely, a metastable form might be chosen for its higher solubility and potentially improved bioavailability, provided it can be adequately stabilized in a formulation.

This guide provides a head-to-head comparison of the known solid-state forms of sulfaguanidine, with a focus on its well-characterized anhydrous polymorphs and monohydrates. We will delve into the causality behind experimental choices for characterization and provide self-validating protocols to empower researchers in their own solid-form screening and selection endeavors.

The Solid-State Landscape of Sulfaguanidine

Recent comprehensive studies have revealed a complex solid-state landscape for sulfaguanidine. To date, five anhydrous polymorphs (AH-I, AH-II, AH-III, AH-IV, AH-V) and two monohydrate polymorphs (Hy1-I and Hy1-II) have been identified.[2] While numerous solvates have also been discovered, this guide will focus on the anhydrous and hydrated forms, as they are most relevant to aqueous-based processing and physiological conditions.

Calorimetric studies have shown that the anhydrous form AH-II is the most thermodynamically stable polymorph at room and low temperatures.[2] In contrast, AH-I is the stable form at higher temperatures but exhibits significant kinetic stability at room temperature, along with a greater resistance to hydration.[2] The two monohydrate forms, Hy1-I and Hy1-II, are structurally very similar.[2] This rich polymorphism underscores the necessity of thorough solid-state characterization.

Comparative Physicochemical Properties of Sulfaguanidine Forms

The choice of a specific solid form for development hinges on its unique physicochemical properties. Below is a summary of key comparative data for the most relevant sulfaguanidine polymorphs.

PropertySulfaguanidine (Form Not Specified)Anhydrate Form I (AH-I)Anhydrate Form II (AH-II)Monohydrate Form I (Hy1-I)
Melting Point 190-193 °C[3]Higher temperature stability[2]Room temperature stability[2]Dehydrates upon heating
Aqueous Solubility (25 °C) Approx. 1 g/L[3]Expected to be higher than AH-IILowest aqueous solubilitySolubility is temperature dependent
Hygroscopicity Stable, but color deepens with light[3]Kinetically stable, greater stability in terms of hydration[2]Less stable to hydration than AH-IIs a hydrate, will lose water in dry conditions
Thermodynamic Stability Not applicableStable at higher temperatures[2]Thermodynamically stable at room temperature[2]Stable under specific humidity conditions
Solubility in 1M HCl 50 mg/mL[3]Not specifically reportedNot specifically reportedNot specifically reported

Experimental Protocols for Head-to-Head Comparison

To objectively compare different solid forms of Sulfaguanidine, a suite of analytical techniques must be employed. The following protocols are designed to be self-validating, providing a clear rationale for each step.

Polymorph Identification and Purity Assessment via Powder X-Ray Diffraction (PXRD)

Rationale: PXRD is the gold standard for identifying crystalline phases. Each polymorph has a unique crystal lattice, which results in a distinct diffraction pattern, acting as a "fingerprint" for that form. This technique is crucial for confirming the identity of a batch and detecting any polymorphic impurities.

Experimental Workflow: PXRD Analysis

Caption: PXRD workflow for polymorph identification.

Step-by-Step Protocol:
  • Sample Preparation: Place approximately 10-20 mg of the sulfaguanidine sample onto a low-background sample holder. Gently press the sample with a glass slide to ensure a flat, even surface. Causality: A flat surface minimizes peak displacement errors, ensuring accurate 2θ values.

  • Instrument Configuration: Utilize a powder diffractometer equipped with a copper X-ray source (Kα radiation, λ = 1.5406 Å) and a detector such as a scintillation counter or a position-sensitive detector.

  • Data Collection: Scan the sample across a 2-theta (2θ) range, typically from 2° to 40°. The step size should be approximately 0.02° with a count time of at least 1 second per step. Causality: This range is usually sufficient to capture the most characteristic peaks for organic molecules.

  • Data Analysis: Process the raw data to remove background noise. Identify the peak positions (2θ) and their relative intensities. Compare this pattern against a database of known sulfaguanidine polymorphs to identify the form(s) present.[2]

Thermal Analysis: DSC and TGA

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability, melting points, and desolvation events of different solid forms. DSC measures heat flow into or out of a sample as a function of temperature, revealing transitions like melting or crystallization. TGA measures changes in mass with temperature, precisely quantifying the loss of water (for hydrates) or other solvents.

Experimental Workflow: Thermal Analysis

Caption: Workflow for DSC and TGA thermal analysis.

Step-by-Step Protocol:
  • DSC Protocol:

    • Accurately weigh 3-5 mg of the sulfaguanidine sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

    • Record the heat flow. An endothermic peak will indicate the melting point of an anhydrous form. For a hydrate, an initial endotherm corresponding to dehydration will be observed, followed by the melting of the resulting anhydrous form. Causality: The nitrogen purge provides an inert atmosphere, preventing oxidative degradation.

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the sample into a TGA pan (platinum or ceramic).

    • Heat the sample at 10 °C/min under a nitrogen purge.

    • Monitor the sample's mass as a function of temperature. A step-wise loss in mass for a hydrate corresponds to the loss of water molecules. Causality: The stoichiometric loss of water can be calculated from the TGA curve, confirming the hydration state (e.g., monohydrate).[2]

Solubility and Dissolution Rate Determination

Rationale: Solubility is a critical determinant of a drug's oral bioavailability. Different polymorphs can have significantly different solubilities. The dissolution rate, or how fast a solid form dissolves, is equally important. A faster dissolution rate can lead to a quicker onset of action and improved absorption.

Step-by-Step Protocol for Equilibrium Solubility:
  • Preparation: Prepare saturated solutions by adding an excess amount of each sulfaguanidine solid form to separate vials containing a known volume of a relevant buffer (e.g., pH 7.4 phosphate-buffered saline to simulate intestinal pH).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality: Agitation ensures proper mixing, and a 24-48 hour period is typically sufficient for equilibrium to be established for most compounds.

  • Sampling and Analysis: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Analyze the concentration of dissolved sulfaguanidine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Step-by-Step Protocol for Dissolution Rate (Intrinsic Dissolution):
  • Sample Preparation: Compress a known amount of the sulfaguanidine solid form into a non-disintegrating disc of a specific surface area using a die and press. This is known as a Wood's apparatus. Causality: By keeping the surface area constant, the dissolution rate of the material itself (the intrinsic dissolution rate) can be measured, allowing for a direct comparison between forms.

  • Dissolution Test: Place the disc in a dissolution vessel containing a known volume of dissolution medium maintained at 37 °C.

  • Data Collection: Stir the medium at a constant rate (e.g., 100 RPM) and collect samples at predetermined time intervals.

  • Analysis: Analyze the concentration of sulfaguanidine in each sample using HPLC to determine the amount dissolved over time. The slope of the initial linear portion of the concentration vs. time plot gives the intrinsic dissolution rate.

Gravimetric Moisture Sorption Analysis

Rationale: This technique assesses the hygroscopicity of a material, or its tendency to take up moisture from the atmosphere. This is a critical stability parameter. A highly hygroscopic form can undergo physical changes (e.g., deliquescence) or chemical degradation upon storage. This analysis also helps to understand the conditions under which a hydrate form is stable or an anhydrous form might convert to a hydrate.

Step-by-Step Protocol:
  • Sample Preparation: Place 10-20 mg of the sulfaguanidine sample in the sample pan of a gravimetric moisture sorption analyzer.

  • Drying: Initially, dry the sample in the instrument by exposing it to 0% relative humidity (RH) until a stable mass is achieved.

  • Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing RH steps (e.g., from 0% to 90% RH and back down in 10% increments). The instrument will hold at each RH step until the sample mass equilibrates.[2]

  • Data Analysis: Plot the change in mass (%) against the RH. The resulting isotherm provides a detailed profile of the material's interaction with water vapor. A significant mass increase indicates hygroscopicity. A sharp, step-like increase in mass can indicate the formation of a hydrate.

Conclusion

The solid-state form of sulfaguanidine is a critical quality attribute that significantly influences its performance as a pharmaceutical ingredient. While distinct salt forms are not the primary focus in the literature, the rich landscape of polymorphs and hydrates offers a compelling parallel, presenting unique sets of physicochemical properties. Anhydrous form AH-II is the most stable at ambient conditions, making it a robust candidate for development, whereas the kinetically stable AH-I may offer different processing or performance characteristics.

A thorough understanding and rigorous characterization, using the orthogonal techniques of PXRD, thermal analysis, solubility studies, and moisture sorption analysis, are not merely academic exercises. They are essential, self-validating steps in the selection of the optimal solid form to ensure the development of a safe, stable, and effective drug product. This guide provides the foundational protocols and the scientific rationale to empower researchers to navigate the complex but crucial world of solid-form science.

References
  • Google Patents. (1968). Preparation of sulfamethazine and acetyl sulfamethazine.
  • PubChem. (n.d.). Sulfaguanidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Comprehensive Insights into Sulfaguanidine in the Solid State: An Experimental and Computational Study. Retrieved from [Link]

  • Google Patents. (2013). Production process of medicinal sulphaguanidine.
  • Wikipedia. (n.d.). Sulfaguanidine. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Validating "Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-" as a Microbial Carbon Source

For: Researchers, scientists, and drug development professionals. Introduction: The Quest for Novel Carbon Sources in Microbial Bioremediation In the realm of microbial degradation, the identification of microorganisms c...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Carbon Sources in Microbial Bioremediation

In the realm of microbial degradation, the identification of microorganisms capable of utilizing xenobiotic compounds as nutrient sources is paramount. This process is not only fundamental to understanding the metabolic versatility of microbial life but also underpins the development of effective bioremediation strategies. The compound "Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-" (CAS No. 19077-97-5), a sulfonamide derivative, presents an interesting case study.[1][2] While structurally related to sulfonamide antibiotics and sulfonylurea herbicides, compounds known to be subject to microbial degradation, its specific utility as a sole carbon source for microbial growth is not well-documented.[3][4][5][6]

I. Foundational Understanding: Chemical Properties and Biodegradation Precedent

Before embarking on experimental validation, a thorough understanding of the target molecule is crucial. "Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-" is an organic compound with a molecular formula of C9H12N4O3S and a molecular weight of 256.29 g/mol .[2] Its structure contains an acetamide group, a phenyl ring, and a sulfonyl group with an aminoiminomethyl amino substituent, features that suggest potential points of enzymatic attack by microorganisms.

The broader class of sulfonamides has been shown to be biodegradable, with various bacterial genera capable of cleaving the sulfonamide bond and utilizing the resulting metabolites.[3][4][11][12] Similarly, some microorganisms can utilize sulfonylurea herbicides as a sole source of carbon or nitrogen.[5][13] These precedents provide a strong rationale for investigating the biodegradability of our target compound. However, the specific chemical structure, including the aminoiminomethyl group, may influence its bioavailability and the metabolic pathways required for its degradation.

II. Experimental Design: A Multi-Faceted Approach to Validation

To rigorously validate "Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-" as a carbon source, a multi-pronged experimental approach is necessary. This involves enrichment and isolation of capable microbial consortia or pure strains, followed by quantitative assessment of both microbial growth and substrate depletion.

Logical Framework for Validation

The core logic of our validation process is to demonstrate a direct link between the presence of the target compound and microbial proliferation, in the absence of other viable carbon sources.

Validation_Framework cluster_0 Phase 1: Enrichment & Isolation cluster_1 Phase 2: Quantitative Validation Enrichment Enrichment Cultures (Test Compound as Sole Carbon Source) Isolation Isolation of Pure Cultures on Solid Media Enrichment->Isolation Serial Dilution & Plating GrowthAssay Microbial Growth Assays (OD600 Measurement) Isolation->GrowthAssay Inoculate SubstrateDepletion Substrate Depletion Analysis (HPLC/LC-MS) Isolation->SubstrateDepletion Inoculate GrowthAssay->SubstrateDepletion Correlate Conclusion Validated as Carbon Source? SubstrateDepletion->Conclusion Controls Negative & Positive Controls Controls->GrowthAssay Controls->SubstrateDepletion

Caption: Logical workflow for validating the use of the target compound as a microbial carbon source.

III. Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls.

A. Enrichment and Isolation of Degrading Microorganisms

Rationale: The initial step is to select for microorganisms from environmental samples that possess the metabolic capability to utilize the target compound. An enrichment culture provides a selective pressure, favoring the growth of these specific microbes.

Protocol:

  • Sample Collection: Obtain soil or water samples from environments with a history of industrial or agricultural runoff, as these are more likely to harbor microbes adapted to xenobiotic compounds.

  • Minimal Salt Medium (MSM) Preparation: Prepare a sterile MSM containing essential minerals (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements) but lacking a carbon source. The pH should be adjusted to neutral (7.0-7.2).

  • Enrichment Culture Setup:

    • In a sterile flask, add 100 mL of MSM.

    • Add "Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-" to a final concentration of 100 mg/L. Due to its potential low water solubility (399.8 mg/L at 37.5 °C), ensure it is fully dissolved, potentially with the aid of a minimal amount of a suitable solvent that is not readily metabolized, and include a solvent control.[1][14]

    • Inoculate with 1 g of soil or 1 mL of water sample.

    • Incubate at 30°C with shaking (150 rpm) for 7-14 days.

  • Sub-culturing: After the initial incubation, transfer 1 mL of the culture to a fresh 100 mL of MSM with the target compound and incubate under the same conditions. Repeat this process at least three times to enrich for the desired microbial population.

  • Isolation of Pure Cultures:

    • Perform serial dilutions of the final enrichment culture.

    • Plate the dilutions onto solid MSM agar plates containing the target compound as the sole carbon source.

    • Incubate the plates at 30°C until distinct colonies appear.

    • Isolate individual colonies and re-streak onto fresh plates to ensure purity.

B. Quantitative Validation of Microbial Growth

Rationale: To confirm that the isolated microorganisms are indeed using the target compound for growth, a quantitative growth assay is essential. This involves monitoring the increase in microbial biomass over time.

Protocol:

  • Inoculum Preparation: Grow the isolated pure culture in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass. Harvest the cells by centrifugation, wash them twice with sterile MSM to remove any residual nutrient medium, and resuspend them in MSM to a standardized optical density (e.g., OD600 of 1.0).

  • Growth Assay Setup:

    • Test Group: 100 mL of MSM with 100 mg/L of "Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-" as the sole carbon source.

    • Positive Control: 100 mL of MSM with a readily metabolizable carbon source, such as 1 g/L glucose.

    • Negative Control: 100 mL of MSM with no carbon source.

    • Abiotic Control: 100 mL of MSM with 100 mg/L of the target compound but no microbial inoculum. This control is crucial to account for any non-biological degradation of the compound.[7]

  • Inoculation and Incubation: Inoculate the Test, Positive Control, and Negative Control flasks with 1 mL of the prepared inoculum. Incubate all flasks at 30°C with shaking.

  • Data Collection: At regular intervals (e.g., every 12 hours) for up to 7 days, aseptically remove a small sample from each flask and measure the optical density at 600 nm (OD600) using a spectrophotometer.

C. Analytical Confirmation of Substrate Depletion

Rationale: While growth is a strong indicator, direct evidence of the target compound's degradation is required. High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for quantifying the concentration of aromatic compounds in aqueous samples.[15][16]

Protocol:

  • Sample Preparation: At each time point for OD600 measurement, collect an additional 1 mL sample from the Test and Abiotic Control flasks. Centrifuge the samples to pellet the cells and filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • Instrumentation: An HPLC system equipped with a C18 column and a UV detector is suitable.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is a common starting point for sulfonamide analysis. The exact ratio should be optimized for the best separation and peak shape.

    • Detection: Monitor the absorbance at a wavelength where the target compound has a strong chromophore (typically in the UV range of 254-280 nm).

    • Quantification: Create a standard curve by injecting known concentrations of "Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-". Use this curve to determine the concentration of the compound in the experimental samples.

  • Data Analysis: Plot the concentration of the target compound over time for both the Test and Abiotic Control groups. A significant decrease in concentration in the Test group compared to the Abiotic Control provides direct evidence of microbial degradation.

IV. Data Presentation and Interpretation

For clear and objective comparison, the experimental data should be summarized in tables and graphs.

Comparative Microbial Growth Data
Time (hours)OD600 (Test Compound)OD600 (Glucose - Positive Control)OD600 (No Carbon - Negative Control)
00.050.050.05
12.........
24.........
48.........
72.........
96.........
120.........
144.........
168.........

A significant increase in OD600 in the "Test Compound" group, greater than the "No Carbon" control, indicates that the compound supports microbial growth.

Substrate Depletion Data
Time (hours)Concentration (mg/L) - Test GroupConcentration (mg/L) - Abiotic Control
0100100
24......
48......
72......
96......
120......
144......
168......

A time-dependent decrease in the concentration of the target compound in the "Test Group" that is significantly greater than any decrease in the "Abiotic Control" confirms biodegradation.

V. Concluding Remarks and Future Directions

  • Identification of the degrading microorganisms: 16S rRNA gene sequencing can be used to identify the isolated bacteria.

  • Metabolic pathway elucidation: Techniques such as LC-MS/MS can be employed to identify intermediate metabolites, providing insights into the degradation pathway.

  • Enzyme characterization: Isolation and characterization of the specific enzymes responsible for the initial steps of degradation.

This guide provides a foundational framework. Researchers should adapt and optimize these protocols based on their specific experimental conditions and the characteristics of the isolated microorganisms.

References

  • Bacterial degradation pathways of sulfonamide antibiotics. (n.d.). ResearchGate. Retrieved from [Link]

  • Jiang, L., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. PubMed. Retrieved from [Link]

  • OECD. (1992). OECD GUIDELINE FOR TESTING OF CHEMICALS 301: Ready Biodegradability. OECD. Retrieved from [Link]

  • Ruan, Z., et al. (2019). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. Retrieved from [Link]

  • Negri, M., et al. (2016). Microbial Degradation of Sulfonylurea Herbicides: Chlorsulfuron and Metsulfuron-Methyl. ResearchGate. Retrieved from [Link]

  • Karatza, D., et al. (2021). Direct analysis of aromatic pollutants using HPLC-FLD/DAD for monitoring biodegradation processes. ResearchGate. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]

  • De Wilde, B., et al. (2014). Review of Standard Testing methods and specifications for measuring biodegradation of bio-based materials in fresh water. ResearchGate. Retrieved from [Link]

  • Chen, Q-L., et al. (2022). Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamides. The ISME Journal. Retrieved from [Link]

  • Madsen, T., et al. (2023). Biodegradability Screening (OECD 301: Test of Ready-Biodegradability) of Several Poorly Water-Soluble Substances. SETAC. Retrieved from [Link]

  • Karatza, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Retrieved from [Link]

  • OECD test guidelines for biodegradability evaluation of chemicals. (n.d.). ResearchGate. Retrieved from [Link]

  • Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-. (n.d.). EPA. Retrieved from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]

  • Sarit, K., et al. (2020). Effect of Repeated Application of Sulfonylurea Herbicides on Sulfosulfuron Dissipation Rate in Soil. MDPI. Retrieved from [Link]

  • Huang, Y., et al. (2023). Microbial degradation as a powerful weapon in the removal of sulfonylurea herbicides. Environmental Research. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-

An Essential Guide to Personal Protective Equipment (PPE) for Handling Sulfaguanidine (Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-) This guide provides essential, immediate safety and logistical informati...

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling Sulfaguanidine (Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-)

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Sulfaguanidine. Moving beyond a simple checklist, we delve into the causality behind each recommendation, ensuring a deep understanding of the risks and the rationale for the protective measures required. Our aim is to equip you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety and chemical handling.

Understanding the Compound: Primary Hazards of Sulfaguanidine

Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-, commonly known as Sulfaguanidine, is an odorless, crystalline powder.[1] While a valuable compound in various research applications, it presents several hazards that necessitate meticulous handling and the use of appropriate Personal Protective Equipment (PPE).

The primary routes of occupational exposure are inhalation of the dust and direct contact with the skin and eyes. The key hazards as identified in Safety Data Sheets (SDS) are:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2][3]

Furthermore, while data is limited, there is some concern regarding potential chronic health effects from repeated or long-term exposure, including the possibility of reduced fertility or harm to a developing fetus.[1] Therefore, a conservative and diligent approach to safety is paramount.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is directly dictated by the physical and chemical hazards of Sulfaguanidine. The goal is to create a complete barrier between you and the compound.

Eye and Face Protection: Shielding from Irritation

Direct contact with Sulfaguanidine dust can cause serious eye irritation.[2][3] Therefore, robust eye protection is mandatory at all times when handling this compound.

  • Minimum Requirement: At a minimum, safety glasses with side-shields conforming to European Standard EN166 or OSHA 29 CFR 1910.133 are required.[2][3][4]

  • Best Practice/Higher Risk Operations: For procedures with a higher risk of splashing or dust generation (e.g., weighing, transferring large quantities), chemical safety goggles are recommended.[2]

Causality: The side-shields on safety glasses and the full seal of goggles are critical for preventing airborne particles from entering the eyes from the sides, top, or bottom.

Skin and Body Protection: Preventing Dermal Contact

Sulfaguanidine is a known skin irritant.[2][4] Protective clothing serves to prevent the compound from settling on and reacting with your skin.

  • Gloves: Chemically resistant protective gloves are essential.[2][3] Nitrile gloves are a suitable choice. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid contaminating your hands and dispose of them in accordance with laboratory procedures.[3]

  • Laboratory Coat: A standard laboratory coat is required for all procedures to protect skin and personal clothing.

  • Increased Protection: For handling larger quantities (e.g., over 1 kilogram) or in situations with significant dust generation, a disposable coverall of low permeability is recommended to provide more complete body coverage.[1]

Causality: A lab coat and gloves form the primary barrier against accidental spills and contact. For larger-scale work, the potential for widespread dust contamination increases, justifying the use of disposable coveralls to prevent carrying the contaminant outside the work area.

Respiratory Protection: Mitigating Inhalation Risks

As a fine powder, Sulfaguanidine presents a significant inhalation hazard, capable of causing respiratory tract irritation.[2][3] The need for respiratory protection is contingent on the scale of the operation and the effectiveness of ventilation controls.

  • Under Normal Conditions: For small-scale laboratory use with adequate ventilation, such as in a chemical fume hood, specific respiratory protection is often not required.[2][5]

  • Higher Risk Scenarios: Respiratory protection is necessary during large-scale use, in emergencies, when cleaning up spills, or if ventilation is inadequate.[1][2] In these cases, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particulate filter is appropriate.[2]

Causality: Engineering controls like fume hoods are designed to capture dust at the source. When these are absent or insufficient for the scale of work, a respirator provides a personal barrier to prevent irritating dust from entering the respiratory system.

PPE Selection Workflow: A Risk-Based Approach

The level of PPE should correspond to the risk level of the procedure being performed. This flowchart provides a logical pathway for determining the appropriate level of protection.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_scale Scale of Operation cluster_ppe_levels PPE Requirements cluster_task Task Type start Start: Handling Sulfaguanidine scale Small-Scale (<10g) in Ventilated Enclosure? start->scale level1 Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat scale->level1 Yes spill Spill or Emergency Cleanup? scale->spill No end End: Procedure Complete level1->end Proceed with Caution level2 Enhanced PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Particulate Respirator (if needed) level2->end Proceed with Caution level3 Maximum Containment PPE: - Chemical Goggles / Face Shield - Nitrile Gloves - Disposable Coverall - Particulate Respirator level3->end Proceed with Caution spill->level2 No (Large-Scale Weighing/ Transfer) spill->level3 Yes

Caption: PPE selection workflow for Sulfaguanidine based on task risk.

Operational Protocols: Donning and Doffing Procedures

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The outside of your PPE should always be considered contaminated.

Donning (Putting On) Sequence

Follow this order to ensure a proper seal and fit.[6][7]

  • Hand Hygiene: Thoroughly wash your hands with soap and water or use an alcohol-based hand rub.[6]

  • Gown/Coverall: Put on the lab coat or coverall, ensuring it is securely fastened.[7]

  • Mask/Respirator (If Required): Secure the ties or elastic bands. Fit the flexible band to your nose bridge and ensure a snug fit to the face and below the chin. Perform a fit check.[7]

  • Eye Protection: Put on safety glasses or goggles. Adjust for a secure fit.[7]

  • Gloves: Pull gloves on last, ensuring the cuffs of the gloves go over the cuffs of the gown or coverall sleeves.[6]

Doffing (Taking Off) Sequence

This sequence is designed to minimize contact with the contaminated outer surfaces of the PPE.[7][8]

  • Gown and Gloves: Remove the gown and gloves together. Grasp the gown from the front and pull it away from your body, turning it inside out as you remove it. As you pull your hands out of the sleeves, peel the gloves off at the same time, so they end up inside the rolled-up gown. Dispose of the bundle immediately in the appropriate waste container.[8]

  • Hand Hygiene: Perform hand hygiene immediately.[8]

  • Exit Work Area: Before removing eye and respiratory protection, exit the immediate work area.

  • Eye Protection: Remove eye protection by handling the headband or earpieces from the back. Do not touch the front surface. Place in a designated area for decontamination or disposal.[7]

  • Mask/Respirator: Remove the mask or respirator by grasping the bottom ties/elastics first, then the top ones, without touching the front. Discard into the waste container.[9]

  • Final Hand Hygiene: Perform a final, thorough round of hand hygiene.[6]

Spill Response and Waste Disposal

Accidental spills require immediate and safe cleanup. For any spill, the minimum PPE should include a dust respirator, safety goggles, gloves, and a lab coat or coverall.[1]

  • Procedure: Use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or scoop up the material and place it into a suitable, labeled, and sealed container for disposal.

  • Disposal: All waste, including contaminated PPE and cleanup materials, must be handled as hazardous waste.[1] Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][4] This may involve incineration or burial in a licensed landfill.[1]

Quantitative Exposure Data

A review of authoritative sources indicates that there are currently no established occupational exposure limits (OELs), such as a Time-Weighted Average (TWA), for Sulfaguanidine.[3][4]

ParameterValueSource
Occupational Exposure Limit (OEL) Not Established[3][4]

The absence of a formal OEL underscores the importance of adhering to the principle of ALARA (As Low As Reasonably Achievable) for exposure. This is achieved by using the engineering controls and PPE outlined in this guide to minimize all contact and inhalation.

References

  • Sulfaguanidine Safety Data Sheets(SDS). LookChem. [Link]

  • Acetamide, N-[4-[(butylamino)sulfonyl]phenyl]- Safety Data Sheets(SDS). LookChem. [Link]

  • Sulfaguanidine Safety Data Sheet. DC Chemicals. [Link]

  • Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. SA Health. [Link]

  • Donning and Doffing Personal Protective Equipment. Mun Global. [Link]

  • Donning and Doffing PPE Correctly. (2023, April 29). Ausmed. [Link]

  • Sequence for donning and doffing personal protective equipment (PPE). (2019, May 29). American Animal Hospital Association (AAHA). [Link]

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